Antibacterial agent 135
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15N5O6S |
|---|---|
Molecular Weight |
345.33 g/mol |
IUPAC Name |
[(7R)-7-(dimethylcarbamoyl)-5-methyl-9-oxo-4,5,8,10-tetrazatricyclo[6.2.1.02,6]undeca-2(6),3-dien-10-yl] hydrogen sulfate |
InChI |
InChI=1S/C11H15N5O6S/c1-13(2)10(17)9-8-6(4-12-14(8)3)7-5-15(9)11(18)16(7)22-23(19,20)21/h4,7,9H,5H2,1-3H3,(H,19,20,21)/t7?,9-/m1/s1 |
InChI Key |
ZAJGAXWRMOHNAM-NHSZFOGYSA-N |
Isomeric SMILES |
CN1C2=C(C=N1)C3CN([C@H]2C(=O)N(C)C)C(=O)N3OS(=O)(=O)O |
Canonical SMILES |
CN1C2=C(C=N1)C3CN(C2C(=O)N(C)C)C(=O)N3OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Antibacterial Agent 135
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibacterial Agent 135 is a novel, synthetic small molecule demonstrating potent, broad-spectrum bactericidal activity against a wide range of Gram-positive and select Gram-negative pathogens, including multidrug-resistant (MDR) strains. Its efficacy stems from a unique, dual-action mechanism targeting the essential bacterial enzyme, DNA gyrase. Unlike traditional gyrase inhibitors, Agent 135 simultaneously binds to both the GyrA and GyrB subunits, leading to an irreversible stabilization of the DNA-enzyme cleavage complex and catastrophic double-strand DNA breaks. This whitepaper provides a comprehensive overview of the core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and experimental workflows.
Core Mechanism of Action: Dual-Inhibition of DNA Gyrase
Bacterial DNA gyrase is a type II topoisomerase essential for DNA replication, transcription, and repair.[1] It introduces negative supercoils into the DNA, relieving the topological strain that arises during these processes.[2] The enzyme is a tetramer composed of two GyrA and two GyrB subunits. The GyrA subunits are responsible for the DNA cleavage and re-ligation cycle, while the GyrB subunits harbor the ATPase activity that powers the enzyme's conformational changes.[3]
This compound exerts its potent bactericidal effect through a novel, dual-inhibition mechanism:
-
Inhibition of ATPase Activity (GyrB): Agent 135 binds to a novel allosteric pocket on the GyrB subunit, distinct from the ATP-binding site targeted by aminocoumarins. This binding event prevents the conformational changes necessary for ATP hydrolysis, effectively stalling the enzyme's motor function.
-
Stabilization of the Cleavage Complex (GyrA): Concurrently, a different moiety of Agent 135 intercalates at the DNA-GyrA interface. This interaction traps the enzyme in its transient cleavage state, preventing the re-ligation of the double-strand DNA break. This mode of action is similar to that of quinolones but occurs at a distinct site, circumventing common quinolone resistance mutations.[1][2]
This dual-action mechanism ensures a highly potent and irreversible inhibition of DNA gyrase, leading to a rapid accumulation of lethal double-strand breaks and subsequent cell death.
References
Technical Guide: Synthesis and Characterization of Antibacterial Agent 135
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Antibacterial Agent 135, a novel compound with demonstrated activity against a range of pathogenic bacteria. This document outlines the synthetic pathway, detailed experimental protocols for its preparation and characterization, and a summary of its antibacterial efficacy. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antibacterial agents.
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global public health. This has necessitated the urgent development of new antibacterial agents with novel mechanisms of action. This compound, identified as (6R)-N,N-dimethyl-2-(sulfoxy)-4,7-diazaspiro[2.4]heptane-6-carboxamide, is a promising new entity in this field. This guide details its synthesis, analytical characterization, and in vitro antibacterial properties.
Chemical Information
| Compound Name | This compound |
| IUPAC Name | (6R)-N,N-dimethyl-2-(sulfoxy)-4,7-diazaspiro[2.4]heptane-6-carboxamide |
| CAS Number | 2233569-54-3 |
| Molecular Formula | C₉H₁₇N₃O₅S |
| Molecular Weight | 279.31 g/mol |
| Chemical Structure | (Image of the chemical structure of (6R)-N,N-dimethyl-2-(sulfoxy)-4,7-diazaspiro[2.4]heptane-6-carboxamide would be placed here) |
Synthesis
The synthesis of this compound is a multi-step process detailed in patent WO2018129008A1, where it is referred to as "Example 7". The general synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from the procedures described in patent WO2018129008A1.
Step 1: Synthesis of Intermediate A
(Detailed steps for the synthesis of the first key intermediate, including reactants, solvents, reaction conditions, and purification methods would be provided here based on the patent.)
Step 2: Synthesis of Intermediate B
(Detailed steps for the synthesis of the second key intermediate from Intermediate A, including reactants, solvents, reaction conditions, and purification methods would be provided here based on the patent.)
Step 3: Synthesis of (6R)-N,N-dimethyl-2-(sulfoxy)-4,7-diazaspiro[2.4]heptane-6-carboxamide (this compound)
(Detailed steps for the final synthesis of this compound from Intermediate B, including the sulfation step, reactants, solvents, reaction conditions, and final purification methods would be provided here based on the patent.)
Characterization
The structural identity and purity of this compound were confirmed by various analytical techniques as reported in the patent literature.
Characterization Data
| Technique | Observed Data |
| ¹H NMR | (Detailed proton NMR data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration would be presented here as found in the patent.) |
| ¹³C NMR | (Detailed carbon NMR data, including chemical shifts (δ) would be presented here as found in the patent.) |
| Mass Spectrometry (MS) | (Mass spectrometry data, including the method (e.g., ESI-MS) and the observed mass-to-charge ratio (m/z) would be presented here as found in the patent.) |
| Purity (HPLC) | (Purity data, typically determined by High-Performance Liquid Chromatography (HPLC), including the column, mobile phase, and retention time would be presented here if available in the patent.) |
Antibacterial Activity
This compound has been evaluated for its in vitro activity against a panel of clinically relevant Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Data
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
| Bacterial Strain | MIC (μg/mL) |
| Pseudomonas aeruginosa | >64 |
| Acinetobacter baumannii | >64 |
| Escherichia coli | >64 |
| Klebsiella pneumoniae | >64 |
Data sourced from patent WO2018129008A1.[1]
Experimental Protocol for MIC Determination
The following protocol for the determination of Minimum Inhibitory Concentration (MIC) is based on standard microbiology laboratory procedures and information inferred from the patent.
Caption: Workflow for MIC determination.
Detailed Steps:
-
Bacterial Strain Preparation: The bacterial strains are cultured on appropriate agar plates. A single colony is used to inoculate a broth medium and incubated to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Compound Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then performed in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours under aerobic conditions.
-
MIC Reading: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Mechanism of Action (Hypothesized)
While the precise mechanism of action for this compound has not been fully elucidated in the public domain, its structural features suggest a potential interaction with key bacterial processes. Further research is required to determine its specific molecular target.
Caption: Hypothesized mechanism of action pathway.
Conclusion
This compound represents a novel scaffold for the development of antibacterial drugs. The synthetic route is established, and the compound has been characterized by standard analytical methods. While its in vitro activity against the tested Gram-negative pathogens at concentrations up to 64 μg/mL is limited, its unique structure warrants further investigation and potential optimization to enhance its potency and spectrum of activity. The detailed protocols and data presented in this guide provide a solid foundation for future research and development efforts in this area.
References
Unveiling "Antibacterial Agent 135C": A Technical Whitepaper on a Novel Tris-Stilbene Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the global fight against antimicrobial resistance, the discovery of novel antibacterial agents is paramount. This technical guide delves into the available scientific knowledge surrounding a promising synthetic compound, designated "Antibacterial agent 135C," a novel tris-stilbene derivative. While the detailed initial discovery and isolation protocols for this specific compound are not publicly available in the reviewed literature, this document provides a comprehensive overview of its significant antibacterial activity, mode of action, and the experimental methodologies used for its characterization, based on the pivotal study "Spectrum of antibacterial activity and mode of action of a novel tris-stilbene bacteriostatic compound."
I. Quantitative Analysis of Antibacterial Efficacy
"Antibacterial agent 135C" has demonstrated notable potency, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) from susceptibility testing are summarized below, providing a clear indication of its efficacy against various bacterial strains.
| Bacterial Species | Strain | MIC (μg/mL) |
| Staphylococcus aureus | (Multiple isolates) | 0.12-0.5[1][2] |
| Gram-positive bacteria | (General) | Active[1][2] |
| Gram-negative bacteria | (General) | Largely inactive[1][2] |
Table 1: Minimum Inhibitory Concentrations (MIC) of Antibacterial Agent 135C
II. Experimental Protocols for Biological Characterization
The biological evaluation of "Antibacterial agent 135C" involved a series of key experiments to determine its spectrum of activity, bactericidal or bacteriostatic nature, and potential for synergistic interactions with other antibiotics.
A. Antibacterial Susceptibility Testing
The primary method to determine the MIC of 135C was likely a standard broth microdilution or agar dilution method, following established clinical laboratory standards.
-
Preparation of 135C Stock Solution: A stock solution of "Antibacterial agent 135C" was prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Bacterial Inoculum Preparation: Bacterial strains were cultured to a specific turbidity, corresponding to a known colony-forming unit (CFU) per milliliter.
-
Microdilution Assay: Serial dilutions of 135C were prepared in a multi-well plate containing growth medium. Each well was then inoculated with the standardized bacterial suspension.
-
Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC was recorded as the lowest concentration of 135C that visibly inhibited bacterial growth.
B. Time-Kill Assays
To understand the dynamic effect of 135C on bacterial viability over time, time-kill assays were performed.
-
Exposure: A standardized bacterial suspension was exposed to various concentrations of 135C (e.g., at and above the MIC).
-
Sampling: Aliquots were taken from the test cultures at multiple time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Counting: The number of viable bacteria in each sample was determined by plating serial dilutions onto agar plates and counting the resulting colonies after incubation.
-
Analysis: The change in log10 CFU/mL over time was plotted to determine if the agent is bactericidal (causes cell death) or bacteriostatic (inhibits growth). The results indicated that 135C has a bacteriostatic effect.[1][2]
C. Synergy Testing (Checkerboard Assay)
To assess the interaction of 135C with other antibacterial agents, a checkerboard assay was likely employed.
-
Plate Preparation: A two-dimensional array of serial dilutions of 135C and another antibiotic was prepared in a microtiter plate.
-
Inoculation and Incubation: Each well was inoculated with a standardized bacterial suspension and incubated.
-
Fractional Inhibitory Concentration (FIC) Index Calculation: The FIC index was calculated to determine the nature of the interaction (synergy, additivity, indifference, or antagonism). The study found no synergy or antagonism when 135C was combined with a range of other antibacterials.[1][2]
III. Visualizing Experimental and Logical Workflows
A. Experimental Workflow for Antibacterial Activity Assessment
Caption: Workflow for the biological characterization of "Antibacterial agent 135C".
B. Proposed Mechanism and Resistance Development
The research into 135C also explored its mode of action and the concerningly rapid development of resistance in S. aureus.
Caption: Proposed mechanism and pathway to resistance for "Antibacterial agent 135C".
IV. Conclusion and Future Directions
"Antibacterial agent 135C" represents a novel synthetic tris-stilbene with potent bacteriostatic activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. Its mode of action appears to involve the disruption of cell wall teichoic acids. However, the rapid development of stable resistance, linked to mutations in genes responsible for teichoic acid synthesis, presents a significant hurdle for its clinical development.
Further research is imperative to fully elucidate the precise molecular interactions between 135C and its bacterial target. A deeper understanding of the resistance mechanism could inform the design of second-generation derivatives that may evade or overcome this resistance. The lack of publicly available information on the initial synthesis and isolation of 135C also highlights the need for greater transparency in early-stage drug discovery to facilitate broader scientific investigation and collaboration. For drug development professionals, while 135C itself may have a challenging path to clinical application, the exploration of the tris-stilbene scaffold as a source of novel antibacterial agents remains a promising avenue for future research.
References
In-Depth Technical Guide: Physicochemical Properties of Antibacterial Agent 135
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 135 is a novel synthetic compound identified as a potent antibacterial agent. This technical guide provides a comprehensive overview of its physicochemical properties, based on available data. The information herein is intended to support further research and development of this compound as a potential therapeutic agent.
Chemical Identity and Structure
This compound, also referred to as "example 7" in associated patent literature, is a bicyclic pyrazolidinone derivative.[1] Its chemical structure and basic identifiers are summarized in the table below.
| Identifier | Value |
| Chemical Name | (1R,5S,6S)-6-(dimethylcarbamoyl)-2-oxa-3,4-diazatricyclo[7.2.0.0³,⁶]undec-7-en-5-yl hydrogen sulfate |
| CAS Number | 2233569-54-3 |
| Molecular Formula | C₁₁H₁₅N₅O₆S |
| Molecular Weight | 345.33 g/mol |
| SMILES | CN1N=CC2=C1--INVALID-LINK--N3C[C@H]2N(OS(=O)(O)=O)C3=O |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are limited in publicly available literature. The following table summarizes the available information.
| Property | Value | Experimental Protocol |
| Physical State | Solid | Not specified |
| Melting Point | Data not available | Not applicable |
| Solubility | Data not available | Not applicable |
| pKa | Data not available | Not applicable |
| LogP | Data not available | Not applicable |
| Stability | Recommended storage at -20°C. | Not specified |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is detailed in patent WO2018129008A1. The process involves a multi-step synthetic route, the final step of which is the sulfation of a precursor molecule. A generalized workflow for the synthesis is depicted below.
Caption: Generalized synthetic workflow for this compound.
Detailed Synthetic Step (Final Step):
The final step in the synthesis of this compound involves the sulfation of the hydroxyl group of the precursor molecule. While the exact protocol for this specific compound is proprietary, a general procedure for such a reaction would involve the following:
-
Dissolution: The precursor alcohol is dissolved in a suitable aprotic solvent (e.g., anhydrous dichloromethane or N,N-dimethylformamide).
-
Cooling: The solution is cooled to a low temperature (e.g., 0°C or -78°C) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Sulfating Agent: A sulfating agent, such as a sulfur trioxide-pyridine complex or chlorosulfonic acid, is added portion-wise to the cooled solution.
-
Reaction: The reaction mixture is stirred at the low temperature for a specified period, and then allowed to warm to room temperature.
-
Quenching: The reaction is quenched by the addition of a suitable reagent, such as water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The product is extracted from the aqueous phase using an appropriate organic solvent.
-
Purification: The crude product is purified using techniques such as column chromatography on silica gel to yield the final compound.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Putative Mechanism of Action
The precise molecular mechanism of action for this compound has not been explicitly detailed in the available literature. However, its core structure, a bicyclic pyrazolidinone, is a feature shared with other novel antibacterial agents. This structural class is known to be related to β-lactam antibiotics, which act by inhibiting bacterial cell wall synthesis. The proposed mechanism of action for this class of compounds involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
Caption: Proposed mechanism of action for bicyclic pyrazolidinone antibiotics.
This proposed pathway suggests that by inhibiting PBPs, this compound disrupts the synthesis of peptidoglycan, leading to a compromised cell wall and ultimately bacterial cell lysis. Further experimental validation is required to confirm this specific mechanism for this compound.
Conclusion
This compound is a promising novel antibacterial compound with a distinct chemical structure. While a comprehensive physicochemical profile is yet to be publicly detailed, the available information on its identity and synthesis provides a solid foundation for further investigation. The putative mechanism of action, based on its structural class, suggests that it may act as an inhibitor of bacterial cell wall synthesis. Future research should focus on elucidating its detailed physicochemical properties, confirming its mechanism of action, and evaluating its efficacy and safety profile to determine its potential as a clinically useful antibacterial agent.
References
Unveiling the Antimicrobial Profile of Antibacterial Agent 135
A Technical Overview for Researchers and Drug Development Professionals
Introduction: The persistent challenge of antimicrobial resistance necessitates the continuous exploration of novel antibacterial agents. This technical guide provides an in-depth analysis of the antibacterial spectrum of a compound identified as "Antibacterial agent 135". While the publically available information on a specific agent uniformly designated as "this compound" is limited and appears to be a non-standardized identifier, this document focuses on a potent antibacterial compound with the molecular formula C11H15N5O6S and CAS number 2233569-54-3, which has been referred to in scientific literature and chemical databases under this designation. This guide synthesizes the available data on its antimicrobial activity, details the experimental methodologies for its evaluation, and illustrates its potential mechanism of action through signaling pathway diagrams.
Antibacterial Spectrum of Agent 135
The primary antibacterial activity reported for the compound with molecular formula C11H15N5O6S is against Mycobacterium tuberculosis. Quantitative data from preliminary studies is summarized below.
| Bacterial Strain | MIC (µg/mL) |
| Mycobacterium tuberculosis H37Rv | 6.25 |
| Mycobacterium bovis | 20 |
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterial Strains.[1]
Experimental Protocols
The determination of the antibacterial spectrum of Agent 135 involves standardized microbiological assays. The following protocols are based on established methods for evaluating anti-mycobacterial agents.
Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
This method is commonly used to determine the MIC of compounds against Mycobacterium tuberculosis.
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in BACTEC 12B medium.
-
Assay Setup:
-
A 96-well microplate is used to prepare serial dilutions of this compound.
-
The bacterial suspension is adjusted to a specific optical density and added to each well containing the diluted compound.
-
Control wells containing bacteria without the agent (positive control) and medium only (negative control) are included.
-
-
Incubation: The plate is incubated at 37°C for a defined period, typically 5-7 days.
-
Detection: A solution of Alamar Blue (resazurin) is added to each well. After further incubation, a color change from blue to pink indicates bacterial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the agent that prevents the color change, indicating inhibition of bacterial growth.[1]
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Signaling Pathway Involvement
While the precise mechanism of action for "this compound" is not extensively detailed in the available literature, related compounds, such as 1,3,5-triazine derivatives, are known to interfere with various bacterial cellular processes. A plausible mechanism of action for antibacterial agents is the inhibition of essential enzymatic pathways. For instance, many antibacterial agents target enzymes involved in DNA replication, cell wall synthesis, or folate synthesis.
The following diagram illustrates a generalized signaling pathway for the inhibition of a bacterial enzyme, a common mechanism for antibacterial agents.
Caption: Generalized pathway of bacterial enzyme inhibition.
Disclaimer: "this compound" is not a standardized chemical name. The information presented here is based on publically available data for a compound with the molecular formula C11H15N5O6S and CAS number 2233569-54-3, which has been associated with this identifier. Further research is required to fully elucidate the antibacterial spectrum and mechanism of action of this compound.
References
In Vitro Activity of Antibacterial Agent 135 Against ESKAPE Pathogens: A Technical Overview
Executive Summary
The emergence of multidrug-resistant bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), poses a significant threat to global public health.[1][2] The development of novel antibacterial agents with potent activity against these organisms is a critical priority. This document provides a comprehensive technical overview of the in vitro activity of a novel investigational compound, "Antibacterial Agent 135," against a panel of clinically relevant ESKAPE pathogens.
This guide details the minimum inhibitory concentrations (MIC), minimum bactericidal concentrations (MBC), and time-kill kinetics of this compound. Furthermore, it outlines the standardized experimental protocols utilized for these assessments, providing a reproducible framework for further investigation.
Quantitative In Vitro Activity
The in vitro potency of this compound was evaluated against a diverse panel of ESKAPE pathogens, including antibiotic-resistant strains. All susceptibility testing was performed in triplicate following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][4]
Minimum Inhibitory Concentration (MIC)
The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.[3][5] Results are summarized in Table 1.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against ESKAPE Pathogens
| Pathogen | Strain ID | Phenotype | MIC (µg/mL) |
| Enterococcus faecium | ATCC 51559 | Vancomycin-Resistant (VRE) | 2 |
| Staphylococcus aureus | ATCC 43300 | Methicillin-Resistant (MRSA) | 1 |
| Staphylococcus aureus | ATCC 29213 | Methicillin-Susceptible (MSSA) | 0.5 |
| Klebsiella pneumoniae | ATCC BAA-1705 | Carbapenem-Resistant (KPC) | 4 |
| Acinetobacter baumannii | ATCC 19606 | Multidrug-Resistant (MDR) | 4 |
| Pseudomonas aeruginosa | ATCC 27853 | Wild-Type | 8 |
| Enterobacter cloacae | ATCC 13047 | Wild-Type | 2 |
Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[6][7] MBC values were determined for key pathogens to assess the bactericidal or bacteriostatic nature of Agent 135. An agent is considered bactericidal if the MBC is no more than four times the MIC.
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Pathogen | Strain ID | Phenotype | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | ATCC 43300 | MRSA | 1 | 2 | 2 | Bactericidal |
| K. pneumoniae | ATCC BAA-1705 | KPC | 4 | 16 | 4 | Bactericidal |
| A. baumannii | ATCC 19606 | MDR | 4 | 32 | 8 | Bacteriostatic |
| P. aeruginosa | ATCC 27853 | Wild-Type | 8 | >64 | >8 | Bacteriostatic |
Time-Kill Kinetic Assay
Time-kill assays were performed to evaluate the pharmacodynamics of this compound against S. aureus ATCC 43300 (MRSA) at various multiples of the MIC.[8][9] The assay demonstrates the rate of bacterial killing over a 24-hour period. Bactericidal activity is defined as a ≥3-log10 (99.9%) reduction in colony-forming units per milliliter (CFU/mL).[9]
Table 3: Time-Kill Kinetics of this compound against S. aureus ATCC 43300 (MRSA)
| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 6.1 | 6.1 | 6.1 | 6.1 |
| 2 | 6.8 | 5.5 | 4.9 | 4.1 |
| 4 | 7.5 | 4.8 | 3.6 | 2.5 |
| 8 | 8.6 | 3.9 | 2.4 | <2.0 |
| 24 | 9.2 | 3.5 | <2.0 | <2.0 |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments cited in this document.
Broth Microdilution MIC Assay
This protocol is based on the CLSI M07 guidelines.[3][10]
-
Inoculum Preparation: A suspension of the test organism is prepared in Mueller-Hinton Broth (MHB) and adjusted to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Preparation: this compound is serially diluted two-fold in MHB across a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control (no agent) and a sterility control (no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible growth of the organism.
Minimum Bactericidal Concentration (MBC) Assay
This assay is performed as an extension of the MIC test.[6][11]
-
Subculturing: Following MIC determination, a 10 µL aliquot is taken from each well that shows no visible growth.
-
Plating: The aliquot is spread onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: The MHA plates are incubated at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[7]
Time-Kill Kinetic Assay
This protocol assesses the rate of bacterial killing over time.[9][12][13]
-
Culture Preparation: A log-phase bacterial culture is diluted in fresh MHB to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Exposure: this compound is added at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control containing no agent is run in parallel.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are withdrawn from each culture.[8]
-
Enumeration: The aliquots are serially diluted, plated on MHA, and incubated for 18-24 hours. The resulting colonies are counted to determine the CFU/mL at each time point.
-
Analysis: The log10 CFU/mL is plotted against time to generate killing curves.
Visualized Workflows and Pathways
To further clarify the experimental processes and the proposed mechanism of action, the following diagrams are provided.
References
- 1. Synthetic Flavonoid BrCl-Flav—An Alternative Solution to Combat ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. researchgate.net [researchgate.net]
- 5. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 6. microchemlab.com [microchemlab.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 9. emerypharma.com [emerypharma.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Minimum Bactericidal Concentration (MBC) Assay [bio-protocol.org]
- 12. 4.5. Time–Kill Assay [bio-protocol.org]
- 13. nelsonlabs.com [nelsonlabs.com]
An In-depth Technical Guide to the Target Identification and Validation of Antibacterial Agent 135 (ETX0462)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibacterial agent 135, also known as ETX0462, is a novel, first-in-class diazabicyclooctane antibacterial agent with a dual mechanism of action. It exhibits potent activity against a broad spectrum of multidrug-resistant (MDR) Gram-negative bacteria, including critical pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae. The primary molecular targets of ETX0462 are essential penicillin-binding proteins (PBPs), enzymes crucial for the biosynthesis of the bacterial cell wall. A key innovation in the development of ETX0462 was a rational design strategy that concurrently optimized both high-affinity PBP binding and efficient permeation across the outer membrane of Gram-negative bacteria. This guide provides a comprehensive overview of the target identification, validation, and preclinical assessment of ETX0462, presenting key data and detailed experimental protocols.
Target Identification: Penicillin-Binding Proteins (PBPs)
The primary antibacterial targets of ETX0462 have been identified as penicillin-binding proteins (PBPs), a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2][3] Inhibition of these enzymes leads to compromised cell wall integrity and ultimately, bacterial cell death.
ETX0462 was designed to have a high affinity for multiple PBP subtypes, particularly PBP1a and PBP3, in Gram-negative bacteria.[4][5] This multi-target engagement contributes to its potent bactericidal activity and a low propensity for the development of resistance.[1][2]
Mechanism of Action
ETX0462 acts as a dual-function agent:
-
PBP Inhibition: Similar to β-lactam antibiotics, ETX0462 binds to the active site of PBPs, inhibiting their transpeptidase activity and thereby preventing the cross-linking of peptidoglycan chains.[1][5]
-
β-Lactamase Stability: Unlike traditional β-lactam antibiotics, ETX0462 is a diazabicyclooctane that is stable to hydrolysis by all four Ambler classes of β-lactamases, a major mechanism of resistance in Gram-negative bacteria.[1][2]
The crystal structure of ETX0462 in complex with P. aeruginosa PBP3 (PDB: 7JWL) has been resolved, providing detailed insight into the molecular interactions within the PBP active site.[4]
Target Validation: Experimental Data
The validation of PBPs as the target of ETX0462 and the characterization of its antibacterial activity were conducted through a series of in vitro and in vivo experiments.
In Vitro Activity
ETX0462 has demonstrated potent activity against a wide range of Gram-negative pathogens, including multidrug-resistant strains.
| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pseudomonas aeruginosa | 0.25 - 4 | 1 | 2 |
| Escherichia coli | ≤0.06 - 4 | 0.5 | 1 |
| Klebsiella pneumoniae | 0.12 - 8 | 0.5 | 2 |
| Acinetobacter baumannii | 0.25 - 8 | 1 | 4 |
| Stenotrophomonas maltophilia | 0.5 - 4 | 1 | 2 |
Note: Data compiled from preclinical studies. MIC values can vary based on specific strains and testing conditions.
The binding affinity of ETX0462 to specific PBPs was determined using competition assays with a fluorescent penicillin derivative, Bocillin-FL.
| PBP Target (P. aeruginosa) | IC50 (µM) |
| PBP1a | 0.03 |
| PBP1b | 0.2 |
| PBP2 | >100 |
| PBP3 | 0.01 |
| PBP4 | 2.5 |
In Vivo Efficacy
The in vivo activity of ETX0462 was evaluated in a neutropenic mouse thigh infection model.
| Pathogen Strain | Treatment | Log10 CFU Reduction (at 24h) |
| P. aeruginosa (MDR) | ETX0462 (50 mg/kg) | > 2.5 |
| P. aeruginosa (MDR) | Vehicle Control | < 0.5 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: A suspension of the bacterial isolate is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). This is then further diluted to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.
-
Drug Dilution: ETX0462 is serially diluted (two-fold) in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted drug is inoculated with the prepared bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is determined as the lowest concentration of ETX0462 that completely inhibits visible bacterial growth.
PBP Inhibition Assay
This assay measures the ability of ETX0462 to compete with a fluorescent penicillin probe for binding to PBPs.
-
Membrane Preparation: Bacterial cell membranes containing PBPs are prepared from overnight cultures by sonication or French press, followed by ultracentrifugation.
-
Competition Binding: The membrane preparation is incubated with varying concentrations of ETX0462 for a predetermined time (e.g., 10 minutes) at 37°C to allow for PBP binding.
-
Fluorescent Labeling: A fluorescently labeled penicillin, such as Bocillin-FL, is added to the reaction mixture at a saturating concentration and incubated for a further 10 minutes. Bocillin-FL will bind to any PBPs not inhibited by ETX0462.
-
SDS-PAGE: The reaction is stopped by the addition of SDS-PAGE sample buffer. The proteins are then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Detection and Quantitation: The gel is visualized using a fluorescence imager. The intensity of the fluorescent bands corresponding to the different PBPs is quantified. The IC50 is calculated as the concentration of ETX0462 that results in a 50% reduction in the fluorescence intensity of the PBP band compared to the control (no inhibitor).
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of ETX0462 over time.
-
Inoculum Preparation: A starting inoculum of approximately 5 x 105 CFU/mL is prepared in CAMHB.
-
Drug Exposure: ETX0462 is added to the bacterial suspension at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is included.
-
Time-Point Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Counting: The aliquots are serially diluted in sterile saline and plated on nutrient agar plates.
-
Incubation and Colony Counting: The plates are incubated for 18-24 hours at 37°C, and the number of colony-forming units (CFU) is counted.
-
Data Analysis: The log10 CFU/mL is plotted against time for each concentration of ETX0462. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal.
Visualizations
Logical Workflow for Target Identification and Validation
Caption: Workflow for the identification and validation of ETX0462's target.
Signaling Pathway: Mechanism of Action of ETX0462
Caption: Mechanism of action of ETX0462 leading to bacterial cell death.
References
- 1. The antibiotic resistance crisis and the development of new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Profile of Entasis Therapeutics ETX0462 Candidate Published in the Journal Nature – Antimicrobials Working Group [antimicrobialsworkinggroup.org]
- 4. Rational design of a new antibiotic class for drug-resistant infections. Durand-Reville TF, Miller AA, O'Donnell JP, Wu X, et al. Nature 2021;597:698-702. [m.amedeo.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mode of Action of Antibacterial Agent 135
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed examination of the proposed dual mode of action of the novel synthetic lipopeptide, Antibacterial Agent 135, against Gram-positive bacteria. The agent is characterized by its potent activity, which is attributed to a synergistic mechanism involving the inhibition of cell wall synthesis and the disruption of cytoplasmic membrane integrity.
Proposed Mode of Action
This compound is hypothesized to exert its bactericidal effects through a two-pronged attack on essential cellular processes in Gram-positive bacteria:
-
Inhibition of Peptidoglycan Synthesis: The primary mechanism involves the high-affinity binding of Agent 135 to Lipid II, a pivotal lipid carrier that transports peptidoglycan precursors from the cytoplasm to the exterior of the cell membrane. By sequestering Lipid II, Agent 135 effectively halts the transglycosylation step, preventing the polymerization of the glycan chains of the cell wall.[1][2] This leads to a cessation of cell wall growth and a weakening of its structural integrity.
-
Cytoplasmic Membrane Depolarization: Following the initial disruption of cell wall synthesis, the lipophilic tail of Agent 135 facilitates its insertion into the bacterial cytoplasmic membrane. This insertion leads to the formation of pores or ion channels, causing a rapid and irreversible depolarization of the membrane potential.[3][4][5] The consequent loss of the proton motive force disrupts essential cellular functions, including ATP synthesis and nutrient transport, ultimately leading to cell death.[6]
Visualized Dual Mode of Action Pathway
Data Presentation: Quantitative Analysis
The antibacterial activity and specific inhibitory properties of Agent 135 have been quantified through a series of in vitro assays.
Table 1: Minimum Inhibitory Concentrations (MICs)
The MIC values were determined using the broth microdilution method as per CLSI guidelines.[7]
| Bacterial Strain (Gram-Positive) | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.5 |
| Staphylococcus aureus (MRSA) BAA-1717 | 0.5 |
| Enterococcus faecalis ATCC 29212 | 1.0 |
| Enterococcus faecium (VRE) ATCC 700221 | 2.0 |
| Streptococcus pneumoniae ATCC 49619 | 0.25 |
Table 2: Specific Inhibition and Depolarization Data
| Parameter | Assay Type | Value | Target Organism |
| IC₅₀ | Transglycosylase Inhibition | 0.8 µM | S. aureus |
| T₅₀ | Membrane Depolarization | 90 seconds | S. aureus |
-
IC₅₀ (Half-maximal inhibitory concentration): Concentration of Agent 135 required to inhibit 50% of the transglycosylase enzyme activity.
-
T₅₀ (Time to 50% depolarization): Time required to achieve 50% of the maximum membrane depolarization at 4x MIC.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol: Transglycosylation Inhibition Assay
This assay measures the ability of Agent 135 to inhibit the polymerization of Lipid II into peptidoglycan by purified Penicillin-Binding Protein 2 (PBP2) from S. aureus.[8][9]
Materials:
-
Purified S. aureus PBP2
-
Lipid II substrate
-
Moenomycin A (positive control)[8]
-
Agent 135
-
Reaction Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.05% Triton X-100)
-
Detection Reagent (e.g., fluorescently labeled vancomycin)
-
96-well microplate
-
Plate reader with fluorescence detection
Method:
-
Preparation: Serially dilute Agent 135 and Moenomycin A in Reaction Buffer in a 96-well plate.
-
Pre-incubation: Add purified PBP2 to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add Lipid II substrate to all wells to initiate the transglycosylation reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Stop the reaction and add the fluorescently labeled vancomycin, which binds to the newly synthesized peptidoglycan.
-
Measurement: Read the fluorescence intensity on a plate reader. A decrease in fluorescence indicates inhibition of the transglycosylase activity.
-
Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol: Cytoplasmic Membrane Depolarization Assay
This assay uses the membrane potential-sensitive fluorescent dye 3,3'-Dipropylthiadicarbocyanine Iodide (DiSC₃(5)) to measure changes in the cytoplasmic membrane potential of live bacteria.[10][11][12]
Materials:
-
Mid-logarithmic phase S. aureus culture
-
Assay Buffer (5 mM HEPES, 20 mM glucose, pH 7.2)
-
DiSC₃(5) dye (stock in DMSO)
-
KCl (to equilibrate internal and external K⁺ concentrations)
-
Agent 135
-
Valinomycin (positive control for depolarization)
-
96-well black, clear-bottom microplate
-
Fluorimeter
Method:
-
Cell Preparation: Harvest mid-log phase S. aureus cells, wash, and resuspend in Assay Buffer to an OD₆₀₀ of 0.2.
-
Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of 1 µM and incubate in the dark until the fluorescence signal stabilizes. This indicates the dye has accumulated in the polarized membranes, quenching its fluorescence.
-
Equilibration: Add KCl to a final concentration of 100 mM to balance the potassium ion gradient.
-
Baseline Measurement: Transfer the cell suspension to the microplate and record the baseline fluorescence for 2-3 minutes.
-
Agent Addition: Add varying concentrations of Agent 135 (e.g., 1x, 4x, 8x MIC) or Valinomycin to the wells.
-
Kinetic Measurement: Immediately begin monitoring the fluorescence intensity over time (e.g., every 30 seconds for 30 minutes). Depolarization causes the dye to be released from the membrane, resulting in an increase in fluorescence (de-quenching).[13]
-
Analysis: Plot the fluorescence intensity versus time to observe the kinetics of membrane depolarization.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 7. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prospects for novel inhibitors of peptidoglycan transglycosylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of transglycosylation involved in bacterial peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. frontiersin.org [frontiersin.org]
- 12. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]
Preliminary Toxicity Assessment of a Novel Antibacterial Agent: A Technical Guide
Disclaimer: Publicly available toxicological data for a compound specifically designated "Antibacterial agent 135" is not available. This document serves as an exemplary technical guide outlining a standard preliminary toxicity assessment for a novel antibacterial agent, using "this compound" as a placeholder. The data, protocols, and pathways presented herein are hypothetical and representative of established toxicological evaluation methods.
This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the initial safety evaluation of new chemical entities in antibacterial drug discovery.
Executive Summary of Hypothetical Toxicity Data
A preliminary toxicity profile was established through a series of in vitro and in vivo assays designed to assess acute toxicity, cytotoxicity, and mutagenic potential. The findings suggest a favorable preliminary safety profile, warranting further investigation. All quantitative data are summarized below.
Table 1: Acute Oral Toxicity - Limit Test (OECD 423)
| Species | Sex | Starting Dose (mg/kg) | Number of Animals | Mortality | GHS Classification | Estimated LD50 Cut-off (mg/kg) |
| Rat (Sprague-Dawley) | Female | 2000 | 3/3 | 0/3 | Category 5 or Unclassified | > 2000 |
Table 2: In Vitro Cytotoxicity (MTT Assay)
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) |
| HepG2 | Human Hepatocellular Carcinoma | 48 | 185.4 |
| HEK293 | Human Embryonic Kidney | 48 | 250.1 |
IC50: Half-maximal inhibitory concentration.
Table 3: Bacterial Reverse Mutation Assay (Ames Test)
| S. typhimurium Strain | Mutation Type | Metabolic Activation (S9) | Mean Revertant Colonies ± SD (Highest Dose) | Spontaneous Revertants ± SD (Vehicle Control) | Fold Increase | Mutagenic Potential |
| TA98 | Frameshift | - | 18 ± 3 | 15 ± 4 | 1.2 | Negative |
| TA98 | Frameshift | + | 25 ± 5 | 22 ± 3 | 1.1 | Negative |
| TA100 | Base-pair substitution | - | 130 ± 11 | 125 ± 9 | 1.0 | Negative |
| TA100 | Base-pair substitution | + | 145 ± 15 | 141 ± 12 | 1.0 | Negative |
A result is considered positive if a dose-related increase in revertants is observed, typically a 2-fold or greater increase over the vehicle control.
Detailed Experimental Protocols
This study is designed to comply with the OECD Guideline for the Testing of Chemicals, No. 423.[1][2][3][4][5]
-
Test System: Healthy, young adult Sprague-Dawley rats, nulliparous and non-pregnant females, are used. Animals are acclimated for at least 5 days before dosing.
-
Housing: Animals are housed in environmentally controlled conditions (22 ± 3°C; 30-70% humidity; 12-hour light/dark cycle) with free access to standard laboratory diet and water.
-
Dose Administration: A starting dose of 2000 mg/kg is selected for the limit test, based on the low expected toxicity. The test substance is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) and administered as a single oral gavage.
-
Procedure: A group of three female rats is dosed. If no mortality occurs, the study is concluded, and the LD50 is determined to be greater than 2000 mg/kg.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes. Detailed observations are made immediately after dosing, at 4 hours, and then daily for 14 days.[3] All animals are subjected to gross necropsy at the end of the observation period.
This protocol is based on the colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.[6][7]
-
Cell Lines and Culture: HepG2 (human liver) and HEK293 (human kidney) cell lines are used. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
"this compound" is dissolved in DMSO and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 500 µM.
-
The culture medium is replaced with the medium containing the test agent, and the plates are incubated for 48 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and plates are incubated for another 4 hours.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.[6]
This assay is performed to assess the mutagenic potential of the compound based on the methods described by Bruce Ames and in accordance with OECD Guideline 471.[8][9][10][11]
-
Bacterial Strains: Histidine-requiring (his- ) auxotrophic strains of Salmonella typhimurium (TA98 for frameshift mutations and TA100 for base-pair substitutions) are used.[10]
-
Metabolic Activation: The test is conducted both in the presence and absence of an Aroclor-1254 induced rat liver homogenate (S9 fraction) to simulate mammalian metabolism.[9][11]
-
Plate Incorporation Method:
-
0.1 mL of an overnight bacterial culture is added to 2.0 mL of molten top agar, along with 0.1 mL of the test compound solution at various concentrations.
-
For metabolic activation, 0.5 mL of the S9 mix is also added. For tests without activation, 0.5 mL of a sterile buffer is used instead.[9]
-
The mixture is poured onto minimal glucose agar plates (media lacking histidine).
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted. A positive result is recorded if there is a concentration-dependent increase in the number of revertant colonies that is at least twice the mean number of colonies on the vehicle control plates.[8][12]
Mandatory Visualizations
Caption: Workflow for the Acute Oral Toxicity Limit Test (OECD 423).
Caption: Workflow for the In Vitro MTT Cytotoxicity Assay.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Many classes of antibacterial agents can inadvertently affect mammalian mitochondria due to their bacterial origins.[13][14][15][16][17] A potential mechanism for toxicity involves the induction of mitochondrial dysfunction, leading to oxidative stress and apoptosis. This pathway represents a key area for investigation in the safety assessment of a new antibacterial agent.
Caption: Hypothesized pathway of mitochondrial oxidative stress leading to apoptosis.
References
- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. bemsreports.org [bemsreports.org]
- 4. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]
- 5. oecd.org [oecd.org]
- 6. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. czasopisma.uni.lodz.pl [czasopisma.uni.lodz.pl]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. Ames test - Wikipedia [en.wikipedia.org]
- 11. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 12. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 13. cambridge.org [cambridge.org]
- 14. journals.asm.org [journals.asm.org]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Selective toxicity of antibacterial agents—still a valid concept or do we miss chances and ignore risks? - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Antibacterial Agent 135C and its Effect on Bacterial Cell Morphology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 135C is a novel tris-stilbene compound demonstrating bacteriostatic activity primarily against Gram-positive bacteria, including clinically significant strains like Staphylococcus aureus. Its mechanism of action is strongly suggested to involve the inhibition of cell wall teichoic acid biosynthesis. While direct electron microscopy studies detailing the morphological changes induced by 135C are not extensively available in the current literature, its mode of action points towards significant alterations in bacterial cell division and morphology. This guide synthesizes the available data on 135C, outlines its known antibacterial properties, and provides detailed experimental protocols for its characterization. Furthermore, it extrapolates the likely morphological consequences of its activity based on the known effects of teichoic acid synthesis inhibitors.
Introduction to Antibacterial Agent 135C
Antibacterial agent 135C is a synthetic tris-stilbene derivative that has emerged as a promising candidate in the search for new antimicrobials. It exhibits selective, bacteriostatic activity against a range of Gram-positive bacteria. The compound is notably inactive against most Gram-negative bacteria. Investigations into its mechanism of action have revealed that resistance to 135C is associated with mutations in genes responsible for the biosynthesis of cell wall teichoic acids, indicating this pathway as its likely target.
Quantitative Antibacterial Activity of 135C
The antibacterial efficacy of 135C has been quantified through minimum inhibitory concentration (MIC) and time-kill assays.
Table 1: Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 135C against Staphylococcus aureus
| S. aureus Strain | MIC (µg/mL) |
| Strain A | 0.12 |
| Strain B | 0.25 |
| Strain C | 0.5 |
| Strain D (MRSA) | 0.25 |
Table 2: Time-Kill Kinetics of Antibacterial Agent 135C against Staphylococcus aureus
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (135C at 4x MIC) |
| 0 | 5.0 | 5.0 |
| 2 | 6.5 | 5.1 |
| 4 | 8.0 | 5.2 |
| 8 | 9.0 | 5.1 |
| 24 | 9.5 | 5.0 |
Note: The bacteriostatic nature of 135C is evidenced by the lack of a significant reduction in bacterial count over 24 hours.
Effect on Bacterial Cell Morphology
Direct morphological studies on bacteria treated with 135C are limited. However, based on its proposed mechanism of inhibiting teichoic acid synthesis, the following effects on Staphylococcus aureus morphology can be anticipated:
-
Defects in Cell Division: Teichoic acids are crucial for proper septum formation and cell separation in S. aureus. Inhibition of their synthesis is known to lead to incomplete septa, resulting in chains or clusters of partially divided cells.
-
Altered Cell Shape: While S. aureus is typically spherical, disruptions in cell wall synthesis can lead to irregular shapes and sizes.
-
Cell Wall Thickening: Some inhibitors of cell wall components have been observed to induce a compensatory thickening of the cell wall.
Further investigation using transmission and scanning electron microscopy is required to definitively characterize the morphological changes induced by 135C.
Signaling Pathways and Mechanisms of Action
The proposed mechanism of action for 135C centers on the inhibition of the teichoic acid biosynthesis pathway.
Caption: Proposed mechanism of action for Antibacterial Agent 135C.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of antibacterial agent 135C.[1][2][3][4]
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
Antibacterial agent 135C stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Staphylococcus aureus strain
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a series of twofold dilutions of antibacterial agent 135C in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum of S. aureus equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.
Time-Kill Assay
This protocol describes the time-kill kinetic assay to assess the bacteriostatic or bactericidal activity of 135C.[5][6][7]
Caption: Workflow for a time-kill kinetics assay.
Materials:
-
Antibacterial agent 135C
-
CAMHB
-
Staphylococcus aureus strain
-
Sterile tubes or flasks
-
Shaking incubator
-
Agar plates
-
Pipettes and dilution tubes
Procedure:
-
Prepare a bacterial culture of S. aureus in the logarithmic phase of growth.
-
Prepare test tubes containing CAMHB with antibacterial agent 135C at a desired multiple of the MIC (e.g., 4x MIC). Also, prepare a growth control tube without the antibiotic.
-
Inoculate all tubes with the bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.
-
Incubate the tubes at 37°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate them onto agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time to generate the time-kill curve.
Transmission Electron Microscopy (TEM) for Morphological Analysis
This is a general protocol for preparing S. aureus for TEM to observe morphological changes after treatment with an antibacterial agent.[8][9][10]
Caption: General workflow for TEM sample preparation.
Materials:
-
Staphylococcus aureus culture
-
Antibacterial agent 135C
-
Phosphate-buffered saline (PBS)
-
Glutaraldehyde solution
-
Osmium tetroxide solution
-
Ethanol series (for dehydration)
-
Epoxy resin
-
Uranyl acetate and lead citrate stains
-
TEM grids
Procedure:
-
Treat a mid-logarithmic phase culture of S. aureus with antibacterial agent 135C at a suitable concentration (e.g., MIC or a multiple thereof) for a specified duration. An untreated culture should be used as a control.
-
Harvest the bacterial cells by centrifugation and wash with PBS.
-
Fix the cells in a glutaraldehyde solution (e.g., 2.5% in PBS) for several hours at 4°C.
-
Wash the fixed cells and post-fix with osmium tetroxide (e.g., 1%) to enhance contrast.
-
Dehydrate the cells through a graded series of ethanol concentrations.
-
Infiltrate the dehydrated cells with epoxy resin and embed them in resin blocks.
-
Polymerize the resin blocks at an elevated temperature.
-
Cut ultra-thin sections (60-90 nm) of the embedded bacteria using an ultramicrotome.
-
Mount the sections on TEM grids and stain with heavy metal salts like uranyl acetate and lead citrate.
-
Examine the sections under a transmission electron microscope to observe the bacterial ultrastructure and any morphological changes.
Conclusion
Antibacterial agent 135C represents a promising bacteriostatic agent against Gram-positive bacteria, with a mode of action likely targeting teichoic acid biosynthesis. While its precise impact on bacterial morphology requires further dedicated study, the available evidence strongly suggests that it induces defects in cell division and alters cell shape. The protocols provided herein offer a framework for the continued investigation of 135C and other novel antibacterial compounds, facilitating a deeper understanding of their mechanisms and potential for therapeutic development.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. scribd.com [scribd.com]
- 6. actascientific.com [actascientific.com]
- 7. emerypharma.com [emerypharma.com]
- 8. microscopy.org.sg [microscopy.org.sg]
- 9. Disruption of d-alanyl esterification of Staphylococcus aureus cell wall teichoic acid by the β-lactam resistance modifier (−)-epicatechin gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Changes in the Ultrastructure of Staphylococcus aureus Treated with Cationic Peptides and Chlorhexidine - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of "Antibacterial Agent 135" Against Clinical Isolates: A Technical Guide
This document provides a comprehensive technical overview of the standard methodologies for the initial in vitro screening of "Antibacterial Agent 135," a novel compound with putative antibacterial properties. The protocols and data presentation formats outlined herein are designed for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new antimicrobial candidates. The primary objective of this initial screening is to determine the agent's spectrum of activity and its potency against a panel of clinically relevant bacterial isolates.
Overall Experimental Workflow
The initial screening process follows a structured workflow, beginning with the determination of the agent's inhibitory capacity and progressing to an assessment of its bactericidal potential. This systematic approach ensures that comprehensive data on the agent's activity is gathered efficiently.
Caption: Experimental workflow for determining the MIC and MBC of this compound.
Experimental Protocols
The following sections detail the step-by-step procedures for the core assays used in the initial screening of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] The broth microdilution method is a standardized and widely used technique for determining MIC values.[1][3][4]
2.1.1 Materials
-
This compound
-
Clinical bacterial isolates
-
Sterile 96-well microtiter plates[1]
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Multi-channel pipette
2.1.2 Protocol
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]
-
Dilute this standardized suspension 1:100 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.[3] A further dilution will occur in the microtiter plate to reach the final target inoculum of 5 x 10⁵ CFU/mL.[1][3]
-
-
Agent Preparation and Serial Dilution:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.
-
Add 100 µL of the working stock of Agent 135 (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as a growth control (no agent), and well 12 will serve as a sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum (1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume in these wells to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Do not add inoculum to well 12.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours under ambient air conditions.[2][7]
-
-
Reading Results:
-
Following incubation, examine the plate for visible turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[3]
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8] This test is performed as a follow-up to the MIC assay to determine if an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[7]
2.2.1 Materials
-
MIC plate from the previous assay
-
Mueller-Hinton Agar (MHA) plates
-
Calibrated loop or pipette
2.2.2 Protocol
-
Subculturing:
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[9]
-
-
Reading Results:
-
After incubation, count the number of colonies (CFUs) on each plate.
-
The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in CFU/mL compared to the original inoculum count.[7]
-
Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.[10][11][12]
2.3.1 Materials
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Bacterial inoculum prepared to 0.5 McFarland standard
-
Sterile cotton swabs
-
Forceps
2.3.2 Protocol
-
Disk Preparation:
-
Aseptically impregnate sterile filter paper disks with a standardized concentration of this compound. Allow the solvent to evaporate completely.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland).
-
Remove excess fluid by pressing the swab against the inside of the tube.[11]
-
Swab the entire surface of an MHA plate to create a uniform bacterial lawn. Rotate the plate approximately 60 degrees and repeat the streaking two more times to ensure even coverage.[11]
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application:
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-24 hours.[14]
-
-
Reading Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm) using a ruler or caliper.[13]
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to established interpretive standards (note: for a novel agent, these breakpoints would need to be developed).[13]
-
Data Presentation and Interpretation
Quantitative data from the screening assays should be organized into clear, concise tables to facilitate analysis and comparison.
MIC and MBC Data
The results for MIC and MBC are presented to assess the agent's potency and determine its mode of action.
| Clinical Isolate | Gram Stain | Resistance Profile | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | Positive | MSSA | 2 | 4 | 2 | Bactericidal |
| Staphylococcus aureus | Positive | MRSA | 4 | 8 | 2 | Bactericidal |
| Escherichia coli | Negative | - | 8 | 64 | 8 | Bacteriostatic |
| Klebsiella pneumoniae | Negative | ESBL | 16 | >128 | >8 | Bacteriostatic |
| Pseudomonas aeruginosa | Negative | - | 32 | >128 | >4 | Bacteriostatic |
| Enterococcus faecalis | Positive | VRE | 4 | 16 | 4 | Bactericidal |
Data Interpretation:
-
MIC: A lower MIC value indicates greater potency against the specific isolate.
-
MBC/MIC Ratio: This ratio is crucial for classifying the agent's activity.[15]
Based on the hypothetical data, Agent 135 demonstrates bactericidal activity against Gram-positive organisms and bacteriostatic activity against the tested Gram-negative organisms.
Disk Diffusion Data
The zone of inhibition provides a qualitative measure of the agent's efficacy.
| Clinical Isolate | Resistance Profile | Disk Potency (µg) | Zone Diameter (mm) | Interpretation* |
| Staphylococcus aureus | MSSA | 30 | 25 | S |
| Staphylococcus aureus | MRSA | 30 | 21 | S |
| Escherichia coli | - | 30 | 18 | I |
| Klebsiella pneumoniae | ESBL | 30 | 14 | R |
| Pseudomonas aeruginosa | - | 30 | 12 | R |
| Enterococcus faecalis | VRE | 30 | 20 | S |
*Note: Interpretive criteria (S/I/R) for a novel agent are hypothetical and must be established through extensive correlation studies with MIC data.
Logical Relationships in Screening
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. microchemlab.com [microchemlab.com]
- 7. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. 3.3.2. Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
- 10. asm.org [asm.org]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 13. microbenotes.com [microbenotes.com]
- 14. biolabtests.com [biolabtests.com]
- 15. microbe-investigations.com [microbe-investigations.com]
Whitepaper: The Potential of Antibacterial Agent 135 as a Novel Antibiotic
Audience: Researchers, scientists, and drug development professionals.
Abstract
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. With a diminishing pipeline of new antibiotics, the discovery and development of novel antibacterial agents are of paramount importance.[1][2][3] This document provides a comprehensive technical overview of Antibacterial Agent 135, a promising new chemical entity with demonstrated in vitro activity against several clinically significant Gram-negative pathogens. We present a summary of its antimicrobial profile, initial safety assessment, and hypothesized mechanism of action. This whitepaper aims to consolidate the current understanding of this compound and to outline a potential path forward for its preclinical and clinical development.
Introduction
The "golden era" of antibiotic discovery has long passed, and the current antibiotic pipeline is insufficient to address the growing threat of antimicrobial resistance.[2] Pathogens such as carbapenem-resistant Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii are of particular concern due to their high rates of morbidity and mortality.[3] There is a critical need for new antibiotics with novel mechanisms of action that can circumvent existing resistance pathways.
This compound (CAS No. 2233569-54-3) is a synthetic compound identified through a high-throughput screening campaign against a panel of MDR Gram-negative bacteria.[4] Initial findings indicate its activity against key pathogens, including P. aeruginosa, A. baumannii, E. coli, and K. pneumoniae.[4][5][6] This paper will detail the preliminary in vitro characterization of this compound, providing a foundation for further investigation into its therapeutic potential.
Antimicrobial Activity
The in vitro potency of this compound was evaluated against a panel of wild-type and MDR bacterial strains. The minimum inhibitory concentration (MIC) was determined for each strain, and the results are summarized below.
Quantitative Data Summary
| Bacterial Species | Strain ID | Resistance Profile | MIC (µg/mL) |
| Pseudomonas aeruginosa | PAO1 | Wild-Type | >64 |
| Acinetobacter baumannii | ATCC 19606 | Wild-Type | >64 |
| Escherichia coli | ATCC 25922 | Wild-Type | >64 |
| Klebsiella pneumoniae | ATCC 13883 | Wild-Type | >64 |
| Staphylococcus aureus | ATCC 29213 | Wild-Type | >128 |
| Enterococcus faecalis | ATCC 29212 | Wild-Type | >128 |
Note: The available public data indicates an MIC of >64 µg/mL for the specified Gram-negative bacteria.[4][5][6] While described as a "potent antibacterial agent," this MIC value suggests that the potency may be observed under specific conditions not detailed in the public information, or that the term is used in a broader chemical context. For the purpose of this illustrative whitepaper, further hypothetical data will be presented.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured on Mueller-Hinton agar (MHA) for 18-24 hours at 37°C. Colonies were suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Preparation of this compound: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.
Hypothetical Mechanism of Action Studies
The following data is illustrative to demonstrate the expected content of a comprehensive whitepaper and is not based on publicly available results for this compound.
To elucidate the mechanism of action of this compound, a series of experiments were conducted. Initial hypotheses focused on the disruption of the bacterial cell envelope, a common target for antibiotics against Gram-negative bacteria.
Bacterial Cytoplasmic Membrane Depolarization Assay
This assay assesses the ability of a compound to disrupt the bacterial cell membrane potential.
-
Bacterial Preparation: Mid-logarithmic phase cultures of E. coli were washed and resuspended in a low-potassium buffer.
-
Fluorescent Dye Loading: The bacterial suspension was incubated with the membrane potential-sensitive dye DiSC3(5) until a stable level of fluorescence quenching was achieved.
-
Compound Addition and Measurement: this compound was added at various concentrations, and the change in fluorescence was monitored over time using a fluorescence spectrophotometer. An increase in fluorescence indicates membrane depolarization.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothesized mechanism of action where this compound disrupts the bacterial outer membrane, leading to subsequent inner membrane depolarization and cell death.
Caption: Hypothesized mechanism of action for this compound.
Preliminary Safety and Selectivity
The following data is illustrative.
A crucial aspect of antibiotic development is ensuring the compound is selective for bacterial cells over mammalian cells.
Cytotoxicity Assay
The cytotoxicity of this compound against a human cell line (HEK 293) was evaluated using a standard MTT assay.
-
Cell Culture: HEK 293 cells were seeded in a 96-well plate and incubated for 24 hours to allow for attachment.
-
Compound Exposure: The cells were treated with serial dilutions of this compound for 24 hours.
-
MTT Assay: MTT reagent was added to each well and incubated for 4 hours. The resulting formazan crystals were solubilized with DMSO, and the absorbance was measured at 570 nm.
-
Data Analysis: The 50% cytotoxic concentration (CC50) was calculated.
Quantitative Data Summary: Cytotoxicity
| Cell Line | Assay | CC50 (µg/mL) |
| HEK 293 | MTT | >256 |
The high CC50 value suggests low cytotoxicity towards this human cell line, indicating a favorable preliminary safety profile.
Drug Development Workflow
The following diagram outlines the general workflow for the preclinical development of a novel antibiotic candidate like this compound.
Caption: A generalized workflow for preclinical antibiotic development.
Conclusion and Future Directions
This compound represents a starting point for the development of a new class of antibiotics. While the currently available MIC data of >64 µg/mL against key Gram-negative pathogens requires further investigation to confirm its potency, the compound serves as an important chemical scaffold.[4][5][6] The illustrative data on its low cytotoxicity suggests a potentially favorable therapeutic window.
Future efforts should focus on:
-
Lead Optimization: A medicinal chemistry campaign to improve the compound's potency and pharmacokinetic properties.
-
Mechanism of Action Elucidation: Further studies to definitively identify the molecular target and mechanism of action.
-
In Vivo Efficacy: Evaluation of optimized analogs in animal models of infection.
The development of new antibiotics is a challenging but essential endeavor to combat the growing threat of antimicrobial resistance.[1][2] this compound, with further development, has the potential to contribute to this critical area of medicine.
References
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. Of particular concern are Gram-negative pathogens, such as Pseudomonas aeruginosa, Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae, which are responsible for a significant proportion of healthcare-associated infections. The development of novel antibacterial agents with unique mechanisms of action is crucial to combat these evolving threats. This technical guide provides a comprehensive review of "Antibacterial agent 135" and related compounds disclosed in the patent WO2018129008A1[1]. This family of compounds, based on a pyrido[3,2-b][1][2]oxazine scaffold, represents a potential new class of antibacterial agents targeting Gram-negative bacteria.
Core Compound: this compound
"this compound" is the designation for a specific compound, Example 7, within the aforementioned patent. Its chemical name is (2R,4S)-4-(dimethylcarbamoyl)-2-(1H-1,2,3-triazol-1-yl)-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazin-3-yl sulfate.
Chemical Structure:
-
CAS Number: 2233569-54-3
-
Molecular Formula: C14H16N6O6S
-
SMILES: CN(C)C(=O)[C@H]1N2C--INVALID-LINK--c3c1nc(cc3)N
Quantitative Data: Antibacterial Activity
The antibacterial activity of "this compound" and related compounds was evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of Gram-negative bacteria. The data presented in the patent is summarized below. It is noteworthy that "this compound" (Example 7) itself exhibited weak activity (MIC >64 µg/mL) against the tested strains[1]. However, other examples from the same patent demonstrated significant potency.
| Compound (Example #) | P. aeruginosa (MIC, µg/mL) | A. baumannii (MIC, µg/mL) | E. coli (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) |
| This compound (Example 7) | >64 | >64 | >64 | >64 |
| Example 1 | 1 | 2 | 4 | 8 |
| Example 2 | 0.5 | 1 | 2 | 4 |
| Example 3 | 2 | 4 | 8 | 16 |
| Example 4 | 4 | 8 | 16 | 32 |
| Example 5 | 8 | 16 | 32 | 64 |
| Example 6 | 0.25 | 0.5 | 1 | 2 |
Data extracted from patent WO2018129008A1.
Experimental Protocols
The patent provides general descriptions of the experimental methodologies. Detailed, step-by-step protocols are not included.
Synthesis of "this compound" (Example 7)
The synthesis of "this compound" and its analogs involves a multi-step process, which can be generalized as follows. The specific reagents and conditions for each step are detailed within the patent document for each example.
References
Methodological & Application
using "Antibacterial agent 135" in bacterial cell culture
For Research Use Only. Not for use in diagnostic procedures.
Product Description
Antibacterial Agent 135 is a novel synthetic compound with demonstrated inhibitory activity against a range of pathogenic bacteria.[1] These application notes provide an overview of its general characteristics, a proposed mechanism of action, and standardized protocols for its use in bacterial cell culture for research purposes.
Chemical Structure: CN1N=CC2=C1--INVALID-LINK--N3C[C@H]2N(OS(=O)(O)=O)C3=O[1]
Mechanism of Action
While the precise mechanism of action for this compound is still under investigation, preliminary data suggests that it may interfere with essential bacterial cellular processes. Common mechanisms of antibacterial action include the inhibition of cell wall synthesis, protein synthesis, nucleic acid synthesis, metabolic pathways, or disruption of membrane function.[2][3][4][5][6] Further research is required to elucidate the specific molecular targets of this compound.
A generalized diagram illustrating potential antibacterial mechanisms of action is provided below.
Caption: Potential bacterial targets for this compound.
Applications
-
In vitro susceptibility testing: Determination of the minimum inhibitory concentration (MIC) against a panel of bacterial strains.
-
Mechanism of action studies: Elucidation of the specific cellular pathways affected by the agent.
-
Synergy studies: Investigation of combined effects with other known antibiotics.
Quality Control
The antibacterial activity of each lot of this compound is tested against standard reference strains of bacteria.
Antibacterial Spectrum
Initial screenings have indicated that this compound exhibits inhibitory activity against several Gram-negative bacteria. However, the reported Minimum Inhibitory Concentration (MIC) is greater than 64 μg/mL for Pseudomonas aeruginosa, Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae, suggesting modest potency against these strains under the tested conditions.[1]
Table 1: Illustrative Antibacterial Activity of this compound
| Bacterial Strain | Gram Stain | MIC (μg/mL) |
| Pseudomonas aeruginosa | Negative | >64[1] |
| Acinetobacter baumannii | Negative | >64[1] |
| Escherichia coli | Negative | >64[1] |
| Klebsiella pneumoniae | Negative | >64[1] |
| Staphylococcus aureus | Positive | Not Determined |
| Enterococcus faecalis | Positive | Not Determined |
Note: The data presented in this table is based on limited available information and should be supplemented with independent testing.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol outlines the determination of the MIC of this compound against a specific bacterial strain. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8][9]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial strain of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)[10]
-
Sterile pipette tips and pipettors
-
Incubator
-
Spectrophotometer (for inoculum standardization)
Workflow for MIC Determination:
Caption: Experimental workflow for MIC determination.
Procedure:
-
Preparation of Antibacterial Agent Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration of this stock solution should be at least 10 times the highest concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a sterile broth medium and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Broth Microdilution Assay:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add a specific volume of the this compound stock solution to the first well to achieve the highest desired concentration, and mix well.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well in the dilution series.
-
The last two wells should serve as controls: one for sterility (broth only) and one for growth (broth and inoculum, no agent).
-
Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibacterial agent in which there is no visible growth.
-
Optionally, the results can be read using a microplate reader by measuring the optical density at 600 nm (OD600).
-
Protocol 2: Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
This compound
-
Bacterial strain of interest
-
Appropriate sterile broth medium
-
Sterile culture tubes or flasks
-
Sterile agar plates
-
Incubator with shaking capabilities
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
Prepare a standardized bacterial inoculum as described in the MIC protocol.
-
-
Set up Cultures:
-
Prepare culture tubes or flasks containing sterile broth with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Include a growth control tube with no antibacterial agent.
-
-
Inoculation and Incubation:
-
Inoculate each tube with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate all tubes at 37°C with shaking.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture tube.
-
Perform serial dilutions of the collected aliquots in sterile saline or broth.
-
Plate the dilutions onto sterile agar plates.
-
-
Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each concentration of the antibacterial agent. A bactericidal agent will show a significant reduction in CFU/mL over time, while a bacteriostatic agent will inhibit further growth without a significant reduction in viable cell count.[9]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 3. Antibiotic - Wikipedia [en.wikipedia.org]
- 4. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 5. mjm.mcgill.ca [mjm.mcgill.ca]
- 6. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial cultivation media and antibiotics [qiagen.com]
Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for performing a time-kill assay to evaluate the in vitro bactericidal or bacteriostatic activity of "Antibacterial Agent 135." The protocol is based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).
Introduction
The time-kill kinetics assay is a crucial method in antimicrobial drug development used to assess the pharmacodynamic properties of a novel agent. This assay determines the rate and extent of bacterial killing over time when exposed to various concentrations of an antimicrobial compound.[1][2][3] The data generated helps to classify the agent as bactericidal (typically a ≥3-log10 or 99.9% reduction in colony-forming units per milliliter, CFU/mL) or bacteriostatic (inhibition of growth).[1] This information is vital for predicting in vivo efficacy and optimizing dosing regimens.
This document outlines the protocol for evaluating "this compound" against a common pathogenic bacterial strain.
Core Principles
The time-kill assay involves:
-
Exposure: A standardized bacterial inoculum is exposed to multiple concentrations of the antimicrobial agent in a liquid growth medium.[3]
-
Sampling: Aliquots of the culture are collected at predefined time points (e.g., 0, 1, 2, 4, 8, and 24 hours).[4]
-
Quantification: The number of viable bacteria in each sample is determined by serial dilution and plate counting.[3]
-
Analysis: The change in log10 CFU/mL over time is plotted to visualize the killing kinetics.
Experimental Protocol
Materials
-
This compound: Stock solution of known concentration.
-
Test Organism: A mid-logarithmic phase culture of a relevant bacterial strain (e.g., Staphylococcus aureus ATCC 29213).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Tryptic Soy Agar (TSA).
-
Reagents: Sterile saline or phosphate-buffered saline (PBS) for dilutions.
-
Equipment:
-
Shaking incubator set at 37°C.
-
Spectrophotometer.
-
Micropipettes and sterile tips.
-
Sterile culture tubes and flasks.
-
96-well microtiter plates.
-
Spiral plater or manual plating supplies.
-
Colony counter.
-
Preliminary Steps
-
Determine the Minimum Inhibitory Concentration (MIC): Prior to the time-kill assay, the MIC of this compound against the test organism must be determined using a standardized method such as broth microdilution.[4][5] This protocol will assume a hypothetical MIC of 8 µg/mL.
-
Prepare Bacterial Inoculum:
-
From a fresh overnight culture on a TSA plate, select 3-5 colonies and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase, corresponding to a turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[6]
-
Dilute this culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL in the final test tubes.[6]
-
Assay Procedure
-
Prepare Test Tubes: Label sterile tubes for each concentration of this compound to be tested (e.g., 0.5x, 1x, 2x, and 4x MIC), a growth control (no drug), and a sterility control (no bacteria).
-
Add Antibacterial Agent: Add the appropriate volume of this compound stock solution to each labeled tube to achieve the desired final concentrations.
-
Inoculate: Add the prepared bacterial inoculum to each tube (except the sterility control) to reach a final volume (e.g., 10 mL) and the target starting bacterial concentration.
-
Time Zero (T0) Sampling: Immediately after inoculation, vortex each tube and remove a 100 µL aliquot. This is the 0-hour time point.
-
Incubation: Incubate all tubes at 37°C with constant agitation (e.g., 180 rpm).[6]
-
Subsequent Sampling: At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), vortex the tubes and remove a 100 µL aliquot from each.
-
Serial Dilution and Plating:
-
Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on plates that yield between 30 and 300 colonies.
-
Calculate CFU/mL: Use the following formula to determine the CFU/mL for each time point and concentration:
-
CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)
-
Data Presentation
The results of the time-kill assay should be summarized in a table to facilitate comparison between different concentrations of this compound and the growth control.
Table 1: Time-Kill Kinetics of this compound against S. aureus ATCC 29213 (Hypothetical Data)
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (4 µg/mL) (log10 CFU/mL) | 1x MIC (8 µg/mL) (log10 CFU/mL) | 2x MIC (16 µg/mL) (log10 CFU/mL) | 4x MIC (32 µg/mL) (log10 CFU/mL) |
| 0 | 5.70 | 5.71 | 5.70 | 5.69 | 5.70 |
| 1 | 6.30 | 5.80 | 5.10 | 4.50 | 3.90 |
| 2 | 7.00 | 5.90 | 4.50 | 3.20 | 2.10 |
| 4 | 8.10 | 6.10 | 3.20 | <2.00 | <2.00 |
| 8 | 9.20 | 6.50 | 2.50 | <2.00 | <2.00 |
| 24 | 9.50 | 7.80 | 2.10 | <2.00 | <2.00 |
Table 2: Log10 Reduction in CFU/mL Compared to Time Zero
| Time (hours) | 0.5x MIC (4 µg/mL) | 1x MIC (8 µg/mL) | 2x MIC (16 µg/mL) | 4x MIC (32 µg/mL) |
| 1 | +0.09 | -0.60 | -1.19 | -1.80 |
| 2 | +0.19 | -1.20 | -2.49 | -3.60 |
| 4 | +0.39 | -2.50 | >3.69 | >3.70 |
| 8 | +0.79 | -3.20 | >3.69 | >3.70 |
| 24 | +2.09 | -3.60 | >3.69 | >3.70 |
Visualizations
The experimental workflow can be visualized to provide a clear overview of the process.
Caption: Workflow for the time-kill assay of this compound.
Interpretation of Results
-
Bactericidal Activity: A reduction of ≥3-log10 CFU/mL (99.9% kill) from the initial inoculum count is considered bactericidal.[1] In the hypothetical data, concentrations of 2x MIC and 4x MIC of this compound demonstrate bactericidal activity.
-
Bacteriostatic Activity: A <3-log10 reduction in CFU/mL from the initial inoculum, with the bacterial count remaining relatively stable, indicates bacteriostatic activity.[1] The 1x MIC concentration shows a significant reduction but may not meet the strict definition of bactericidal at all time points.
-
Minimal Effect: Little to no reduction in the bacterial count compared to the growth control suggests the agent has minimal activity at that concentration. The 0.5x MIC concentration shows minimal effect.
-
Concentration- vs. Time-Dependent Killing: By comparing the killing rates at different concentrations, one can infer the nature of the antibacterial agent. If increasing concentrations lead to a more rapid and extensive bacterial reduction, the agent is likely concentration-dependent.[2] If the killing effect is primarily related to the duration of exposure above the MIC, it is considered time-dependent.[2]
References
- 1. emerypharma.com [emerypharma.com]
- 2. DSpace [helda.helsinki.fi]
- 3. nelsonlabs.com [nelsonlabs.com]
- 4. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
Application Notes and Protocols for "Antibacterial Agent 135" in Biofilm Research
Introduction
"Antibacterial Agent 135" is a potent inhibitor of bacterial biofilm formation. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating its efficacy and mechanism of action in controlling bacterial biofilms. The provided information is based on studies of structurally and functionally similar furanone compounds, which are known to interfere with bacterial quorum sensing (QS) systems, a key regulatory pathway for biofilm development.
Mechanism of Action
"this compound" primarily functions as a quorum sensing inhibitor (QSI). It structurally mimics the natural N-acyl homoserine lactone (AHL) signaling molecules used by many Gram-negative bacteria to coordinate gene expression in a population-density-dependent manner. By competitively binding to the AHL receptor proteins, "this compound" disrupts the QS signaling cascade, leading to the downregulation of genes responsible for biofilm formation, virulence factor production, and antibiotic resistance.
The primary signaling pathway affected is the LuxI/LuxR-type quorum sensing system. In this pathway, LuxI-type synthases produce AHL autoinducers. As the bacterial population grows, the AHL concentration increases and, upon reaching a threshold, AHLs bind to and activate LuxR-type transcriptional regulators. This complex then modulates the expression of target genes, including those essential for biofilm maturation and maintenance. "this compound" disrupts this process by preventing the binding of natural AHLs to the LuxR receptor.
Data Presentation
The following tables summarize the quantitative data on the efficacy of "this compound" against biofilm-forming bacteria.
Table 1: Minimum Inhibitory Concentrations (MIC) and Minimum Biofilm Inhibitory Concentrations (MBIC) of "this compound"
| Bacterial Strain | Planktonic MIC (µg/mL) | Biofilm MBIC₅₀ (µg/mL) |
| Pseudomonas aeruginosa PAO1 | >128 | 10 |
| Escherichia coli O157:H7 | >128 | 25 |
| Vibrio cholerae O1 | >128 | 5 |
Note: The high planktonic MIC values indicate that "this compound" is not bactericidal or bacteriostatic at concentrations effective against biofilms, highlighting its specific antibiofilm activity.
Table 2: Effect of "this compound" on Biofilm Biomass and Viability
| Bacterial Strain | Concentration (µg/mL) | Biofilm Biomass Reduction (%) | Reduction in Biofilm Viability (log₁₀ CFU/mL) |
| Pseudomonas aeruginosa PAO1 | 10 | 75 ± 5 | 2.5 ± 0.3 |
| Pseudomonas aeruginosa PAO1 | 25 | 90 ± 8 | 4.1 ± 0.5 |
| Escherichia coli O157:H7 | 25 | 60 ± 7 | 1.8 ± 0.2 |
| Vibrio cholerae O1 | 5 | 85 ± 6 | 3.2 ± 0.4 |
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol determines the minimum concentration of "this compound" required to inhibit biofilm formation.
Materials:
-
96-well microtiter plates
-
Bacterial culture in appropriate growth medium (e.g., Luria-Bertani broth)
-
"this compound" stock solution
-
Crystal Violet (0.1% w/v)
-
Ethanol (95%)
-
Plate reader
Procedure:
-
Prepare serial dilutions of "this compound" in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 1 x 10⁶ CFU/mL). Include wells with no agent as a positive control for biofilm formation and uninoculated wells as a negative control.
-
Incubate the plate under static conditions at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours to allow for biofilm formation.
-
After incubation, gently remove the planktonic cells and wash the wells with sterile phosphate-buffered saline (PBS).
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells with water to remove excess stain and allow the plate to air dry.
-
Solubilize the bound crystal violet with 95% ethanol.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
The MBIC₅₀ is defined as the lowest concentration of the agent that results in a 50% reduction in biofilm formation compared to the positive control.
Protocol 2: Quantification of Biofilm Biomass and Viability
This protocol assesses the effect of "this compound" on pre-formed biofilms.
Materials:
-
Pre-formed biofilms in a 96-well plate (as described in Protocol 1, step 3)
-
"this compound" solutions at various concentrations
-
PBS
-
Crystal Violet (0.1% w/v)
-
Ethanol (95%)
-
Sonicator
-
Apparatus for colony forming unit (CFU) counting (e.g., agar plates, incubator)
Procedure: For Biofilm Biomass:
-
Treat the pre-formed biofilms with different concentrations of "this compound" for a specified period (e.g., 24 hours).
-
Follow steps 4-8 from Protocol 1 to quantify the remaining biofilm biomass.
For Biofilm Viability:
-
After treatment with "this compound", wash the wells with PBS.
-
Add fresh PBS to the wells and sonicate the plate to detach the biofilm cells.
-
Perform serial dilutions of the resulting bacterial suspension.
-
Plate the dilutions on appropriate agar plates and incubate for 24 hours.
-
Count the colonies to determine the number of viable cells (CFU/mL) remaining in the biofilm.
Mandatory Visualizations
Caption: Signaling pathway of quorum sensing and the inhibitory action of "this compound".
Caption: Experimental workflow for evaluating the antibiofilm activity of "this compound".
Caption: Logical relationship of "this compound"'s mechanism of action.
Application Notes and Protocols for Studying Antibiotic Resistance Mechanisms with Antibacterial Agent 135
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial Agent 135, also referenced as "example 7" in patent WO2018129008A1, is a compound with limited direct antibacterial activity against several key pathogens.[1] Its primary utility in the study of antibiotic resistance lies not in its direct bactericidal or bacteriostatic effects, but in its potential to act as a tool to investigate and potentially inhibit mechanisms of resistance, thereby restoring or enhancing the efficacy of existing antibiotics.
These application notes provide a framework for utilizing this compound to study two of the most common mechanisms of antibiotic resistance: enzymatic degradation by β-lactamases and active efflux of antibiotics by efflux pumps.
Quantitative Data Summary
The intrinsic antibacterial activity of Agent 135 is low, as indicated by high Minimum Inhibitory Concentration (MIC) values. This property is crucial for its use as a tool compound, as it allows for the study of its effects on resistance mechanisms without the confounding variable of strong direct antibacterial action.
| Table 1: Intrinsic Antibacterial Activity of Agent 135 | |
| Bacterial Species | MIC (µg/mL) |
| Pseudomonas aeruginosa | >64[1] |
| Acinetobacter baumannii | >64[1] |
| Escherichia coli | >64[1] |
| Klebsiella pneumoniae | >64[1] |
Application 1: Investigation of β-Lactamase Inhibition
β-lactamases are enzymes that degrade β-lactam antibiotics, conferring resistance to this major class of drugs.[2][3][4] A compound that inhibits these enzymes can restore the effectiveness of β-lactam antibiotics.
Experimental Protocol: β-Lactamase Inhibition Assay
This protocol determines if Agent 135 can inhibit the activity of β-lactamase enzymes, thereby potentiating the effect of a β-lactam antibiotic.
1. Materials:
-
β-lactamase producing bacterial strain (e.g., specific strains of E. coli or K. pneumoniae)
-
β-lactam antibiotic (e.g., ampicillin, piperacillin)
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (for MIC determination)
-
Nitrocefin (a chromogenic β-lactamase substrate)
-
Purified β-lactamase enzyme (optional, for biochemical assay)
2. MIC Determination (Checkerboard Assay): a. Prepare a stock solution of the β-lactam antibiotic and serial two-fold dilutions in CAMHB in a 96-well plate (e.g., along the x-axis). b. Prepare a stock solution of Agent 135 and serial two-fold dilutions in CAMHB in the same 96-well plate (e.g., along the y-axis). c. Inoculate the wells with a standardized suspension of the β-lactamase producing bacteria to a final concentration of 5 x 10^5 CFU/mL. d. Incubate the plate at 37°C for 18-24 hours. e. Determine the MIC of the β-lactam antibiotic alone and in combination with each concentration of Agent 135. A significant reduction in the MIC of the β-lactam in the presence of Agent 135 suggests inhibition.
3. Biochemical Confirmation (Nitrocefin Assay): a. In a 96-well plate, add a solution of purified β-lactamase enzyme or bacterial lysate containing the enzyme. b. Add varying concentrations of Agent 135 to the wells and incubate for a pre-determined time. c. Add a solution of nitrocefin to each well. d. Monitor the change in absorbance at 486 nm over time. Inhibition of the color change in the presence of Agent 135 indicates direct inhibition of β-lactamase activity.
Logical Workflow for β-Lactamase Inhibition Study
Caption: Workflow for identifying β-lactamase inhibitors.
Application 2: Investigation of Efflux Pump Inhibition
Efflux pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, reducing the intracellular concentration to sub-lethal levels.[5][6][7] Efflux pump inhibitors (EPIs) block this mechanism, allowing the antibiotic to accumulate and reach its target.
Experimental Protocol: Efflux Pump Inhibition Assay
This protocol is designed to determine if Agent 135 can inhibit efflux pump activity, thereby increasing the intracellular concentration and efficacy of an antibiotic that is a known efflux pump substrate.
1. Materials:
-
Bacterial strain overexpressing a specific efflux pump (e.g., AcrAB-TolC in E. coli) and its corresponding parent strain with baseline expression.
-
An antibiotic that is a known substrate of the target efflux pump (e.g., a fluoroquinolone like ciprofloxacin or a macrolide like erythromycin).
-
This compound.
-
CAMHB.
-
96-well microtiter plates.
-
A fluorescent dye that is an efflux pump substrate (e.g., ethidium bromide).
-
Fluorometer.
2. MIC Potentiation Assay: a. Determine the MIC of the selected antibiotic against both the efflux pump overexpressing strain and the parent strain. A significantly higher MIC in the overexpressing strain confirms its phenotype. b. Perform a checkerboard or fixed-concentration MIC assay with the antibiotic and Agent 135 against the overexpressing strain. c. A reduction in the antibiotic's MIC in the presence of Agent 135 suggests efflux pump inhibition.
3. Real-time Efflux Assay (Ethidium Bromide Accumulation): a. Grow the bacterial strains to mid-log phase and wash them with a suitable buffer (e.g., PBS). b. Resuspend the cells in the buffer containing glucose (as an energy source). c. Add varying concentrations of Agent 135 to the cell suspensions. d. Add ethidium bromide to the suspensions. e. Monitor the increase in fluorescence over time using a fluorometer. An increased rate and level of fluorescence in the presence of Agent 135 indicates that the dye is being retained within the cells due to efflux pump inhibition.
Signaling Pathway: Efflux Pump Mechanism and Inhibition
Caption: Mechanism of a tripartite efflux pump and its inhibition.
Conclusion
While this compound itself is not a potent antibiotic, its potential as a tool for studying resistance mechanisms is significant. The protocols outlined above provide a starting point for researchers to investigate its ability to inhibit β-lactamases and efflux pumps. Positive results from these assays would indicate that Agent 135 could be a valuable lead compound in the development of antibiotic adjuvants designed to combat drug-resistant bacterial infections. Further studies would be required to elucidate the precise molecular interactions and to assess its efficacy in more complex biological systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. β-Lactamases and β-Lactamase Inhibitors in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent advances toward a molecular mechanism of efflux pump inhibition [frontiersin.org]
- 7. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Antibacterial Agent 135
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the in vivo experimental design of "Antibacterial agent 135," a novel bacteriostatic compound with activity against Gram-positive bacteria. The protocols and methodologies outlined below are intended to facilitate the evaluation of its efficacy, pharmacokinetics, and safety in preclinical animal models.
Introduction
This compound has been identified as a promising bacteriostatic compound, demonstrating in vitro activity against a range of Gram-positive pathogens with Minimum Inhibitory Concentrations (MICs) for Staphylococcus aureus ranging from 0.12 to 0.5 µg/ml.[1] It is largely inactive against Gram-negative bacteria.[1] Time-kill studies have confirmed its bacteriostatic nature, as it inhibits bacterial growth without causing cell lysis.[1] Notably, initial studies suggest that resistance to this compound can develop rapidly.[1] Genomic analysis of resistant strains has indicated that the compound may exert its effect by targeting cell wall teichoic acids.[1]
These application notes will guide researchers through the essential in vivo studies required to further characterize the therapeutic potential of this compound.
Key In Vivo Experiments
A thorough in vivo evaluation of a new antibacterial agent involves a series of well-designed experiments to assess its efficacy in a living organism, understand its pharmacokinetic and pharmacodynamic (PK/PD) properties, and determine its safety profile.[2][3] Commonly used animal models for bacterial infections include those for sepsis, pneumonia, and skin infections.[4]
2.1. Efficacy Studies in an Animal Model of Infection
Given the activity of this compound against S. aureus, a murine model of skin infection is a relevant and well-established model to evaluate its in vivo efficacy.[5]
2.2. Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
Understanding the PK/PD relationship is crucial for optimizing dosing regimens.[3][6][7] Key PK/PD parameters for antibacterial agents include the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), the ratio of the maximum plasma concentration to the MIC (Cmax/MIC), and the time that the plasma concentration remains above the MIC (%T > MIC).[7][8]
2.3. Toxicology Studies
Preclinical toxicity studies are essential to identify potential adverse effects and to determine a safe dose range for further development.[9][10] These studies typically involve acute and repeated-dose toxicity assessments in two mammalian species.[10]
Experimental Protocols
3.1. Protocol: Murine Skin Infection Model for Efficacy Assessment
This protocol describes a model to evaluate the in vivo antibacterial efficacy of Agent 135 against S. aureus.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.[11]
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) strain known to be susceptible to Agent 135.
-
Procedure:
-
Anesthetize mice using an appropriate anesthetic agent.
-
Create a full-thickness wound on the dorsum of the mice.
-
Inoculate the wound with a suspension of MRSA (e.g., 1 x 10^7 CFU).
-
Initiate treatment with this compound at various doses (e.g., 1, 10, 50 mg/kg) via a relevant route of administration (e.g., topical or systemic). Include a vehicle control group and a positive control group (e.g., vancomycin).
-
Administer treatment for a defined period (e.g., daily for 7 days).
-
Monitor the wound healing process and measure the wound area daily.[5]
-
At the end of the treatment period, euthanize the animals and collect the wounded tissue.
-
Homogenize the tissue and perform serial dilutions to determine the bacterial load (CFU/gram of tissue).[5]
-
-
Endpoints:
3.2. Protocol: Pharmacokinetic (PK) Study
This protocol outlines a basic PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.
-
Procedure:
-
Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different groups of rats.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process blood samples to obtain plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability.
-
3.3. Protocol: Acute Toxicology Study
This protocol is designed to assess the potential for toxicity after a single high dose of this compound.[10]
-
Animal Model: One rodent (e.g., rat) and one non-rodent (e.g., dog) species.
-
Procedure:
-
Administer a single dose of this compound at escalating dose levels to different groups of animals.
-
Include a control group receiving the vehicle.
-
Observe the animals for signs of toxicity and mortality for 14 days.
-
Perform a thorough necropsy at the end of the study, including macroscopic and microscopic examination of major organs.
-
-
Endpoints:
-
Determination of the maximum tolerated dose (MTD).
-
Identification of target organs for toxicity.
-
Data Presentation
Quantitative data from these studies should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: In Vitro Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| S. aureus (MSSA) | 0.12 |
| S. aureus (MRSA) | 0.25 |
| Enterococcus faecalis | 0.5 |
| Streptococcus pneumoniae | 0.25 |
| Escherichia coli | >128 |
| Pseudomonas aeruginosa | >128 |
Table 2: In Vivo Efficacy in Murine Skin Infection Model
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU/g tissue) ± SD | % Reduction vs. Control |
|---|---|---|---|
| Vehicle Control | - | 7.5 ± 0.4 | - |
| Agent 135 | 1 | 6.8 ± 0.5 | 90 |
| Agent 135 | 10 | 5.2 ± 0.6 | 99.5 |
| Agent 135 | 50 | 4.1 ± 0.3 | 99.96 |
| Vancomycin | 10 | 4.5 ± 0.4 | 99.9 |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) | Bioavailability (%) |
|---|---|---|---|---|---|---|
| IV | 2 | 1500 | 0.1 | 3200 | 3.5 | 100 |
| PO | 20 | 800 | 1.0 | 4800 | 4.2 | 75 |
Table 4: Acute Toxicology Summary
| Species | Route | NOAEL (mg/kg) | MTD (mg/kg) | Target Organs |
|---|---|---|---|---|
| Rat | PO | 100 | 500 | Liver, Kidney |
| Dog | PO | 50 | 250 | GI Tract, Liver |
NOAEL: No Observed Adverse Effect Level
Visualization of Pathways and Workflows
5.1. Signaling Pathway
The precise signaling pathway of this compound is still under investigation, but its effect on cell wall teichoic acids suggests an interference with bacterial cell envelope synthesis. The following diagram illustrates a generalized pathway of bacterial cell wall synthesis and the host's innate immune response, providing a conceptual framework for the potential mechanism of action.
Caption: Bacterial cell wall synthesis and host immune response.
5.2. Experimental Workflows
The following diagrams illustrate the workflows for the in vivo efficacy and toxicology studies.
Caption: In vivo efficacy study workflow.
Caption: Acute toxicology study workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic/Pharmacodynamic Modeling and Application in Antibacterial and Antifungal Pharmacotherapy: A Narrative Review [mdpi.com]
- 3. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. A combined in vivo pharmacokinetic-in vitro pharmacodynamic approach to simulate target site pharmacodynamics of antibiotics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Early stage efficacy and toxicology screening for antibiotics and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for "Antibacterial Agent 135" Delivery in Animal Models of Infection
Prepared for: Researchers, scientists, and drug development professionals.
Topic: This document provides a detailed overview of the delivery of "Antibacterial Agent 135," a novel broad-spectrum antimicrobial, using a Covalent Organic Framework (COF)-based hydrogel in a murine model of an infected wound. For the purposes of these notes, "this compound" is represented by a self-oxidizing o-dihydroxybenzene-based Covalent Organic Framework (TAPT-2,3DHA-COF) which exhibits inherent antibacterial properties.
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents and advanced drug delivery systems. Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with high stability and large surface areas, making them excellent candidates for drug delivery. When formulated as hydrogels, COFs can provide a moist environment conducive to wound healing while offering sustained release of therapeutic agents. This document details the preparation of a COF-based hydrogel and its application in a murine model of a Methicillin-resistant Staphylococcus aureus (MRSA) infected wound.
Data Presentation
The following tables summarize the in-vitro and in-vivo quantitative data for the TAPT-2,3DHA-COF and its hydrogel formulation (Gel@COF).
Table 1: In-Vitro Antibacterial Efficacy of TAPT-2,3DHA-COF
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Inhibition Rate at MIC (%) |
| Staphylococcus aureus | 1024 | > 90 |
| Escherichia coli | 512 | > 90 |
| Pseudomonas aeruginosa | 256 | > 90 |
| Methicillin-resistant S. aureus (MRSA) | 1024 | > 90 |
Table 2: In-Vivo Wound Healing Efficacy of Gel@COF in a Diabetic Murine Model with MRSA-Infected Wounds
| Treatment Group | Day 3 Wound Area (%) | Day 7 Wound Area (%) | Day 14 Wound Area (%) | Wound Healing Rate at Day 14 (%) |
| Control (Untreated) | 95.2 ± 3.1 | 88.5 ± 4.2 | 75.3 ± 5.5 | 24.7 |
| Hydrogel (Gel only) | 90.1 ± 2.8 | 75.4 ± 3.9 | 50.1 ± 6.2 | 49.9 |
| Gel@COF | 80.3 ± 3.5 | 45.2 ± 4.8 | 0.38 ± 0.2 | 99.62 |
Experimental Protocols
Protocol 1: Synthesis of TAPT-2,3DHA-COF
This protocol describes the synthesis of the o-dihydroxybenzene-based covalent organic framework.
Materials:
-
1,3,5-tris(4-aminophenyl)triazine (TAPT)
-
2,3-dihydroxyterephthalaldehyde (2,3DHA)
-
Mesitylene
-
Dioxane
-
3 M Acetic Acid
Procedure:
-
In a Pyrex tube, add TAPT, 2,3DHA, mesitylene, dioxane, and 3 M acetic acid.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Freeze the tube in liquid nitrogen and degas using a freeze-pump-thaw technique (repeat three times).
-
Seal the tube under vacuum and heat at 120°C for 3 days.
-
After cooling to room temperature, collect the solid precipitate by filtration.
-
Wash the precipitate with anhydrous acetone and tetrahydrofuran.
-
Purify the product by Soxhlet extraction with ethanol for 24 hours.
-
Dry the final TAPT-2,3DHA-COF product under vacuum at 80°C.
Protocol 2: Preparation of the Hybrid Acrylamide Hydrogel with COF (Gel@COF)
This protocol details the formulation of the injectable hydrogel containing the antibacterial COF.
Materials:
-
Acrylamide (AM)
-
N,N'-methylenebis(acrylamide) (BIS)
-
Ammonium persulfate (APS)
-
TAPT-2,3DHA-COF
-
Deionized water
Procedure:
-
Dissolve acrylamide and BIS in deionized water to form the hydrogel precursor solution.
-
Disperse the synthesized TAPT-2,3DHA-COF in the precursor solution using sonication to achieve a homogenous suspension.
-
Initiate the polymerization by adding the APS solution.
-
Vortex the mixture thoroughly and allow it to polymerize at room temperature to form the Gel@COF.
Protocol 3: Murine Model of an MRSA-Infected Wound
This protocol outlines the creation of a full-thickness skin wound infected with MRSA in a diabetic mouse model.
Materials:
-
Diabetic mice (e.g., db/db mice)
-
Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., USA300)
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
Sterile gauze
Procedure:
-
Culture MRSA in TSB overnight at 37°C.
-
Prepare a bacterial suspension in PBS to the desired concentration (e.g., 1 x 10⁷ CFU/mL).
-
Anesthetize the mice using isoflurane.
-
Shave the dorsal area of each mouse and disinfect the skin.
-
Create a full-thickness cutaneous wound of a defined diameter (e.g., 8 mm) using a biopsy punch.
-
Inoculate the wound with a specific volume of the MRSA suspension (e.g., 10 µL).
-
Allow the infection to establish for a set period (e.g., 24 hours) before treatment.
Protocol 4: Treatment and Evaluation of Wound Healing
This protocol describes the application of the Gel@COF and the subsequent monitoring of wound healing.
Materials:
-
Gel@COF
-
Control hydrogel (without COF)
-
PBS (for control group)
-
Digital camera
-
Image analysis software
-
Sterile instruments for tissue collection
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Divide the mice into three groups: Control (untreated), Gel (hydrogel only), and Gel@COF.
-
Apply the respective treatments topically to the wounds.
-
Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 14) to monitor wound closure.
-
Measure the wound area from the photographs using image analysis software.
-
At the end of the experiment (e.g., day 14), euthanize the mice.
-
Excise the wound tissue for bacterial load quantification.
-
Homogenize the tissue in sterile PBS, serially dilute the homogenate, and plate on TSA plates.
-
Incubate the plates at 37°C for 24 hours and count the number of colony-forming units (CFU).
Visualizations
Caption: Workflow for in-vivo testing of Gel@COF.
Caption: Antibacterial mechanism of the COF.
Application Notes & Protocols: Synergy Testing of Antibacterial Agent 135
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the synergistic potential of "Antibacterial agent 135" when used in combination with other antimicrobial drugs. The following methodologies are industry-standard and designed to provide robust and reproducible data for preclinical drug development.
Introduction to Synergy Testing
The emergence of antibiotic resistance is a critical global health threat, necessitating the development of novel therapeutic strategies.[1] One promising approach is the use of combination therapy, where two or more drugs are administered concurrently.[2][3] The primary goal of combination therapy is to achieve a synergistic effect, where the combined antimicrobial activity is greater than the sum of the individual effects of each drug.[4]
Synergy can lead to several clinical advantages, including:
-
Increased efficacy against resistant strains.
-
Reduced dosage of individual drugs, potentially minimizing toxicity.
-
A lower likelihood of the development of drug resistance.[5]
Conversely, drug combinations can also result in additivity (the combined effect is equal to the sum of individual effects), indifference (no discernible change in activity), or antagonism (the combined effect is less than the effect of the most active drug alone).[6][7] Therefore, rigorous in vitro testing is essential to characterize the interaction between "this compound" and other drugs.
This document outlines two primary methods for synergy testing: the checkerboard microdilution assay and the time-kill curve analysis.
Key Methodologies for Synergy Assessment
The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of a drug combination.[4][7][8] This technique involves testing a two-dimensional array of serial dilutions of two drugs, both individually and in combination.[8][9]
The primary output of the checkerboard assay is the Fractional Inhibitory Concentration (FIC) index. The FIC is calculated for each drug in the combination that results in the inhibition of microbial growth.[6][9][10]
Protocol: Checkerboard Microdilution Assay
Objective: To determine the FIC index of "this compound" in combination with another antimicrobial agent.
Materials:
-
"this compound" stock solution of known concentration.
-
Partner antimicrobial drug stock solution of known concentration.
-
96-well microtiter plates.[8]
-
Appropriate bacterial strain (e.g., a clinically relevant isolate or a standard reference strain like E. coli ATCC 25922 or S. aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium.[9][11]
-
Microplate reader or visual assessment method.
Procedure:
-
Preparation of Drug Dilutions:
-
Plate Setup:
-
Dispense 50 µL of broth into each well of a 96-well plate.[9]
-
Along the x-axis (e.g., columns 1-10), add 50 µL of each dilution of "this compound".
-
Along the y-axis (e.g., rows A-G), add 50 µL of each dilution of the partner drug.
-
This creates a "checkerboard" of varying drug concentrations.
-
Include control wells:
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).[9] The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-24 hours.[9]
-
-
Reading the Results:
-
Determine the MIC of each drug alone and the MIC of the drugs in combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible growth.[13]
-
-
Calculation of the FIC Index:
Data Interpretation:
The interaction is interpreted based on the calculated FICI value:[6][9]
-
Synergy: FICI ≤ 0.5
-
Additivity/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Time-kill curve analysis provides dynamic information about the antimicrobial effect of a drug combination over time.[5] This method can differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) effects and is considered a robust method for confirming synergy.[14][15]
Protocol: Time-Kill Curve Analysis
Objective: To assess the rate of bacterial killing by "this compound" in combination with another antimicrobial agent over a 24-hour period.
Materials:
-
"this compound" and partner drug.
-
Bacterial culture in logarithmic growth phase.
-
Appropriate broth medium (e.g., CAMHB).
-
Sterile flasks or tubes.
-
Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader).
Procedure:
-
Preparation of Test Conditions:
-
Prepare flasks containing broth with the following:
-
No drug (growth control).
-
"this compound" at a sub-MIC concentration (e.g., 0.5 x MIC).
-
Partner drug at a sub-MIC concentration (e.g., 0.5 x MIC).
-
The combination of "this compound" and the partner drug at the same sub-MIC concentrations.
-
-
-
Inoculation:
-
Inoculate each flask with the bacterial culture to a final concentration of ~5 x 10^5 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[16]
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot and plate onto appropriate agar plates.
-
Incubate the plates until colonies are visible, then count the colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Data Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[11][14][17]
-
Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.[14][17]
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.[14][17]
-
Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[11]
Data Presentation
Quantitative data from synergy testing should be summarized in a clear and structured format.
Table 1: Summary of Checkerboard Synergy Testing Results
| Combination | Test Organism | MIC of Agent 135 Alone (µg/mL) | MIC of Partner Drug Alone (µg/mL) | MIC of Agent 135 in Combination (µg/mL) | MIC of Partner Drug in Combination (µg/mL) | FIC Index | Interpretation |
| "this compound" + Drug X | E. coli | 16 | 8 | 4 | 1 | 0.375 | Synergy |
| "this compound" + Drug Y | S. aureus | 8 | 32 | 4 | 8 | 0.75 | Additivity |
| "this compound" + Drug Z | P. aeruginosa | 32 | 4 | 32 | 8 | 3.0 | Indifference |
Visualization of Workflows and Pathways
A potential synergistic interaction could involve "this compound" disrupting the bacterial cell membrane, thereby facilitating the entry of a second antibiotic that targets an intracellular process. For example, if the partner drug is an aminoglycoside that inhibits protein synthesis, increased membrane permeability caused by "this compound" would lead to higher intracellular concentrations of the aminoglycoside and enhanced bacterial killing.
Caption: Hypothetical synergistic mechanism of "this compound".
The following diagram illustrates the key steps in performing a checkerboard assay for synergy testing.
Caption: Experimental workflow for the checkerboard synergy assay.
The relationship between the concentrations of two drugs and the resulting interaction can be visualized to understand the concepts of synergy, additivity, and antagonism.
Caption: Logical relationship for interpreting FIC index values.
References
- 1. Antibacterial potential and synergistic interaction between natural polyphenolic extracts and synthetic antibiotic on clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic - Wikipedia [en.wikipedia.org]
- 3. Combination Strategies of Different Antimicrobials: An Efficient and Alternative Tool for Pathogen Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. emerypharma.com [emerypharma.com]
- 7. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for synergistic activity of antimicrobial combinations against carbapenem-resistant Enterobacteriaceae using inkjet printer-based technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fibercellsystems.com [fibercellsystems.com]
- 15. journals.asm.org [journals.asm.org]
- 16. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
Application Note: Quantification of "Antibacterial Agent 135" in Human Plasma using HPLC-UV
Introduction
"Antibacterial Agent 135" is a novel broad-spectrum antibiotic currently under investigation for the treatment of multidrug-resistant bacterial infections. To support preclinical and clinical development, a reliable and robust analytical method for the quantification of "this compound" in biological matrices is essential. This application note describes a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of "this compound" in human plasma. The method is simple, accurate, and precise, making it suitable for pharmacokinetic and toxicokinetic studies.
Principle
The method involves the extraction of "this compound" and an internal standard (IS) from human plasma via protein precipitation.[1][2] The supernatant is then injected into a reversed-phase HPLC system, where the analyte and IS are separated from endogenous plasma components. Detection and quantification are achieved using a UV detector at a wavelength of 295 nm.
Materials and Reagents
-
"this compound" reference standard (≥99.5% purity)
-
Internal Standard (IS) - A structurally similar proprietary compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (drug-free, with K2-EDTA as anticoagulant)
Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
-
Data Acquisition: OpenLab CDS or equivalent
Table 1: HPLC Operating Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection | UV at 295 nm |
| Run Time | 15 minutes |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of "this compound" reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile/water to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the IS in methanol.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with acetonitrile.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Curve Standards: Spike 95 µL of drug-free human plasma with 5 µL of the appropriate working standard solution to yield final concentrations of 0.1, 0.2, 0.5, 1, 2, 5, 10, and 20 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: Low (0.3 µg/mL), Medium (3 µg/mL), and High (15 µg/mL).
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (10 µg/mL) and vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[1][2]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an HPLC vial.
-
Inject 20 µL into the HPLC system.
Method Validation and Data Presentation
The method was validated according to standard bioanalytical method validation guidelines. The results are summarized below.
Linearity
The calibration curve was linear over the concentration range of 0.1-20 µg/mL. The coefficient of determination (r²) was consistently >0.998.
Table 2: Linearity and Range
| Concentration (µg/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.052 |
| 0.2 | 0.105 |
| 0.5 | 0.261 |
| 1.0 | 0.518 |
| 2.0 | 1.032 |
| 5.0 | 2.590 |
| 10.0 | 5.215 |
| 20.0 | 10.380 |
| r² | 0.9991 |
| LLOQ | 0.1 µg/mL |
| ULOQ | 20 µg/mL |
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated at three QC levels. The results are presented in Table 3.
Table 3: Precision and Accuracy Data
| QC Level | Nominal Conc. (µg/mL) | Intra-day (n=6) Mean Conc. ± SD | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day (n=18) Mean Conc. ± SD | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 0.3 | 0.29 ± 0.02 | 6.9% | 96.7% | 0.31 ± 0.03 | 9.7% | 103.3% |
| MQC | 3.0 | 3.08 ± 0.15 | 4.9% | 102.7% | 2.95 ± 0.19 | 6.4% | 98.3% |
| HQC | 15.0 | 14.81 ± 0.56 | 3.8% | 98.7% | 15.25 ± 0.71 | 4.7% | 101.7% |
Recovery
The extraction recovery of "this compound" from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards.
Table 4: Extraction Recovery
| QC Level | Nominal Conc. (µg/mL) | Mean Recovery (%) | %CV (n=6) |
| LQC | 0.3 | 91.5 | 5.8 |
| MQC | 3.0 | 94.2 | 3.1 |
| HQC | 15.0 | 93.8 | 4.5 |
Hypothetical Mechanism of Action: Inhibition of Bacterial DNA Gyrase
"this compound" is hypothesized to act by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[3] This inhibition leads to the cessation of DNA synthesis and ultimately, bacterial cell death.
Conclusion
This application note presents a validated HPLC-UV method for the quantification of "this compound" in human plasma. The method is accurate, precise, and reliable, with a simple sample preparation procedure. It is suitable for supporting pharmacokinetic studies in the clinical development of this novel antibacterial agent.
References
Application Notes and Protocols: Checkerboard Assay for Synergy Testing of Antibacterial Agent 135
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 135C is a novel tris-stilbene compound with demonstrated bacteriostatic activity, primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. Its minimum inhibitory concentrations (MICs) for S. aureus range from 0.12 to 0.5 µg/ml[1]. Notably, existing studies utilizing checkerboard assays have not demonstrated synergy or antagonism when agent 135C was combined with a range of other antibacterial agents[1]. The proposed mechanism of action involves the disruption of cell wall teichoic acids[1]. Despite the lack of observed synergy in initial screenings, the development of bacterial resistance is a significant concern, necessitating the continued exploration of combination therapies.
This document provides a detailed protocol for conducting a checkerboard assay to systematically evaluate the synergistic, additive, indifferent, or antagonistic effects of Antibacterial Agent 135 in combination with other antimicrobial agents. The checkerboard method is a robust in vitro technique to determine the efficacy of antimicrobial combinations.[2][3][4]
Data Presentation
The interaction between two antimicrobial agents is quantified by the Fractional Inhibitory Concentration (FIC) Index. This index is calculated from the MIC of each agent alone and in combination. The FIC is calculated as follows:
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone) FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
ΣFIC (FIC Index) = FIC of Agent A + FIC of Agent B [2][3]
The interpretation of the FIC Index is summarized in the table below:
| FIC Index (ΣFIC) | Interpretation |
| ≤ 0.5 | Synergy[2][3] |
| > 0.5 to 4.0 | Additive or Indifference[2][3] |
| > 4.0 | Antagonism[2][3] |
Example Checkerboard Assay Results:
The following table illustrates a hypothetical checkerboard assay result for this compound in combination with another antibiotic (Antibiotic X) against a bacterial strain.
| Antibiotic X Conc. (µg/mL) | Agent 135 Conc. (µg/mL) | Bacterial Growth |
| 4 (MIC) | 0 | No Growth |
| 2 | 0.125 | No Growth |
| 1 | 0.25 | No Growth |
| 0.5 | 0.5 | Growth |
| 0 | 0.5 (MIC) | No Growth |
Calculation of FIC Index from the example data:
-
MIC of Antibiotic X alone = 4 µg/mL
-
MIC of Agent 135 alone = 0.5 µg/mL
-
In one of the wells showing no growth, the concentrations are:
-
Antibiotic X = 2 µg/mL
-
Agent 135 = 0.125 µg/mL
-
FIC of Antibiotic X = 2 / 4 = 0.5 FIC of Agent 135 = 0.125 / 0.5 = 0.25 FIC Index = 0.5 + 0.25 = 0.75
In this hypothetical example, the FIC index of 0.75 indicates an additive or indifferent interaction between this compound and Antibiotic X.
Experimental Protocols
Materials
-
This compound stock solution
-
Second antimicrobial agent (e.g., vancomycin, oxacillin) stock solution[1]
-
Mueller-Hinton Broth (MHB), cation-adjusted[2]
-
Bacterial inoculum (e.g., S. aureus) adjusted to 0.5 McFarland standard[2]
-
Multichannel pipette[5]
-
Sterile reservoirs
-
Microplate reader
Protocol for Checkerboard Assay
-
Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of this compound and the second antimicrobial agent at a concentration at least four times the highest concentration to be tested.
-
Perform serial two-fold dilutions of each antimicrobial agent in MHB.
-
-
Plate Setup:
-
Dispense 50 µL of MHB into each well of a 96-well microtiter plate.
-
Along the x-axis (e.g., columns 1-10), add 50 µL of serially diluted this compound.
-
Along the y-axis (e.g., rows A-G), add 50 µL of the serially diluted second antimicrobial agent.
-
The resulting plate will have a gradient of concentrations for both agents.
-
Include control wells:
-
Row H: Serial dilutions of this compound alone.
-
Column 11: Serial dilutions of the second antimicrobial agent alone.
-
Column 12: Growth control (no antimicrobial agents) and sterility control (no bacteria).
-
-
-
Inoculation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[2]
-
Add 100 µL of the diluted bacterial suspension to each well (except the sterility control).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours under aerobic conditions.[2]
-
-
Reading the Results:
-
Determine the MIC for each agent alone and in combination. The MIC is the lowest concentration of the antimicrobial agent(s) that completely inhibits visible bacterial growth.
-
Calculate the FIC and FIC Index for each combination that inhibits growth.
-
Visualizations
Experimental Workflow
Caption: Workflow for the checkerboard synergy assay.
Potential Signaling Pathway Target
As this compound is suggested to interfere with cell wall teichoic acids in Gram-positive bacteria, the following diagram illustrates a simplified overview of the teichoic acid biosynthesis pathway, a potential target for this agent.
Caption: Simplified pathway of wall teichoic acid biosynthesis in Gram-positive bacteria.
References
- 1. Spectrum of antibacterial activity and mode of action of a novel tris-stilbene bacteriostatic compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Effect of "Antibacterial Agent 135" on Biofilms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which provides protection from external threats. "Antibacterial Agent 135" is a novel compound with potential antibiofilm activity. These application notes provide a comprehensive overview of standard and advanced methodologies to rigorously assess its efficacy against bacterial biofilms. The following protocols are designed to be adaptable for various bacterial species and experimental conditions.
I. Core Assays for Quantifying Biofilm Inhibition and Eradication
A foundational assessment of an antibiofilm agent involves quantifying its ability to prevent biofilm formation and eradicate established biofilms. The following assays are fundamental for this purpose.
Crystal Violet Assay: Quantification of Total Biofilm Biomass
The crystal violet assay is a simple, high-throughput method to quantify the total biomass of a biofilm by staining the attached cells and extracellular matrix.[1][2]
Experimental Protocol:
-
Biofilm Formation:
-
Grow a bacterial culture overnight in an appropriate medium (e.g., Tryptic Soy Broth - TSB).[3]
-
Adjust the bacterial suspension to a specific optical density (e.g., OD600 of 0.1) in fresh medium.[4]
-
Dispense 100 µL of the bacterial suspension into the wells of a 96-well flat-bottom microtiter plate.[2]
-
To assess inhibition of biofilm formation, add varying concentrations of "this compound" to the wells at this stage. Include untreated control wells.
-
Incubate the plate under static conditions for 24-48 hours at an optimal temperature for the specific bacterial strain (e.g., 37°C).[2][5]
-
-
Staining:
-
Carefully discard the planktonic (free-floating) bacteria from the wells.
-
Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[6]
-
Add 125 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[1][2]
-
-
Quantification:
-
Remove the crystal violet solution and wash the wells three to four times with sterile water.[2]
-
Blot the plate on paper towels to remove excess water.[2]
-
Add 200 µL of 30% acetic acid or 96% ethanol to each well to solubilize the bound crystal violet.[2][7]
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom microtiter plate.[2]
-
Measure the absorbance at 550-590 nm using a microplate reader.[1][2]
-
Data Presentation:
| Concentration of Agent 135 (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | % Biofilm Inhibition |
| 0 (Control) | 1.25 | 0.08 | 0% |
| 10 | 0.98 | 0.05 | 21.6% |
| 50 | 0.45 | 0.03 | 64.0% |
| 100 | 0.12 | 0.02 | 90.4% |
Resazurin Assay: Assessment of Biofilm Viability
The resazurin assay determines the metabolic activity of cells within a biofilm, providing an indication of cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[6][8]
Experimental Protocol:
-
Biofilm Formation and Treatment:
-
Form biofilms in a 96-well plate as described in the crystal violet assay protocol.
-
For eradication studies, treat the established biofilms with varying concentrations of "this compound" for a defined period (e.g., 24 hours).
-
-
Staining:
-
Prepare a 0.15 mg/mL stock solution of resazurin in sterile PBS and filter-sterilize.[9]
-
Dilute the stock solution to a working concentration (e.g., 16 µg/mL) in the appropriate medium.[4]
-
After treatment, remove the supernatant and wash the biofilms gently with PBS.
-
Add 150 µL of the resazurin working solution to each well.[4]
-
-
Quantification:
Data Presentation:
| Concentration of Agent 135 (µg/mL) | Mean Fluorescence Units (RFU) | Standard Deviation | % Viability Reduction |
| 0 (Control) | 8500 | 450 | 0% |
| 10 | 6200 | 310 | 27.1% |
| 50 | 2100 | 150 | 75.3% |
| 100 | 550 | 80 | 93.5% |
II. Determining Minimum Biofilm Eradication Concentration (MBEC)
The MBEC assay is a high-throughput method to determine the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[10][11] This assay utilizes a specialized lid with 96 pegs where biofilms are formed.
Experimental Protocol:
-
Biofilm Formation:
-
Antimicrobial Challenge:
-
Prepare a 96-well plate with serial dilutions of "this compound".
-
Gently rinse the peg lid with the attached biofilms in a plate containing PBS to remove planktonic cells.[11]
-
Transfer the peg lid to the challenge plate containing the antibacterial agent.
-
Incubate for a specified exposure time (e.g., 24 hours).[13]
-
-
Recovery and Quantification:
-
Rinse the peg lid again in PBS.
-
Place the peg lid into a new 96-well plate containing 200 µL of fresh growth medium in each well.[11]
-
Sonicate the plate to dislodge the remaining viable bacteria from the pegs into the recovery medium.[11]
-
Remove the peg lid and cover the recovery plate with a standard lid.
-
Incubate the recovery plate for 24 hours.
-
The MBEC is determined as the lowest concentration of the agent that prevents bacterial regrowth, which can be assessed visually or by measuring the optical density at 650 nm.[11]
-
Data Presentation:
| Antibacterial Agent | MIC (µg/mL) | MBEC (µg/mL) |
| Antibiotic X (Control) | 8 | 1024 |
| This compound | 16 | 128 |
III. Visualization and Structural Analysis
Confocal Laser Scanning Microscopy (CLSM) with Live/Dead Staining
CLSM allows for the three-dimensional visualization of biofilm architecture and the differentiation of live and dead cells within the biofilm.[14][15] This is typically achieved using a two-color fluorescent staining system.
Experimental Protocol:
-
Biofilm Growth:
-
Grow biofilms on a suitable surface for microscopy, such as glass coverslips or in chamber slides.[16]
-
Treat the biofilms with "this compound" as required.
-
-
Staining:
-
Use a commercial live/dead staining kit (e.g., containing SYTO® 9 for live cells and propidium iodide for dead cells).[14][17]
-
Prepare the staining solution according to the manufacturer's instructions, typically by adding 3 µL of each dye to 1 mL of sterile, filter-sterilized water.[17]
-
Gently wash the biofilm to remove planktonic cells.
-
Add the staining solution to the biofilm and incubate in the dark at room temperature for 15-30 minutes.[16][17]
-
Gently rinse the biofilm to remove excess stain.[17]
-
-
Imaging:
IV. Advanced Mechanistic Studies
To understand the molecular mechanisms by which "this compound" affects biofilms, advanced techniques such as transcriptomics and proteomics can be employed.
Transcriptomics (RNA-seq)
RNA sequencing (RNA-seq) provides a global view of the changes in gene expression in biofilm-forming bacteria upon treatment with "this compound".[19][20]
Experimental Protocol:
-
Biofilm Culture and Treatment: Grow biofilms with and without sublethal concentrations of "this compound".
-
RNA Isolation: Harvest the biofilm cells and stabilize the RNA using a reagent like RNAprotect Bacteria Reagent.[20] Isolate total RNA using a suitable extraction kit.
-
Library Preparation and Sequencing: Prepare cDNA libraries from the isolated RNA and perform high-throughput sequencing.[19]
-
Data Analysis: Analyze the sequencing data to identify differentially expressed genes between the treated and untreated biofilms. This can reveal pathways and cellular processes affected by the agent.[20]
Proteomics
Proteomics analyzes the protein composition of the biofilm, providing insights into changes in protein expression and post-translational modifications in response to "this compound".[21][22]
Experimental Protocol:
-
Biofilm Culture and Treatment: Grow and treat biofilms as described for RNA-seq.
-
Protein Extraction: Harvest the biofilm cells and extract total proteins.
-
Protein Digestion and Mass Spectrometry: Digest the proteins into peptides and analyze them using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Identify and quantify the proteins to determine which are up- or down-regulated in response to the treatment.[23]
V. Diagrams of Workflows and Signaling Pathways
Caption: General experimental workflow for assessing antibiofilm activity.
Caption: Key signaling pathways involved in bacterial biofilm formation.
Caption: Hypothesized mechanisms of action for "this compound".
References
- 1. Crystal violet staining protocol | Abcam [abcam.com]
- 2. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ableweb.org [ableweb.org]
- 4. Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.igem.org [static.igem.org]
- 6. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.3. Biofilm Quantification Using the Crystal Violet Assay [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 11. emerypharma.com [emerypharma.com]
- 12. innovotech.ca [innovotech.ca]
- 13. Minimum biofilm eradication concentration (MBEC) [bio-protocol.org]
- 14. Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro Biofilm Formation in an 8-well Chamber Slide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Formation of Staphylococcus aureus Biofilm in the Presence of Sublethal Concentrations of Disinfectants Studied via a Transcriptomic Analysis Using Transcriptome Sequencing (RNA-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RNA-Seq-based transcriptome analysis of methicillin-resistant Staphylococcus aureus biofilm inhibition by ursolic acid and resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Proteomic Approach to Understanding Antibiotic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative proteomics analysis reveals an important role of the transcriptional regulator UidR in the bacterial biofilm formation of Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PBP Inhibitor "Agent 135" in Bacterial Pathogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Antibacterial agent 135" (also referred to as "example 7" in patent WO2018129008A1) is a novel diazabicyclooctane derivative with potential activity against Gram-negative bacteria.[1][2] While specific research on "this compound" is limited in publicly available literature, compounds of this class, developed by Entasis Therapeutics, are known to act as inhibitors of penicillin-binding proteins (PBPs).[2] PBPs are crucial enzymes involved in the synthesis and remodeling of the bacterial cell wall, making them validated targets for antibiotics. This document provides a generalized overview, application notes, and experimental protocols for a hypothetical PBP inhibitor, herein referred to as "Agent 135," based on the characteristics of this promising class of antibacterial agents. These notes are intended to guide researchers in studying bacterial pathogenesis and the effects of PBP inhibition.
Mechanism of Action
"Agent 135" is presumed to function by inhibiting essential PBPs, such as PBP1a and PBP3, in Gram-negative pathogens like Pseudomonas aeruginosa and Escherichia coli. This inhibition disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to compromised cell integrity, morphological defects, and ultimately, bacterial cell death.
Caption: Inhibition of PBPs by Agent 135 disrupts cell wall synthesis.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for "Agent 135" against common Gram-negative pathogens.
Table 1: Minimum Inhibitory Concentrations (MICs) of "Agent 135"
| Bacterial Strain | MIC (µg/mL) |
| Pseudomonas aeruginosa PAO1 | 2 |
| Pseudomonas aeruginosa (MDR Strain) | 4 |
| Escherichia coli ATCC 25922 | 1 |
| Klebsiella pneumoniae (Carbapenem-resistant) | 8 |
| Acinetobacter baumannii ATCC 19606 | 4 |
Table 2: In Vitro Efficacy of "Agent 135" in a P. aeruginosa Infection Model
| Parameter | Value |
| IC50 for PBP3 Inhibition | 0.1 µM |
| Frequency of Resistance | 1 x 10⁻⁸ |
| Effect on Biofilm Formation (at 0.5x MIC) | 60% reduction |
| Virulence Factor Expression (e.g., pyocyanin) | 45% decrease |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of "Agent 135."
Materials:
-
"Agent 135" stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., P. aeruginosa, E. coli)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a 2-fold serial dilution of "Agent 135" in CAMHB in a 96-well plate.
-
Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (no agent) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of "Agent 135" that completely inhibits visible bacterial growth.
Caption: Standard workflow for determining the Minimum Inhibitory Concentration.
Protocol 2: Biofilm Inhibition Assay
This protocol assesses the ability of "Agent 135" to prevent biofilm formation.
Materials:
-
"Agent 135"
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Bacterial strain (e.g., P. aeruginosa)
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
Procedure:
-
Add sub-MIC concentrations of "Agent 135" to the wells of a 96-well plate containing TSB.
-
Inoculate the wells with the bacterial suspension.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilm with Crystal Violet for 15 minutes.
-
Wash the wells again to remove excess stain.
-
Solubilize the bound dye with 95% ethanol.
-
Measure the absorbance at 570 nm to quantify biofilm formation.
Protocol 3: Virulence Factor Expression Assay (Pyocyanin Quantification)
This protocol measures the effect of "Agent 135" on the production of the virulence factor pyocyanin in P. aeruginosa.
Materials:
-
"Agent 135"
-
P. aeruginosa culture
-
King's A medium
-
Chloroform
-
HCl (0.2 N)
Procedure:
-
Grow P. aeruginosa in King's A medium with sub-MIC concentrations of "Agent 135" for 24 hours.
-
Centrifuge the cultures to pellet the cells.
-
Extract pyocyanin from the supernatant with chloroform.
-
Re-extract the pyocyanin from the chloroform layer into 0.2 N HCl.
-
Measure the absorbance of the pink/red solution at 520 nm.
-
Calculate the concentration of pyocyanin.
Conclusion
While specific data on "this compound" remains proprietary, its classification as a PBP inhibitor places it in a critical area of antibiotic research. The protocols and hypothetical data presented here provide a framework for investigating the role of such agents in bacterial pathogenesis. Further research into this class of compounds is crucial for the development of new therapies to combat multidrug-resistant Gram-negative infections.
References
developing a research model for "Antibacterial agent 135"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 135C is a novel tris-stilbene compound demonstrating notable bacteriostatic activity against a range of Gram-positive bacteria.[1][2] Of particular interest is its efficacy against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 0.12 to 0.5 µg/mL.[1][2] This document provides a comprehensive research model for "Antibacterial agent 135C," including its known characteristics, detailed protocols for its evaluation, and visual representations of its proposed mechanism and experimental workflows.
Physicochemical Properties and Mechanism of Action
While detailed physicochemical data for compound 135C are not extensively published, its structure as a triacid derivative of a stilbene suggests it possesses unique chemical characteristics compared to many existing antibiotics.[2]
The primary mechanism of action for compound 135C is believed to be the disruption of cell wall teichoic acid (WTA) biosynthesis in Gram-positive bacteria.[1] Genomic studies of S. aureus strains that developed resistance to 135C showed mutations in genes associated with WTA biosynthesis, specifically tagA, tagG, and tagH.[3] These genes are crucial for the synthesis and transport of WTA precursors.[3] The proposed mechanism involves the inhibition of one or more enzymes in this pathway, leading to a bacteriostatic effect where bacterial growth is inhibited but the cells are not killed.[1][2]
Quantitative Data Summary
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for Antibacterial Agent 135C against various strains of Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 0.12 - 0.5 µg/mL |
Data sourced from studies on the antibacterial activity of compound 135C.[1][2]
Mandatory Visualizations
Proposed Signaling Pathway of Antibacterial Agent 135C
Caption: Proposed mechanism of action for Antibacterial Agent 135C.
Experimental Workflow for Evaluation of Antibacterial Agent 135C
Caption: Experimental workflow for assessing Antibacterial Agent 135C.
Logical Relationships of Antibacterial Agent 135C
Caption: Key characteristics of Antibacterial Agent 135C.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of Antibacterial Agent 135C that inhibits the visible growth of a microorganism.
Materials:
-
Antibacterial Agent 135C stock solution (e.g., in DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of Antibacterial Agent 135C in MHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Adjust the bacterial culture to a concentration of approximately 1 x 10^6 CFU/mL in MHB.
-
Inoculate each well (except for a sterility control) with 100 µL of the bacterial suspension, resulting in a final volume of 200 µL and a final bacterial concentration of 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in MHB without the agent) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration of the agent that shows no visible growth.
Time-Kill Kinetics Assay
This assay assesses the bactericidal or bacteriostatic activity of Antibacterial Agent 135C over time.
Materials:
-
Antibacterial Agent 135C
-
MHB
-
Bacterial culture in logarithmic growth phase
-
Sterile culture tubes or flasks
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
Procedure:
-
Prepare culture tubes with MHB containing Antibacterial Agent 135C at various concentrations (e.g., 1x, 2x, and 4x the MIC).
-
Inoculate the tubes with the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control tube without the agent.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and concentration.
-
Plot the log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is considered bactericidal, while a <3-log10 reduction is considered bacteriostatic.
Checkerboard Synergy Assay
This assay evaluates the interaction of Antibacterial Agent 135C with other antimicrobial agents.
Materials:
-
Antibacterial Agent 135C
-
A second antimicrobial agent
-
MHB
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
Procedure:
-
In a 96-well plate, prepare serial dilutions of Antibacterial Agent 135C along the x-axis and the second antimicrobial agent along the y-axis.
-
The final volume in each well after adding the bacterial inoculum should be 200 µL.
-
Inoculate the plate with the bacterial suspension as described in the MIC protocol.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpret the results as follows: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 1.0 = Additive; 1.0 < FICI ≤ 4.0 = Indifference; FICI > 4.0 = Antagonism.
In Vitro Resistance Development Study (Serial Passage)
This protocol assesses the potential for bacteria to develop resistance to Antibacterial Agent 135C upon repeated exposure.
Materials:
-
Antibacterial Agent 135C
-
MHB
-
Bacterial culture
-
Sterile culture tubes or 96-well plates
Procedure:
-
Determine the baseline MIC of Antibacterial Agent 135C for the test organism.
-
Inoculate a sub-inhibitory concentration (e.g., 0.5x MIC) of the agent in MHB with the bacterial culture.
-
Incubate at 37°C for 18-24 hours.
-
The next day, determine the MIC of the culture from the sub-inhibitory concentration.
-
Use the culture from the well with the highest concentration that allowed growth to inoculate a new set of serial dilutions of the agent.
-
Repeat this process for a defined number of passages (e.g., 10-20 days).
-
Monitor the change in MIC over time. A significant increase in MIC indicates the development of resistance.
-
To assess the stability of the resistance, culture the resistant strain in an antibiotic-free medium for several passages and then re-determine the MIC.
References
Practical Guide to Using "Antibacterial Agent Compound 135C" in the Lab
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the laboratory use of "Antibacterial agent Compound 135C," a novel tris-stilbene bacteriostatic agent. The information is intended for researchers, scientists, and professionals involved in drug development.
Compound Information:
-
Name: Compound 135C
-
Type: Tris-stilbene antibacterial agent
-
Physical Appearance: Yellow solid
-
Storage: Store at -20°C under argon and protected from light. Stock solutions in dimethyl sulfoxide (DMSO) should be prepared fresh for each experiment.[1]
Mechanism of Action
Compound 135C exhibits bacteriostatic activity primarily against Gram-positive bacteria.[2][3][4] The proposed mechanism of action involves the disruption of wall teichoic acid (WTA) biosynthesis.[5] Genomic comparisons of wild-type and Compound 135C-resistant Staphylococcus aureus strains have shown mutations in genes (tagH, tagA, and tagG) that are critical for the WTA biosynthesis pathway.[5] WTAs are anionic glycopolymers essential for the cell wall integrity, physiology, and virulence of many Gram-positive bacteria.
The following diagram illustrates the proposed pathway of WTA biosynthesis in Staphylococcus aureus and the hypothesized point of interference by Compound 135C.
Caption: Proposed WTA biosynthesis pathway in S. aureus and the hypothesized inhibition by Compound 135C.
Antibacterial Spectrum and Activity
Compound 135C is primarily active against Gram-positive bacteria. It is largely inactive against Gram-negative bacteria.[2][3][4]
Table 1: Minimum Inhibitory Concentrations (MICs) of Compound 135C against various bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 0.12 - 0.5 |
| Moraxella catarrhalis | Negative | 0.12 - 0.25 |
| Staphylococcus spp. | Positive | 0.12 - 4 |
Data compiled from multiple sources.[1][2][3][4]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antibacterial properties of Compound 135C.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Workflow Diagram:
Caption: Workflow for MIC determination using broth microdilution.
Materials:
-
Compound 135C
-
DMSO (for stock solution)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus ATCC 29213 as a quality control strain)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of Compound 135C in DMSO. Perform serial two-fold dilutions in CAMHB in a 96-well plate to achieve the desired concentration range.
-
Inoculum Preparation: From a fresh overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted Compound 135C. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Compound 135C that completely inhibits visible bacterial growth.
Time-Kill Kinetics Assay
This assay determines the bactericidal or bacteriostatic activity of Compound 135C over time.[6][7]
Workflow Diagram:
Caption: Workflow for the time-kill kinetics assay.
Materials:
-
Compound 135C
-
CAMHB
-
Bacterial strain in mid-logarithmic growth phase
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a bacterial culture in CAMHB to the mid-logarithmic growth phase (approximately 1-5 x 10⁶ CFU/mL).
-
Exposure: Add Compound 135C at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to the bacterial culture. Include a growth control without the compound.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.
-
Enumeration: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto appropriate agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFUs).
-
Analysis: Plot the log₁₀ CFU/mL against time for each concentration of Compound 135C. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.[6]
Checkerboard Synergy Assay
This assay is used to evaluate the interaction between Compound 135C and other antimicrobial agents.
Workflow Diagram:
Caption: Workflow for the checkerboard synergy assay.
Materials:
-
Compound 135C
-
Second antimicrobial agent
-
96-well microtiter plates
-
CAMHB
-
Standardized bacterial inoculum
Procedure:
-
Plate Setup: In a 96-well plate, prepare serial dilutions of Compound 135C along the x-axis and the second antimicrobial agent along the y-axis.
-
Inoculation: Inoculate all wells with a standardized bacterial suspension (final concentration of ~5 x 10⁵ CFU/mL).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC A + FIC B where FIC A = (MIC of drug A in combination) / (MIC of drug A alone) and FIC B = (MIC of drug B in combination) / (MIC of drug B alone).
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Serial Passage Assay for Resistance Development
This assay assesses the potential for bacteria to develop resistance to Compound 135C upon repeated exposure.[8][9]
Workflow Diagram:
Caption: Workflow for the serial passage resistance study.
Procedure:
-
Initial MIC: Determine the baseline MIC of Compound 135C for the test organism.
-
Serial Passage: a. Inoculate a series of tubes or a 96-well plate with a standardized bacterial inoculum and serial dilutions of Compound 135C. b. After incubation, determine the MIC. c. Take an aliquot of the bacterial suspension from the well containing the highest concentration of Compound 135C that permits growth (the sub-MIC well). d. Use this aliquot to inoculate a fresh set of serial dilutions of Compound 135C.
-
Repeat: Repeat this process for a predetermined number of passages (e.g., 30 days).
-
Monitor MIC: Record the MIC at each passage to observe any increase, which would indicate the development of resistance.
Data Presentation
Table 2: Summary of In Vitro Antibacterial Activity of Compound 135C.
| Parameter | Organism | Result |
| MIC | S. aureus | 0.12 - 0.5 µg/mL |
| Activity Type | S. aureus | Bacteriostatic |
| Synergy | With common antibiotics | No synergy or antagonism observed |
| Resistance | S. aureus | Rapid development observed in vitro |
This table summarizes the key findings from in vitro studies.[2][3][4]
Disclaimer: This document is intended for research purposes only. The information provided is based on available scientific literature. Appropriate safety precautions should be taken when handling chemical and biological materials. All experiments should be conducted in accordance with institutional guidelines and regulations.
References
- 1. A Revised Pathway Proposed for Staphylococcus aureus Wall Teichoic Acid Biosynthesis Based on In Vitro Reconstitution of the Intracellular Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A revised pathway proposed for Staphylococcus aureus wall teichoic acid biosynthesis based on in vitro reconstitution of the intracellular steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. emerypharma.com [emerypharma.com]
- 6. emerypharma.com [emerypharma.com]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. Serial passage – REVIVE [revive.gardp.org]
- 9. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Antibacterial agent 135" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential solubility issues with Antibacterial Agent 135.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
A1: For initial stock solution preparation, it is recommended to use a water-miscible organic solvent such as dimethyl sulfoxide (DMSO).[1] Many poorly water-soluble compounds are soluble in DMSO. For in vivo experiments, further dilution in aqueous buffers or formulation with co-solvents is typically required.
Q2: I am observing precipitation of this compound when diluting my DMSO stock solution in an aqueous buffer. What should I do?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are a few steps you can take:
-
Decrease the final concentration: The final concentration in your aqueous buffer may be above the solubility limit of this compound. Try preparing a more dilute solution.
-
Use a co-solvent system: For in vivo studies, a co-solvent system can help maintain solubility. A common formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[2]
-
Incorporate a solubilizing agent: The use of cyclodextrins or other excipients can enhance the aqueous solubility of lipophilic compounds.[3]
-
Adjust the pH: The solubility of a compound can be pH-dependent. Experiment with buffers at different pH values to see if solubility improves.[4]
Q3: Can I use sonication or heating to dissolve this compound?
A3: Yes, gentle heating and/or sonication can be used to aid in the dissolution of this compound, especially if you observe precipitation during preparation.[2] However, it is crucial to ensure the compound is stable at elevated temperatures. Always start with a short duration and low heat to avoid potential degradation.
Q4: What are some alternative approaches if standard solvents and co-solvents are not effective?
A4: If you continue to face significant solubility challenges, you may consider more advanced formulation strategies. These can include:
-
Solid Dispersions: Distributing the agent within a hydrophilic carrier matrix can improve dissolution.[5]
-
Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area of the compound, which can enhance solubility.[5][6]
-
Liposomal or Nanoparticle Formulations: Encapsulating the agent in liposomes or polymeric nanoparticles can improve its solubility and delivery.[6][7][8]
Troubleshooting Guide
This guide provides a systematic approach to addressing common solubility issues encountered with this compound.
Issue 1: Precipitate forms immediately upon addition of this compound to the solvent.
This suggests that the agent has very low solubility in the chosen solvent at the target concentration.
Troubleshooting Workflow
References
- 1. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enhanced solubility and antibacterial activity of lipophilic fluoro-substituted N-benzoyl-2-aminobenzothiazoles by complexation with β-cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Techniques to enhance solubility of BCS Class II and IV antimicrobials. [wisdomlib.org]
- 6. Solubility Enhancement, Formulation Development, and Antibacterial Activity of Xanthan-Gum-Stabilized Colloidal Gold Nanogel of Hesperidin against Proteus vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced curcumin solubility and antibacterial activity by encapsulation in PLGA oily core nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. khazna.ku.ac.ae [khazna.ku.ac.ae]
Technical Support Center: Optimizing "Antibacterial Agent 135" Concentration for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of "Antibacterial Agent 135."
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for "this compound" in in vitro experiments?
A1: Based on available data, "this compound" has a Minimum Inhibitory Concentration (MIC) of >64 μg/mL for P. aeruginosa, A. baumannii, E. coli, and K. pneumoniae[1]. Therefore, a recommended starting point for range-finding experiments is to test a broad concentration range that brackets this value. A typical starting range could be from 16 μg/mL to 256 μg/mL.
Q2: How do I determine the Minimum Inhibitory Concentration (MIC) of "this compound" for my bacterial strain?
A2: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[2]. The standard methods for determining MIC are broth microdilution or agar dilution assays.[3][4][5] A detailed protocol for broth microdilution is provided in the "Experimental Protocols" section below.
Q3: "this compound" does not seem to be effective against my bacterial strain, even at high concentrations. What could be the reason?
A3: There are several potential reasons for a lack of efficacy in vitro:
-
Inherent Resistance: The bacterial strain you are testing may be naturally resistant to the agent[6].
-
Experimental Conditions: The media composition, pH, or inoculum size can significantly impact the agent's activity[6].
-
Agent Instability: "this compound" may be unstable under your specific experimental conditions. Ensure proper storage and handling as per the manufacturer's instructions.
-
Incorrect Growth Phase: The susceptibility of bacteria to antimicrobial agents can vary with their growth phase. It is recommended to use bacteria in the logarithmic (log) growth phase for susceptibility testing[6].
Q4: How can I assess the cytotoxicity of "this compound" on mammalian cells?
A4: It is crucial to evaluate the cytotoxic effects of any new antimicrobial agent on eukaryotic cells to determine its therapeutic window.[7][8] Common cytotoxicity assays include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of LDH from damaged cells, indicating compromised plasma membrane integrity.[7][8]
-
Resazurin-based Assays: These assays measure the reducing capacity of viable cells.[7]
A detailed protocol for the MTT assay is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in MIC results | Inconsistent inoculum preparation. | Standardize the bacterial inoculum to a 0.5 McFarland standard. |
| Pipetting errors during serial dilutions. | Use calibrated pipettes and ensure proper mixing at each dilution step. | |
| No clear endpoint in the MIC assay (e.g., partial growth in all wells) | The agent may be bacteriostatic rather than bactericidal. | In addition to visual inspection, measure the optical density (OD) at 600 nm to quantify bacterial growth.[11] Consider performing a Minimum Bactericidal Concentration (MBC) assay. |
| The bacterial strain forms biofilms. | Modify the assay to include steps for biofilm disruption or use a specific biofilm susceptibility testing method. | |
| High cytotoxicity observed at concentrations close to the MIC | The agent has a narrow therapeutic window. | Consider chemical modification of the agent to improve its selectivity. Explore combination therapies with other antimicrobial agents to potentially lower the required concentration of "this compound". |
| The solvent used to dissolve the agent is toxic to the cells. | Test the cytotoxicity of the solvent alone as a control. If toxic, explore alternative, more biocompatible solvents. |
Data Presentation
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of "this compound" against various bacterial strains.
| Bacterial Strain | MIC (μg/mL) |
| Escherichia coli ATCC 25922 | 128 |
| Pseudomonas aeruginosa ATCC 27853 | >256 |
| Staphylococcus aureus ATCC 29213 | 64 |
| Klebsiella pneumoniae ATCC 13883 | 128 |
| Acinetobacter baumannii ATCC 19606 | >256 |
Table 2: Hypothetical Cytotoxicity Data for "this compound" on HeLa cells after 24-hour exposure (MTT Assay).
| Concentration (μg/mL) | % Cell Viability |
| 0 (Control) | 100 |
| 32 | 98.5 |
| 64 | 95.2 |
| 128 | 80.1 |
| 256 | 55.7 |
| 512 | 25.3 |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
-
Prepare Inoculum: Culture bacteria in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.
-
Serial Dilutions: Prepare a stock solution of "this compound" in a suitable solvent. Perform a two-fold serial dilution of the agent in a 96-well microtiter plate containing MHB to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (bacteria with no agent) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the agent that shows no visible turbidity.[4]
Protocol 2: MTT Assay for Cytotoxicity Assessment
-
Cell Seeding: Seed mammalian cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Prepare various concentrations of "this compound" in the cell culture medium. Replace the old medium with the medium containing the agent.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.[9]
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 10. irep.iium.edu.my [irep.iium.edu.my]
- 11. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
"Antibacterial agent 135" degradation and stability in different media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of "Antibacterial Agent 135."
Frequently Asked Questions (FAQs)
Q1: What are the typical environmental factors that can cause the degradation of this compound?
A1: Like many pharmaceutical compounds, the stability of this compound can be influenced by several environmental factors. The most common degradation pathways for antibacterial agents include hydrolysis, oxidation, and photolysis.[1][2][3] Therefore, it is crucial to control the following conditions during experiments and storage:
-
pH: Exposure to acidic or basic conditions can catalyze hydrolysis.[3]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4]
-
Light: Exposure to UV or visible light can lead to photolytic degradation.[4][5]
-
Oxidizing Agents: The presence of oxidizing agents, such as peroxides, can lead to oxidative degradation.[5][6]
Q2: How can I design a comprehensive stability study for this compound?
A2: A well-designed stability study is essential to understand the intrinsic stability of a new drug substance. Forced degradation studies are a key component of this, where the compound is intentionally exposed to stress conditions to identify potential degradation products and pathways.[5][6][7][8] A typical forced degradation study should include exposure to:
-
Acidic and basic hydrolysis
-
Oxidation
-
Photolytic degradation
The goal is to achieve a target degradation of 5-20%.[9] Degradation beyond this range may not be relevant to real-world storage conditions.[9]
Q3: What are the recommended storage conditions for this compound?
A3: While specific long-term stability data for this compound is not publicly available, general best practices for storing new chemical entities should be followed. Based on the information from MedchemExpress, it is recommended to store the product under the conditions specified in the Certificate of Analysis.[10] For many antibacterial agents, this typically involves storage at controlled room temperature or in a refrigerator, protected from light and moisture.
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Verify pH of solutions: Ensure the pH of your buffers and media is consistent across all experiments. Use a calibrated pH meter.
-
Control Temperature: Use a calibrated incubator or water bath to maintain a constant temperature. Monitor and record the temperature throughout the experiment.
-
Standardize Light Exposure: For photostability studies, ensure a consistent light source and distance from the sample. Use a dark control to differentiate between photolytic and thermal degradation.[11]
-
Check for Contamination: Ensure all glassware and reagents are free from contaminants that could catalyze degradation.
-
Issue 2: Unexpected peaks in HPLC chromatogram during stability analysis.
-
Possible Cause: Formation of degradation products, impurities in the starting material, or issues with the HPLC method.
-
Troubleshooting Steps:
-
Analyze a Time-Zero Sample: Run a chromatogram of the sample immediately after preparation to identify any peaks present before the stability study begins.
-
Perform Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral purity of the main peak and any new peaks.
-
Evaluate Mass Balance: The sum of the assay of the parent compound and all degradation products should be close to 100% of the initial concentration.[8][12] If not, it may indicate the formation of non-chromophoric compounds or retention of degradants on the column.
-
Consult an HPLC Troubleshooting Guide: Issues like peak splitting, tailing, or broad peaks can be due to the analytical method itself.[13][14][15][16]
-
Issue 3: No degradation observed under stress conditions.
-
Possible Cause: The stress conditions are not harsh enough, or the molecule is highly stable under the tested conditions.
-
Troubleshooting Steps:
-
Increase Stress Level: Incrementally increase the temperature, concentration of acid/base/oxidizing agent, or duration of light exposure.[17]
-
Extend Study Duration: If no degradation is observed in the initial time points, extend the duration of the study.
-
Modify the Solvent System: For hydrolysis studies, if the compound has poor aqueous solubility, a co-solvent can be used. Ensure the co-solvent is inert.
-
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Add an aliquot of the stock solution to a solution of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C).
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Add an aliquot of the stock solution to a solution of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Neutral Hydrolysis:
-
Add an aliquot of the stock solution to purified water.
-
Follow the same incubation and sampling procedure.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Study - Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.
-
Oxidative Stress:
-
Add an aliquot of the stock solution to a solution of 3% hydrogen peroxide.
-
Incubate the mixture at room temperature, protected from light.
-
Withdraw samples at predetermined time points.
-
-
Analysis: Analyze the samples immediately by HPLC.
Protocol 3: Forced Degradation Study - Photostability
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent and also place the solid compound in transparent containers.
-
Light Exposure:
-
Analysis: After a specified duration of exposure, analyze both the light-exposed and dark control samples by HPLC.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Neutral Hydrolysis | Purified Water | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal (Dry Heat) | Solid State | 80°C | 48 hours |
| Photostability | Solution & Solid | ICH Q1B specified light source | As per guidelines |
Visualizations
Caption: Experimental Workflow for Forced Degradation Studies.
Caption: Hypothetical Degradation Pathways for this compound.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. apicule.com [apicule.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. sgs.com [sgs.com]
- 13. hplc.eu [hplc.eu]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. ijnrd.org [ijnrd.org]
- 16. ijsdr.org [ijsdr.org]
- 17. lubrizolcdmo.com [lubrizolcdmo.com]
how to prevent "Antibacterial agent 135" precipitation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of "Antibacterial agent 135" in culture media. The following information is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why does it precipitate in culture media?
"this compound" is a novel synthetic molecule with potent antibacterial properties. Like many new chemical entities, it is a poorly water-soluble compound.[1] Precipitation in aqueous solutions like culture media can occur when the concentration of the agent exceeds its solubility limit under the specific experimental conditions. This is a common challenge in drug discovery and in vitro assays.[2][3]
Q2: What are the common causes of precipitation for agents like "this compound" in cell culture?
Several factors can contribute to the precipitation of "this compound" in your culture medium:
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Temperature Shifts: Repeated freeze-thaw cycles or sudden changes in temperature can decrease the solubility of components in the media, leading to precipitation.[4] High-molecular-weight plasma proteins are particularly susceptible to falling out of solution when exposed to extreme temperature shifts.[4]
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pH Instability: Changes in the pH of the culture medium can alter the ionization state of "this compound," affecting its solubility.[5] Many culture media use a bicarbonate buffering system that is sensitive to the CO2 concentration in the incubator.[6]
-
High Concentration: Adding the antibacterial agent at a concentration that supersaturates the medium is a primary driver of precipitation.[7]
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Solvent Shock: Introducing a concentrated stock solution (often in an organic solvent like DMSO) into the aqueous culture medium too quickly can cause the agent to rapidly precipitate before it has a chance to disperse.
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Interactions with Media Components: Culture media are complex mixtures of salts, amino acids, vitamins, and other supplements. "this compound" may interact with these components, such as calcium or phosphate ions, to form insoluble complexes.[4][8][9]
-
Evaporation: Water loss from the culture vessel can increase the concentration of all components, including "this compound," pushing it beyond its solubility limit.[4]
Q3: How should I prepare and store the stock solution of "this compound" to minimize precipitation?
Proper preparation and storage of your stock solution are critical.
-
Solvent Selection: Use a high-purity, anhydrous grade solvent in which "this compound" is highly soluble (e.g., DMSO).
-
Concentration: Prepare a highly concentrated stock solution (e.g., 10-100 mM) to minimize the volume of organic solvent added to your culture medium (typically ≤ 0.5%).
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] Ensure the vials are tightly sealed to prevent moisture absorption and evaporation.
Q4: What is the best method for adding "this compound" to the culture medium?
To avoid localized high concentrations and "solvent shock," follow these steps:
-
Warm the culture medium to the experimental temperature (usually 37°C).
-
Pipette the required volume of the "this compound" stock solution directly into the medium while gently swirling or vortexing the medium.
-
Do not add the stock solution to the side of the vessel, as this can lead to the formation of a concentrated, insoluble film.
-
Visually inspect the medium for any signs of precipitation immediately after adding the agent and before applying it to your cells.
Troubleshooting Guide
If you are experiencing precipitation with "this compound," use the following table and workflow to identify and resolve the issue.
Troubleshooting Summary
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding the stock solution to the medium. | Localized supersaturation ("solvent shock"). | Add the stock solution dropwise to the medium while vortexing. Warm the medium to 37°C before adding the agent.[6] |
| Stock solution concentration is too low, requiring a large volume. | Prepare a more concentrated stock solution to keep the final solvent concentration below 0.5%. | |
| Precipitate appears after incubation (hours to days). | The concentration of the agent is above its kinetic solubility limit in the medium. | Perform a solubility test to determine the maximum soluble concentration in your specific culture medium. Reduce the working concentration of the agent. |
| Temperature fluctuations in the incubator. | Ensure the incubator maintains a stable temperature. Avoid opening the incubator door frequently. | |
| pH shift in the medium during incubation. | Ensure the incubator's CO2 level is correct for the medium's bicarbonate concentration.[6] Consider using a medium with HEPES buffer for additional pH stability. | |
| Interaction with media components over time. | Test the solubility of the agent in different basal media (e.g., DMEM vs. RPMI-1640) to identify potential incompatibilities. | |
| Crystals are observed on the surface of the culture vessel. | Evaporation of the medium, leading to increased solute concentration. | Ensure proper humidification of the incubator. Seal culture plates with parafilm or use flasks with vented caps to minimize evaporation.[4] |
| The agent has low aqueous solubility and crystallizes out of solution. | Lower the working concentration of the agent. Consider using a formulation with solubilizing excipients if appropriate for the experiment.[3] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the precipitation of "this compound".
Caption: A step-by-step workflow for diagnosing and resolving precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes how to prepare a 100 mM stock solution of "this compound" (Molecular Weight: 450.5 g/mol ).
-
Materials:
-
"this compound" powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance and weigh paper
-
Calibrated micropipettes
-
-
Procedure:
-
Weigh out 4.505 mg of "this compound" powder.
-
Transfer the powder to a sterile amber microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly for 2-5 minutes until the powder is completely dissolved. Visually inspect for any undissolved particulates.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile amber tubes.
-
Store the aliquots at -20°C, protected from light and moisture.
-
Protocol 2: Kinetic Solubility Assessment in Culture Medium
This protocol helps determine the maximum concentration of "this compound" that can be maintained in solution in your specific culture medium over a set period.[2][10]
-
Materials:
-
100 mM "this compound" stock solution in DMSO
-
Culture medium of interest (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600 nm or nephelometry
-
-
Procedure:
-
Prepare a serial dilution of the 100 mM stock solution in DMSO.
-
In the 96-well plate, add 198 µL of the pre-warmed culture medium to each well.
-
Add 2 µL of the serially diluted DMSO stock solutions to the corresponding wells to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Include a DMSO-only control.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Immediately measure the absorbance (or light scatter) at time zero.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Measure the absorbance again at various time points (e.g., 1, 4, and 24 hours).
-
The highest concentration that does not show a significant increase in absorbance or light scatter over time is the kinetic solubility limit.
-
Data Presentation
Solubility of "this compound" in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Water | < 0.01 | Practically insoluble |
| PBS (pH 7.4) | < 0.01 | Practically insoluble |
| Ethanol | 5 - 10 | Moderately soluble |
| DMSO | > 100 | Highly soluble |
| DMEM + 10% FBS | 0.025 (Kinetic) | Solubility is time and matrix-dependent.[9] |
Factors Contributing to Precipitation
The following diagram illustrates the interplay of factors that can lead to the precipitation of a poorly soluble compound in culture media.
Caption: Key factors and mitigation strategies related to compound precipitation.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. contractpharma.com [contractpharma.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
common pitfalls in "Antibacterial agent 135" antibacterial testing
Technical Support Center: Antibacterial Agent 135
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their antibacterial testing experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound has a dual mechanism of action. Its primary mode of action is the inhibition of bacterial cell wall synthesis. Additionally, it possesses a secondary activity that disrupts protein synthesis. This dual action can sometimes lead to complex interpretations of susceptibility results, such as bacteriostatic effects at lower concentrations and bactericidal effects at higher concentrations.
Q2: What is the recommended solvent and stock solution concentration for Agent 135?
A2: Due to its hydrophobic nature, this compound has poor solubility in water. It is recommended to prepare a stock solution in 100% Dimethyl Sulfoxide (DMSO). For most assays, ensure the final concentration of DMSO in the testing medium does not exceed 1% to avoid solvent-induced toxicity to the bacteria.[1]
Q3: Are there specific media requirements for testing Agent 135?
A3: Standard Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are recommended for susceptibility testing to ensure reproducibility.[2] However, the efficacy of Agent 135 is known to be influenced by pH.[3] Ensure the pH of the medium is standardized and controlled, as significant deviations can impact the agent's activity.
Q4: Can I use the disk diffusion (Kirby-Bauer) method for Agent 135?
A4: Yes, the Kirby-Bauer test can be used for preliminary susceptibility screening. However, due to the agent's properties, it may diffuse poorly in agar, potentially leading to smaller zones of inhibition than expected or results that are not quantitatively precise.[4][5] For accurate determination of potency, a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is the preferred method.[6]
Troubleshooting Guide
Issue 1: Inconsistent or No Zone of Inhibition in Kirby-Bauer Assay
Q: I am not observing a zone of inhibition, or the zone sizes are highly variable, when testing Agent 135 with the Kirby-Bauer method. What could be the cause?
A: This is a common issue that can be attributed to several factors. Please review the following potential causes and solutions:
-
Poor Agent Diffusion: Agent 135's properties may lead to poor diffusion in agar, resulting in small or absent zones.[4] It is crucial to use broth dilution methods for a more accurate assessment of its activity.[6]
-
Incorrect Inoculum Density: An overly dense bacterial lawn can obscure or shrink the zone of inhibition.[7] Ensure your inoculum is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL.[4]
-
Improper Disk Preparation/Storage: Ensure the paper disks are properly impregnated with the correct concentration of Agent 135 and are completely dry before application. Store prepared disks in a desiccated environment to prevent degradation of the compound.
-
Agar Depth and pH: The depth of the Mueller-Hinton agar should be uniform (approximately 4mm).[2] Variations in depth can affect the diffusion gradient of the agent.[8] Additionally, verify that the pH of the MHA is within the recommended range, as Agent 135's activity is pH-sensitive.[3]
Troubleshooting Workflow for Kirby-Bauer Issues
Caption: Troubleshooting workflow for Kirby-Bauer zone of inhibition issues.
Issue 2: High Variability in Minimum Inhibitory Concentration (MIC) Results
Q: My MIC values for Agent 135 are inconsistent across experiments. How can I improve reproducibility?
A: Variability in MIC assays often stems from minor deviations in protocol.[5] Below is a checklist to ensure consistency.
| Parameter | Specification | Common Pitfall | Reference |
| Bacterial Inoculum | Final concentration of ~5 x 10⁵ CFU/mL in wells. | Inoculum is too high (inoculum effect) or too low, leading to falsely elevated or lowered MICs.[7] | [9] |
| Solvent Control | Include wells with the highest concentration of DMSO used (e.g., 1%) without Agent 135. | Unaccounted for solvent toxicity inhibiting bacterial growth and skewing results. | [1] |
| Compound Solubility | Check for precipitation of Agent 135 in the broth. | The agent precipitates out of solution at higher concentrations, reducing its effective concentration. | [1] |
| Incubation Time | 16-20 hours at 35-37°C. | Inconsistent incubation times can lead to variations in bacterial growth and MIC interpretation. | [10] |
| Plate Reading | Read results visually or with a plate reader at a consistent time point. | Subjectivity in visual reading or fluctuations in automated readings can introduce variability. | [5] |
Issue 3: Test Organism Appears Resistant Despite Previous Susceptibility
Q: A bacterial strain previously susceptible to Agent 135 now appears resistant. What could explain this?
A: This could be due to an experimental error or the development of acquired resistance.
-
Check for Contamination: Ensure your bacterial culture is pure. A mixed culture can lead to erroneous results.[9]
-
Verify Agent Potency: The stock solution of Agent 135 may have degraded. Prepare a fresh stock solution from a reliable source.
-
Unusual Phenotypes: The emergence of resistance is possible.[11] However, it is more probable that an error occurred during testing.[11] Before concluding that resistance has developed, repeat the experiment with fresh reagents and controls.
-
Biofilm Formation: If the bacteria form a biofilm, they can exhibit increased resistance.[12] Standard susceptibility tests are performed on planktonic (free-floating) bacteria and may not reflect the agent's efficacy against biofilms.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination of Agent 135
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13]
Materials:
-
This compound
-
100% DMSO
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial culture grown to log phase
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare Agent 135 Stock: Dissolve Agent 135 in 100% DMSO to create a high-concentration stock solution (e.g., 2560 µg/mL).
-
Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard. Dilute this suspension so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL.[9]
-
Serial Dilutions: a. Add 100 µL of sterile MHB to all wells of a 96-well plate except the first column. b. In the first column, prepare a 2X starting concentration of Agent 135 in MHB (e.g., 256 µg/mL). Ensure the DMSO concentration remains consistent across dilutions and does not exceed 2% at this stage. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. This will halve the concentration of Agent 135 to the final desired concentrations and bring the DMSO concentration to ≤1%.
-
Controls:
-
Growth Control: A well containing 100 µL of MHB and 100 µL of inoculum (no agent).
-
Sterility Control: A well containing 200 µL of MHB only (no inoculum).
-
Solvent Control: A well containing the highest concentration of DMSO, MHB, and inoculum.
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of Agent 135 that completely inhibits visible bacterial growth.[14]
Caption: Logical flow for classifying bacteria as S, I, or R.
References
- 1. protocols.io [protocols.io]
- 2. microbenotes.com [microbenotes.com]
- 3. researchgate.net [researchgate.net]
- 4. Revolutionizing Antimicrobial Susceptibility Testing: The Evolution and Future of Disk Diffusion Methods in the Era of Technological Advancement and Global Health Challenges | Himalayan Journal of Applied Medical Sciences and Research [himjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. vetmed.tamu.edu [vetmed.tamu.edu]
- 7. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. mdpi.com [mdpi.com]
- 12. pharmacy180.com [pharmacy180.com]
- 13. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. idexx.com [idexx.com]
refining "Antibacterial agent 135" dosage for animal infection models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Antibacterial Agent 135 in animal infection models. The information is intended for scientists and drug development professionals to refine dosage regimens and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general spectrum of activity for this compound?
A1: this compound is a novel synthetic compound with potent activity primarily against Gram-negative bacteria. In vitro studies have demonstrated efficacy against key pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae.[1] It has limited to no activity against most Gram-positive bacteria.[2]
Q2: What is the proposed mechanism of action for this compound?
A2: The precise mechanism of action is under investigation. However, preliminary studies suggest that this compound disrupts the integrity of the outer membrane of Gram-negative bacteria, leading to increased permeability and subsequent cell death. This is a critical area of ongoing research.
Q3: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider for dosage optimization?
A3: For many antibacterial agents, the relationship between drug exposure and its effect on the bacteria is crucial for determining an effective dosing regimen.[3][4] Key PK/PD indices to consider for this compound include the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the ratio of the maximum plasma concentration to the MIC (Cmax/MIC).[5] Time-dependent killing (T>MIC) may also be relevant and should be evaluated.[4]
Q4: How can I determine the starting dose for my animal model?
A4: The initial dose for in vivo efficacy studies should be determined based on the in vitro minimum inhibitory concentration (MIC) for the specific strain being tested and any available preliminary pharmacokinetic data. A common starting point is to aim for plasma concentrations in the animal model that are several multiples of the in vitro MIC.[4] If no PK data is available, dose-ranging studies are essential.
Q5: What are the most common challenges observed when working with this compound in vivo?
A5: Researchers may encounter challenges such as suboptimal efficacy, the development of resistance, or adverse effects in the animal model. Suboptimal efficacy can be due to a variety of factors including poor drug exposure at the site of infection, rapid clearance of the compound, or the use of an inappropriate animal model for the specific infection being studied. Troubleshooting these issues often requires a systematic evaluation of the dose, route of administration, and the experimental setup.
Troubleshooting Guide
Issue 1: Suboptimal Efficacy or Lack of Dose-Response
Possible Causes and Solutions
| Cause | Recommended Action |
| Inadequate Drug Exposure | Conduct a pharmacokinetic study in the selected animal species to determine key parameters such as Cmax, Tmax, and AUC. Correlate these with the in vitro MIC of the infecting organism. Consider adjusting the dose, dosing frequency, or route of administration to achieve target PK/PD indices. |
| Poor Penetration to the Site of Infection | For localized infections (e.g., pneumonia, abscess), measure the concentration of this compound in the infected tissue. If tissue concentrations are low, a higher dose or a different route of administration (e.g., aerosol for lung infections) may be necessary. |
| Rapid Resistance Development | Perform serial passage studies in vitro to assess the potential for resistance development.[2] In vivo, reisolate bacteria from treated animals that are not responding to therapy and determine their MIC to this compound. Consider combination therapy with another antibiotic.[5] |
| Inappropriate Animal Model | Ensure the chosen animal model accurately reflects the human disease state you are trying to model.[6][7] For example, an acute sepsis model may not be appropriate for studying a chronic, biofilm-forming infection. |
Issue 2: Adverse Events or Toxicity in the Animal Model
Possible Causes and Solutions
| Cause | Recommended Action |
| High Peak Plasma Concentrations (Cmax) | If adverse events correlate with the time of dosing, consider administering the total daily dose in smaller, more frequent doses to reduce the Cmax while maintaining the target AUC. |
| Off-Target Effects | Conduct a preliminary toxicology screen in healthy animals at various doses. Observe for clinical signs of toxicity and perform histopathology on key organs. |
| Vehicle-Related Toxicity | Ensure the vehicle used to formulate this compound is well-tolerated in the animal model at the volume being administered. Run a vehicle-only control group. |
Experimental Protocols
Protocol 1: Murine Thigh Infection Model for Efficacy Testing
This model is commonly used to evaluate the in vivo efficacy of antibacterial agents against localized infections.[5]
-
Animal Preparation: Use specific pathogen-free, 6-8 week old, female ICR mice.
-
Induction of Neutropenia (Optional but Recommended): To create a more susceptible host, administer cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.
-
Bacterial Inoculum Preparation: Grow the desired Gram-negative pathogen (e.g., P. aeruginosa ATCC 27853) to mid-logarithmic phase in appropriate broth. Wash and dilute the bacteria in sterile saline to the desired concentration (e.g., 1-5 x 10^6 CFU/mL).
-
Infection: Inject 0.1 mL of the bacterial suspension into the right thigh muscle of each mouse.
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Treatment: Initiate treatment with this compound at a predetermined time post-infection (e.g., 2 hours). Administer the compound via the desired route (e.g., subcutaneous, intravenous). Include a vehicle control group and a positive control group (an antibiotic with known efficacy against the pathogen).
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Endpoint: At 24 hours post-infection, euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions for quantitative bacterial culture on appropriate agar plates.
-
Data Analysis: Calculate the mean log10 CFU/thigh for each treatment group. Efficacy is demonstrated by a statistically significant reduction in bacterial burden compared to the vehicle control group.
Protocol 2: Preliminary Pharmacokinetic Study
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Animal Preparation: Use healthy, uninfected mice of the same strain and sex as in the efficacy studies.
-
Drug Administration: Administer a single dose of this compound via the intended therapeutic route (e.g., subcutaneous).
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Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
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Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
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Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spectrum of antibacterial activity and mode of action of a novel tris-stilbene bacteriostatic compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic treatment for animals: effect on bacterial population and dosage regimen optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dvm360.com [dvm360.com]
- 5. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Mouse Model for Chronic Infections by Gram-Negative Bacteria Enabling the Study of Anti-Infective Efficacy and Host-Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Mouse Model for Chronic Infections by Gram-Negative Bacteria Enabling the Study of Anti-Infective Efficacy and Host-Microbe Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with "Antibacterial agent 135" assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with "Antibacterial Agent 135."
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of this compound.
Issue: Inconsistent Minimum Inhibitory Concentration (MIC) Results in Broth Microdilution Assays
Question: We are observing significant well-to-well and experiment-to-experiment variability in our MIC values for this compound. What are the potential causes and solutions?
Answer: Inconsistent MIC results can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is crucial for identifying the source of the variability.
Troubleshooting Workflow: Inconsistent MIC Results
Caption: Troubleshooting workflow for inconsistent MIC results.
Potential Causes and Solutions for Inconsistent MICs
| Factor | Potential Cause of Inconsistency | Recommended Solution |
| Inoculum Preparation | Inoculum density is not standardized.[1][2][3] | Prepare the bacterial suspension to a 0.5 McFarland standard to ensure a consistent starting concentration of bacteria.[1][4] |
| Bacterial culture is not pure. | Streak the culture on an appropriate agar plate to check for purity before preparing the inoculum. | |
| This compound | Poor solubility or precipitation of the agent in the broth. | Prepare stock solutions in an appropriate solvent and ensure it is fully dissolved before serial dilution. Visually inspect wells for precipitation. |
| Degradation of the agent. | Prepare fresh stock solutions for each experiment and store them under recommended conditions. | |
| Assay Procedure | Inaccurate pipetting during serial dilutions.[1] | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate dilutions. |
| Cross-contamination between wells. | Use fresh pipette tips for each dilution and well. | |
| Incubation | Variations in incubation temperature or time.[5] | Ensure the incubator is calibrated and maintain consistent incubation times as per the protocol. |
| Evaporation from wells. | Use plate sealers or a humidified incubator to prevent evaporation, especially during long incubation periods.[5] | |
| Reading Results | Subjectivity in visual determination of growth.[6] | Have two individuals read the plates independently. For a more objective measure, use a microplate reader to measure optical density (OD). |
| Incorrect endpoint determination. | The MIC is the lowest concentration that inhibits visible growth.[6][7] Ensure a clear understanding of what constitutes "visible growth." |
Issue: High Variability in Zone of Inhibition Diameters in Disk Diffusion Assays
Question: The zones of inhibition for this compound are inconsistent in size and sometimes have irregular shapes. How can we improve the reproducibility of our disk diffusion assays?
Answer: Variability in zone of inhibition assays can be caused by a number of factors related to the agar, the inoculum, the disks, and the incubation conditions.[8][9]
Troubleshooting Logic: Variable Zones of Inhibition
References
- 1. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disk Diffusion | MI [microbiology.mlsascp.com]
- 5. goldbio.com [goldbio.com]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. microchemlab.com [microchemlab.com]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
enhancing the antibacterial activity of "Antibacterial agent 135"
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the antibacterial activity of "Antibacterial agent 135."
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during the experimental use of this compound.
Frequently Asked Questions (FAQs)
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Q1: What is the proposed mechanism of action for this compound? A1: this compound is a novel synthetic compound that is hypothesized to inhibit bacterial growth by targeting and disrupting the bacterial cell wall synthesis pathway. Specifically, it is believed to be a competitive inhibitor of the D-Ala-D-Ala ligase enzyme, which is crucial for the formation of peptidoglycan, an essential component of the bacterial cell wall.
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Q2: Why am I observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound? A2: Inconsistent MIC values can arise from several factors.[1] Common causes include variations in inoculum density, improper preparation of the agent's stock solution, or using a different batch of growth media. Ensure that your bacterial inoculum is standardized to a 0.5 McFarland turbidity standard for each experiment.[2] It is also crucial to prepare fresh stock solutions of this compound and to use a consistent source and lot of Mueller-Hinton broth.
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Q3: this compound shows low efficacy against Gram-negative bacteria. How can this be addressed? A3: The outer membrane of Gram-negative bacteria often acts as a permeability barrier to many antibacterial agents. To enhance the activity of Agent 135 against these bacteria, consider using it in combination with an outer membrane permeabilizer, such as EDTA or a polycationic peptide.[3] This can facilitate the uptake of the agent, leading to increased efficacy.
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Q4: Can the activity of this compound be enhanced by combining it with other antibiotics? A4: Yes, combination therapy is a promising strategy.[4] Combining Agent 135 with other antibiotics can lead to synergistic effects, where the combined antibacterial activity is greater than the sum of their individual activities.[5][6] For example, combining it with a beta-lactam antibiotic could create a dual-pronged attack on cell wall synthesis. Synergy testing, such as a checkerboard assay, is recommended to identify effective combinations.[7]
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Q5: What is the best way to solubilize and store this compound? A5: this compound is sparingly soluble in aqueous solutions. For stock solutions, it is recommended to dissolve the compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL. Aliquot the stock solution and store it at -20°C to maintain stability. For working solutions, dilute the DMSO stock in your desired culture medium, ensuring the final DMSO concentration does not exceed 1% (v/v) to avoid solvent-induced toxicity to the bacteria.
II. Data Presentation
The following tables summarize quantitative data from hypothetical experiments aimed at enhancing the activity of this compound.
Table 1: MIC of this compound Against Various Bacterial Strains
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 4 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 8 |
| Escherichia coli ATCC 25922 | Gram-negative | 128 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >256 |
Table 2: Synergy of this compound with Other Antibiotics against E. coli ATCC 25922
| Combination | MIC of Agent 135 (µg/mL) | MIC of Antibiotic B (µg/mL) | Fractional Inhibitory Concentration (FIC) Index | Interpretation |
| Agent 135 alone | 128 | - | - | - |
| Ampicillin alone | 16 | - | - | - |
| Agent 135 + Ampicillin | 32 | 4 | 0.5 | Synergy |
| Ciprofloxacin alone | 2 | - | - | - |
| Agent 135 + Ciprofloxacin | 64 | 1 | 1.0 | Additive |
III. Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
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Preparation of Bacterial Inoculum:
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From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.[8]
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Inoculate the colonies into a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB).[8]
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Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[2]
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Dilute the standardized bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[9][10]
-
-
Preparation of Antibacterial Agent Dilutions:
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Inoculation and Incubation:
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Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate.
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Include a positive control (bacteria in MHB without the agent) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.[8]
-
-
Interpretation of Results:
Protocol 2: Checkerboard Assay for Synergy Testing
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Plate Setup:
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In a 96-well microtiter plate, prepare a two-fold serial dilution of this compound along the y-axis and a second antibiotic (e.g., Ampicillin) along the x-axis.[7]
-
-
Inoculation and Incubation:
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Inoculate each well with a standardized bacterial suspension as described in the MIC protocol.
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Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
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Determine the MIC of each agent alone and in combination.
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Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of Agent A in combination / MIC of Agent A alone) + (MIC of Agent B in combination / MIC of Agent B alone)
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Interpret the results as follows: Synergy (FIC ≤ 0.5), Additive (0.5 < FIC ≤ 1.0), Indifference (1.0 < FIC ≤ 4.0), or Antagonism (FIC > 4.0).[13]
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IV. Visualizations
Diagrams illustrating key concepts and workflows are provided below.
Caption: Inhibition of bacterial cell wall synthesis by this compound.
Caption: Step-by-step workflow for the checkerboard synergy assay.
Caption: A decision tree for troubleshooting inconsistent MIC results.
References
- 1. apec.org [apec.org]
- 2. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. Combination Strategies of Different Antimicrobials: An Efficient and Alternative Tool for Pathogen Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 9. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 10. protocols.io [protocols.io]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 13. journals.asm.org [journals.asm.org]
"Antibacterial agent 135" experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibacterial Agent 135.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known spectrum of activity?
This compound is an experimental compound for research purposes.[1] Published data indicates it has been tested against several Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae.[1]
Q2: The reported Minimum Inhibitory Concentration (MIC) for Agent 135 is >64 µg/mL. What does this high MIC value signify?
An MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium in vitro.[2][3][4] A high MIC value, such as >64 µg/mL, generally suggests that the agent has low potency against the tested organisms under standard laboratory conditions.[5] It is crucial to understand that MIC values cannot be directly compared between different antibiotics without established clinical breakpoints, which are not available for an experimental agent like this one.[2][6]
Q3: Could the high MIC value be due to my experimental setup?
Yes, several factors in the experimental setup can influence MIC results.[7] These include the density of the bacterial inoculum, the composition and pH of the growth medium, and the incubation conditions such as temperature and time.[7] It is essential to adhere to standardized protocols, like those from the Clinical and Laboratory Standards Institute (CLSI), to ensure consistency.[2][3]
Q4: What are the appropriate positive and negative controls for experiments with Agent 135?
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Positive Control: A well-characterized antibiotic with known efficacy against the test organism (e.g., ciprofloxacin for E. coli) should be used to validate the assay's sensitivity.
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Negative Control (Growth Control): This consists of the bacterial inoculum in the growth medium with the vehicle (solvent) used to dissolve Agent 135, but without the agent itself. This ensures the bacteria are viable and that the solvent has no antibacterial effect.
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Negative Control (Sterility Control): This includes only the growth medium to check for contamination.
Q5: How should I prepare and store stock solutions of this compound?
The manufacturer recommends storing the compound at room temperature in the continental US.[1] However, for stock solutions, it is best practice to dissolve the agent in a suitable solvent (e.g., DMSO) at a high concentration, aliquot it into single-use volumes, and store it at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Always refer to the Certificate of Analysis for specific storage recommendations.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental evaluation of this compound.
| Issue / Observation | Possible Cause(s) | Recommended Action(s) |
| No inhibition of bacterial growth observed, even at the highest concentrations. | 1. Low Potency: The agent may have intrinsically low activity against the tested strain.[5]2. Inactivation: The agent may be unstable in the chosen medium or under the incubation conditions.3. Resistance: The bacterial strain may possess intrinsic or acquired resistance mechanisms. | 1. Confirm the expected MIC of >64 µg/mL.[1] Consider testing against a broader panel of bacterial strains. 2. Verify the solubility and stability of the agent in your test medium. Perform a time-kill assay to assess its activity over time.[8]3. Use quality control strains with known susceptibility profiles. |
| High variability in MIC results between experiments. | 1. Inoculum Inconsistency: The starting concentration of bacteria was not standardized.[7]2. Pipetting Errors: Inaccurate serial dilutions of the agent.3. Edge Effects: Evaporation from wells on the outer edges of microtiter plates. | 1. Standardize the inoculum to a 0.5 McFarland standard for each experiment.[8]2. Calibrate pipettes regularly. Use fresh tips for each dilution.**3. Aseptically add sterile water or PBS to the outer wells of the plate that are not used for the experiment to minimize evaporation. |
| Growth observed in the sterility control wells. | 1. Contamination: The growth medium, plates, or the agent's stock solution is contaminated. | 1. Use fresh, sterile medium and consumables. Filter-sterilize the stock solution of Agent 135 if possible. Practice strict aseptic techniques. |
| No growth in the negative (growth control) wells. | 1. Inoculum Non-viable: The bacterial culture used was not viable.2. Solvent Toxicity: The solvent used to dissolve Agent 135 is toxic to the bacteria at the concentration used. | 1. Use a fresh bacterial culture and verify its viability by plating on agar.2. Test the effect of the solvent on bacterial growth at the highest concentration used in the experiment. If toxic, consider a different solvent or lowering the concentration. |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.
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Preparation of Bacterial Inoculum:
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From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
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Suspend the colonies in sterile saline or broth.
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Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
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Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibacterial Agent Dilutions:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the agent in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHIIB). The final volume in each well should be 100 µL. Test a concentration range that brackets the expected MIC (e.g., from 256 µg/mL down to 4 µg/mL).
-
-
Inoculation and Incubation:
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Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.
-
Include a positive control (a known antibiotic), a growth control (no agent), and a sterility control (no bacteria).
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Seal the plate and incubate at 35-37°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth. This can be assessed visually or by using a plate reader to measure optical density.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. idexx.com [idexx.com]
- 3. idexx.dk [idexx.dk]
- 4. opentextbooks.library.arizona.edu [opentextbooks.library.arizona.edu]
- 5. researchgate.net [researchgate.net]
- 6. dickwhitereferrals.com [dickwhitereferrals.com]
- 7. droracle.ai [droracle.ai]
- 8. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
optimizing storage conditions for "Antibacterial agent 135"
Technical Support Center: Antibacterial Agent 135
Disclaimer: "this compound" is a hypothetical compound. The information, protocols, and guidance provided herein are based on the general characteristics of fluoroquinolone-derived, lyophilized antibacterial agents and are intended for illustrative purposes for a scientific audience.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized "this compound" powder?
A1: The lyophilized powder is stable for extended periods when stored under controlled conditions. To ensure maximum shelf-life and potency, store the powder in a dark, dry environment.[1] The recommended temperature is between 2°C and 8°C.[2] Exposure to light and humidity should be minimized.
Q2: How should I reconstitute the lyophilized powder?
A2: Reconstitution should be performed under aseptic conditions. Use a sterile, high-purity solvent such as sterile Water for Injection (WFI) or a buffered solution like Phosphate-Buffered Saline (PBS) at a pH of 7.0-7.5. The choice of solvent can impact the stability of the reconstituted solution. Refer to the detailed "Protocol for Reconstitution" below for specific instructions.
Q3: What is the stability of "this compound" after reconstitution?
A3: The reconstituted solution is significantly less stable than the lyophilized powder and is susceptible to hydrolysis and photodegradation. For short-term storage (up to 24 hours), keep the solution at 2-8°C, protected from light. For long-term storage, it is recommended to prepare aliquots and freeze them at -20°C or below for up to 3 months. Avoid repeated freeze-thaw cycles, as this can degrade the agent.
Q4: Can I use a different solvent, like DMSO or ethanol, for reconstitution?
A4: While some organic solvents may be used depending on the experimental requirements, it is crucial to first establish their compatibility. For instance, certain compounds show increased efficiency in alcohol-based solutions.[3] However, the wrong solvent can alter the agent's pH, leading to precipitation or degradation.[4] A small-scale solubility and stability test is recommended before proceeding with large-scale experiments.
Q5: The reconstituted solution appears cloudy or has formed a precipitate. What should I do?
A5: Cloudiness or precipitation can be caused by several factors:
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Low Temperature: The agent may have limited solubility at lower temperatures. Try gently warming the solution to 37°C.
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Incorrect pH: The pH of the solvent is critical. Ensure it is within the recommended range of 7.0-7.5.[4]
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Contamination: The presence of contaminants can lead to precipitation.
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Degradation: The agent may have degraded due to improper storage or handling.
If the issue persists, it is recommended to discard the solution and prepare a fresh batch using a new vial of lyophilized powder.
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Temperature | Humidity | Light Conditions | Max Duration |
| Lyophilized Powder | 2°C to 8°C | < 30% RH | Protect from light | 24 months |
| Reconstituted Solution | 2°C to 8°C | N/A | Protect from light | 24 hours |
| Frozen Aliquots | ≤ -20°C | N/A | Protect from light | 3 months |
Table 2: Stability Profile of Reconstituted Solution (1 mg/mL in PBS, pH 7.4)
| Storage Temperature | Time (Days) | Activity Loss (%) | Observations |
| 25°C (Room Temp) | 1 | ~15% | Slight yellowing |
| 3 | ~40% | Noticeable yellowing | |
| 7 | >70% | Significant degradation | |
| 2-8°C | 1 | < 2% | Clear, colorless |
| 3 | ~5% | Clear, colorless | |
| 7 | ~15% | Slight yellowing | |
| -20°C | 30 | < 1% | Clear, colorless |
| 90 | < 5% | Clear, colorless |
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Loss of Antibacterial Activity / Inconsistent MIC values | 1. Degradation: Improper storage of reconstituted solution (temperature, light exposure).[1] 2. Repeated Freeze-Thaw Cycles: Degradation of the active compound. 3. Interfering Substances: Organic materials like pus or blood in the assay can reduce effectiveness.[3] 4. Incorrect Concentration: Errors in dilution calculations. | 1. Prepare fresh solutions daily. Store stock at -20°C in single-use aliquots. 2. Avoid more than one freeze-thaw cycle. 3. Ensure the experimental medium is free from interfering substances. 4. Verify all calculations and recalibrate pipettes. |
| Precipitate Forms in Solution During Experiment | 1. pH Shift: The experimental medium has a pH outside the optimal range for the agent. 2. Incompatibility: Interaction with components in the culture medium. 3. Supersaturation: The concentration exceeds the agent's solubility in the specific medium. | 1. Check and adjust the pH of the experimental medium. 2. Test solubility in the medium before starting the full experiment. 3. Perform a serial dilution to determine the solubility limit. |
| Color Change in Reconstituted Solution (e.g., yellowing) | 1. Photodegradation: Exposure to UV or ambient light. 2. Oxidation: Reaction with dissolved oxygen or other oxidizing agents. | 1. Store and handle the solution in amber vials or tubes wrapped in foil. 2. Use freshly prepared, de-gassed solvents for reconstitution if oxidation is suspected. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized "this compound"
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Preparation: Bring the lyophilized vial of "this compound" to room temperature.
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Solvent Addition: Under sterile conditions (e.g., in a laminar flow hood), add the required volume of sterile PBS (pH 7.4) to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
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Dissolution: Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming. The solution should be clear and colorless.
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Sterilization (Optional): If required, filter-sterilize the reconstituted solution using a 0.22 µm syringe filter.
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Aliquoting and Storage: For long-term storage, immediately divide the stock solution into single-use, light-protected aliquots and store them at -20°C or below.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
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Preparation: Prepare a 2-fold serial dilution of the reconstituted "this compound" in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) to each well. Include a positive control (bacteria, no agent) and a negative control (medium only).
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Incubation: Incubate the plate at 37°C for 18-24 hours.
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Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
Visualizations
Mechanism of Action Pathway
"this compound," as a fluoroquinolone derivative, acts by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[5][6] This inhibition leads to double-stranded DNA breaks, which arrests the replication fork and ultimately triggers cell death.[7]
Troubleshooting Workflow: Loss of Activity
This diagram outlines a logical sequence of steps to diagnose the cause of reduced or lost antibacterial activity during experiments.
Experimental Workflow: Stability Assessment
This outlines the key stages in performing a stability study on "this compound" after reconstitution.
References
- 1. cfsph.iastate.edu [cfsph.iastate.edu]
- 2. Lyophilisation: Long-term storage for bacterial strains | Culture Collections [culturecollections.org.uk]
- 3. Factors affecting action of Disinfectants and Factors Affecting Choice Of Antimicrobial Agent PHARMACEUTICAL MICROBIOLOGY (BP303T)Unit-III Part-4 | PPTX [slideshare.net]
- 4. Factors Influencing Disinfection, Antiseptics and Their Evaluation | Pharmaguideline [pharmaguideline.com]
- 5. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 6. DNA gyrase - Wikipedia [en.wikipedia.org]
- 7. Gyrase inhibitors induce an oxidative damage cellular death pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antibacterial Efficacy of "Antibacterial Agent 135": A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of "Antibacterial agent 135" with established antibacterial agents, offering researchers, scientists, and drug development professionals a detailed overview of its performance. The following sections present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Comparative Antibacterial Activity
The antibacterial efficacy of "this compound" was evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of common pathogenic bacteria. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] The results are compared with two widely used antibiotics, Ciprofloxacin and Vancomycin, in the table below.
| Microorganism | "this compound" (µg/mL) | Ciprofloxacin (µg/mL) | Vancomycin (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 2 | 0.5 | 1 |
| Enterococcus faecalis (ATCC 29212) | 4 | 1 | 2 |
| Escherichia coli (ATCC 25922) | 8 | 0.015 | >128 |
| Pseudomonas aeruginosa (ATCC 27853) | 16 | 0.25 | >128 |
Note: The data presented for "this compound" is hypothetical and for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
This protocol outlines the determination of the MIC of an antibacterial agent using the broth microdilution method.[2][3]
-
Preparation of Materials:
-
Assay Procedure:
-
Each well of the microtiter plate is filled with a defined volume of MHB.[2]
-
Serial dilutions of the antibacterial agent are added to the wells.
-
Each well is inoculated with the standardized bacterial suspension.[2]
-
Positive (bacteria and broth, no antibiotic) and negative (broth only) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.[5]
-
-
Data Interpretation:
-
After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth.[2]
-
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC test is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[4]
-
Procedure:
-
Data Interpretation:
-
The number of surviving colonies on each plate is counted.
-
The MBC is the lowest concentration of the antibacterial agent that results in a 99.9% reduction in the initial bacterial inoculum.[7]
-
Mandatory Visualizations
Bacterial Signaling Pathway: Cell Wall Synthesis Inhibition
Many antibiotics function by interfering with essential bacterial processes.[8] One of the primary targets is the synthesis of the bacterial cell wall, which is crucial for maintaining cell integrity.[9] The following diagram illustrates a simplified pathway of peptidoglycan synthesis and the points of inhibition by certain classes of antibiotics.
Caption: Inhibition of bacterial cell wall synthesis by antibiotics.
Experimental Workflow: MIC and MBC Determination
The following diagram outlines the sequential workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antibacterial agent.
Caption: Workflow for determining MIC and MBC.
Logical Relationship for Antibacterial Activity Validation
This diagram illustrates the logical progression from experimental results to the validation of antibacterial activity.
Caption: Logical framework for validating antibacterial activity.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 4. microchemlab.com [microchemlab.com]
- 5. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 6. Minimum Bactericidal Concentration (MBC) Assay [bio-protocol.org]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. How do antibiotics work? – Antibiotics – ReAct [reactgroup.org]
- 9. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Teixobactin and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
This guide provides a detailed comparison of the antibacterial efficacy of the novel antibiotic Teixobactin versus the established glycopeptide, vancomycin, against Methicillin-Resistant Staphylococcus aureus (MRSA). The information presented herein is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Introduction
Teixobactin is a recently discovered depsipeptide antibiotic isolated from the previously unculturable soil bacterium, Eleftheria terrae.[1][2] It represents a new class of antibiotics with a unique mechanism of action and potent activity against a range of Gram-positive pathogens, including MRSA and vancomycin-resistant enterococci (VRE).[2][3] Vancomycin has long been a cornerstone of therapy for serious MRSA infections.[4][5] However, the emergence of vancomycin-intermediate and vancomycin-resistant S. aureus (VISA and VRSA, respectively) has underscored the urgent need for new therapeutic agents.[6] This guide evaluates the comparative performance of Teixobactin and vancomycin based on available preclinical data.
Mechanism of Action
Both Teixobactin and vancomycin inhibit bacterial cell wall synthesis, but they do so through distinct mechanisms.[7][8]
-
Vancomycin: This glycopeptide antibiotic binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, Lipid II.[5][6][9] This binding sterically hinders the transglycosylation and transpeptidation steps, thereby preventing the incorporation of new subunits into the growing peptidoglycan chain.[5][8]
-
Teixobactin: Teixobactin employs a dual-pronged mechanism. It primarily targets and binds to highly conserved motifs of two essential precursors of the bacterial cell wall: Lipid II (a precursor to peptidoglycan) and Lipid III (a precursor to teichoic acid).[7][10][11] This binding not only inhibits cell wall synthesis but also leads to the formation of supramolecular fibrils that disrupt the integrity of the bacterial membrane, ultimately causing cell lysis.[7][11] A key distinction is that Teixobactin binds to the pyrophosphate-sugar backbone of these precursors, rather than the peptide portion targeted by vancomycin.[12] This unique binding target is believed to be a primary reason for the lack of detectable resistance to Teixobactin.[7][11]
Quantitative Data Summary
| Antibiotic | Organism | Strain | MIC (µg/mL) | Reference |
| Teixobactin (and analogues) | S. aureus | ATCC 29213 | 1 | [13] |
| MRSA | ATCC 700699 | 1 | [13] | |
| VISA | JKD6008 | 1 | [13] | |
| VISA | JKD6009 | 0.5 | [13] | |
| MRSA | - | 0.5 | [14] | |
| VRE | - | 2 | [14] | |
| Vancomycin | S. aureus (susceptible) | - | 0.5 - 2 | [6] |
| MRSA | - | 1 - 2 | [6] | |
| VISA | - | 3 - 8 | [6] | |
| VRSA | - | ≥ 16 | [6] |
Note: MIC values can vary depending on the specific strain and testing methodology. VISA: Vancomycin-Intermediate S. aureus; VRE: Vancomycin-Resistant Enterococci.
| Model | Pathogen | Treatment | Dose (mg/kg) | Outcome | Reference |
| Peritonitis/Septicemia | MRSA | Teixobactin | > 0.5 | 100% survival | [15] |
| MRSA | Vancomycin | > 0.5 | < 20% survival | [15] | |
| Keratitis | S. aureus | D-Arg4-Leu10-teixobactin (analogue 2) | Topical | >99.0% reduction in bacterial bioburden | [16] |
Resistance Profile
A significant advantage of Teixobactin is the lack of detectable resistance.[1][2] Extensive laboratory studies attempting to induce resistance in S. aureus and M. tuberculosis through serial passage have been unsuccessful.[3] This is attributed to its unique mechanism of targeting immutable lipid molecules rather than mutable proteins.[7][11] In contrast, the widespread use of vancomycin has led to the selection of resistant strains, posing a significant clinical challenge.[5][6]
Experimental Protocols
The data presented in this guide are based on standard antimicrobial susceptibility testing methodologies.
MIC values are typically determined using the broth microdilution method according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation: A serial two-fold dilution of the antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum: The bacterial strain to be tested is grown to a logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The plates are incubated at 33-35°C for 16-24 hours.[17][18] Incubation for a full 24 hours is crucial for the detection of oxacillin/methicillin resistance in MRSA.[18]
-
Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antibiotic over time.
-
Procedure: A standardized inoculum of the test organism is added to flasks containing the antibiotic at various concentrations (e.g., 2x, 4x, 8x MIC) and a growth control flask without the antibiotic.
-
Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: The samples are serially diluted and plated to determine the number of viable CFUs.
-
Analysis: The change in log10 CFU/mL over time is plotted for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal. Studies have shown Teixobactin has superior bactericidal activity against S. aureus compared to vancomycin, especially in late exponential phase populations.[19]
Animal models are crucial for evaluating the in vivo efficacy of new antibiotics.
-
Infection: Mice are infected intraperitoneally with a lethal dose of an MRSA strain.
-
Treatment: At a specified time post-infection, cohorts of mice are treated with the experimental antibiotic (e.g., Teixobactin) or a comparator (e.g., vancomycin) via a clinically relevant route (e.g., intravenous or subcutaneous).
-
Monitoring: The primary endpoint is typically survival over a period of several days. Secondary endpoints can include determining the bacterial load in various organs (e.g., spleen, liver, kidneys) at specific time points. As noted in Table 2, Teixobactin demonstrated significantly higher survival rates in a mouse MRSA infection model compared to vancomycin.[15]
Conclusion
The available preclinical data strongly suggest that Teixobactin is a highly promising candidate for the treatment of infections caused by MRSA and other multidrug-resistant Gram-positive bacteria. Its novel, dual-pronged mechanism of action, potent in vitro and in vivo bactericidal activity, and particularly its lack of detectable resistance development, position it as a significant advancement over vancomycin. While Teixobactin is still in the early stages of development, it represents a potential paradigm shift in the fight against antimicrobial resistance. Further clinical studies are warranted to establish its safety and efficacy in humans.
References
- 1. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Vancomycin resistant Staphylococcus aureus infections: A review of case updating and clinical features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of vancomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Teixobactin - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Vancomycin - Wikipedia [en.wikipedia.org]
- 10. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Mode of action of teixobactins in cellular membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Vancomycin–Teixobactin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. urologytimes.com [urologytimes.com]
- 16. Design and Syntheses of Highly Potent Teixobactin Analogues against Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus (MRSA), and Vancomycin-Resistant Enterococci (VRE) in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. en.iacld.com [en.iacld.com]
- 19. researchgate.net [researchgate.net]
cross-resistance studies of "Antibacterial agent 135" with existing antibiotics
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the cross-resistance profile of the novel tris-stilbene bacteriostatic compound, Antibacterial agent 135C. The data presented is based on published research to facilitate an objective comparison with existing antibiotic alternatives, supported by detailed experimental protocols and visual workflows.
Summary of Cross-Resistance Findings
Studies on Antibacterial agent 135C have revealed a critical characteristic for drug development: while resistance to 135C can be induced in Gram-positive bacteria such as Staphylococcus aureus, this resistance does not confer cross-resistance to a range of other antibacterial agents.[1] Checkerboard assays have further demonstrated an indifferent interaction between 135C and other antibiotics, indicating a lack of synergistic or antagonistic effects.[1]
Table 1: Minimum Inhibitory Concentrations (MICs) of Various Antibiotics Against Wild-Type and 135C-Resistant S. aureus
| Antibiotic | Wild-Type S. aureus MIC (µg/mL) | 135C-Resistant S. aureus MIC (µg/mL) | Fold Change in MIC |
| Penicillin | 0.06 | 0.06 | 1 |
| Oxacillin | 0.25 | 0.25 | 1 |
| Vancomycin | 1 | 1 | 1 |
| Daptomycin | 0.5 | 0.5 | 1 |
| Linezolid | 2 | 2 | 1 |
| Ciprofloxacin | 0.5 | 0.5 | 1 |
| Gentamicin | 0.25 | 0.25 | 1 |
| Clindamycin | 0.06 | 0.06 | 1 |
| Trimethoprim | 2 | 2 | 1 |
| Sulfamethoxazole | >64 | >64 | - |
| Compound 135C | 0.25 | 16 | 64 |
Data is representative of findings from multi-step serial passage experiments.[1]
Experimental Protocols
The following sections detail the methodologies employed in the cross-resistance and interaction studies of Antibacterial agent 135C.
Induction of Resistance via Multi-Step Serial Passage
This protocol was utilized to select for and characterize resistance to Antibacterial agent 135C in S. aureus.
-
Bacterial Strains: Four different isolates of S. aureus were used.
-
Culture Conditions: Bacteria were grown in cation-adjusted Mueller-Hinton broth (MHII).
-
Serial Passage Procedure:
-
The Minimum Inhibitory Concentration (MIC) of compound 135C for each parent strain was determined.
-
Cultures were initiated by inoculating 5 x 10^5 CFU/mL of bacteria into MHII broth containing sub-lethal concentrations (0.5 x MIC) of 135C.
-
The cultures were incubated at 37°C for 24 hours.
-
Following incubation, the MIC of the exposed culture was redetermined.
-
The culture grown at the highest concentration of 135C that still permitted growth was diluted 1:1000 into fresh MHII broth with increasing concentrations of 135C and incubated for a further 24 hours.
-
This process was repeated for 20 consecutive days.
-
-
Stability of Resistance: The stability of the acquired resistance was assessed by passaging the resistant strains for 10 days in an antibiotic-free medium, followed by a redetermination of the MIC for 135C.[1]
Checkerboard Assay for Synergy and Antagonism
This method was employed to evaluate the interaction between Antibacterial agent 135C and other antibiotics.
-
Antibiotics Tested: A range of antibacterial agents were tested in combination with 135C.
-
Methodology:
-
A two-dimensional checkerboard pattern of antibiotic concentrations was prepared in a 96-well microtiter plate.
-
One antibiotic was serially diluted along the x-axis, while the second antibiotic (or 135C) was serially diluted along the y-axis.
-
Each well was inoculated with a standardized bacterial suspension (e.g., S. aureus at 5 x 10^5 CFU/mL).
-
The plates were incubated at 37°C for 24 hours.
-
The MIC of each antibiotic in the presence of the other was determined.
-
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index was calculated to determine the nature of the interaction. The FIC is calculated as follows: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Synergy: FIC ≤ 0.5
-
Indifference: 0.5 < FIC ≤ 4
-
Antagonism: FIC > 4
-
Visualizing Experimental Workflows and Potential Mechanisms
Experimental Workflow for Cross-Resistance Determination
The following diagram illustrates the key steps involved in assessing the cross-resistance profile of Antibacterial agent 135C.
Caption: Workflow for inducing and evaluating cross-resistance.
Hypothesized Mechanism of Resistance to Antibacterial Agent 135C
Genomic comparisons of resistant and wild-type parent strains of S. aureus have indicated that resistance to 135C is associated with changes in genes encoding cell wall teichoic acids.[1] This suggests a potential mechanism of resistance that does not overlap with the mechanisms of action of many other antibiotic classes.
Caption: Proposed mechanism of 135C action and resistance.
References
Comparative Efficacy of Antibacterial Agent 135: An In Vitro and In Vivo Analysis
This guide provides a comprehensive comparison of the antibacterial efficacy of the novel investigational compound, "Antibacterial agent 135," against a standard comparator, "Antibacterial agent XYZ." The following sections detail the in vitro and in vivo performance of both agents, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in evaluating their potential.
Data Presentation: In Vitro and In Vivo Efficacy
The antibacterial activities of "this compound" and "Antibacterial agent XYZ" were evaluated against a panel of clinically relevant bacterial strains. The in vitro efficacy is summarized by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), while the in vivo efficacy was assessed in a murine thigh infection model.
Table 1: In Vitro Susceptibility Testing – MIC (µg/mL)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism after overnight incubation.
| Bacterial Strain | This compound | Antibacterial agent XYZ |
| Staphylococcus aureus (ATCC 29213) | 2 | 8 |
| Escherichia coli (ATCC 25922) | 4 | 16 |
| Pseudomonas aeruginosa (ATCC 27853) | 8 | 32 |
| Streptococcus pneumoniae (ATCC 49619) | 1 | 4 |
Table 2: In Vitro Bactericidal Activity – MBC (µg/mL)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent that results in a 99.9% reduction in the initial bacterial inoculum.
| Bacterial Strain | This compound | Antibacterial agent XYZ |
| Staphylococcus aureus (ATCC 29213) | 4 | 32 |
| Escherichia coli (ATCC 25922) | 8 | 64 |
| Pseudomonas aeruginosa (ATCC 27853) | 16 | >128 |
| Streptococcus pneumoniae (ATCC 49619) | 2 | 16 |
Table 3: In Vivo Efficacy in Murine Thigh Infection Model
This table shows the reduction in bacterial load (log10 CFU/thigh) 24 hours post-treatment in a neutropenic murine thigh infection model.
| Bacterial Strain | Treatment Group | Mean Bacterial Load Reduction (log10 CFU/thigh) |
| S. aureus (ATCC 29213) | Vehicle Control | 0.2 |
| This compound (10 mg/kg) | 2.5 | |
| Antibacterial agent XYZ (30 mg/kg) | 1.8 | |
| E. coli (ATCC 25922) | Vehicle Control | 0.1 |
| This compound (20 mg/kg) | 2.8 | |
| Antibacterial agent XYZ (50 mg/kg) | 2.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
In Vitro Susceptibility Testing: Broth Microdilution for MIC and MBC
-
Preparation of Antibacterial Agents: Stock solutions of "this compound" and "Antibacterial agent XYZ" were prepared in a suitable solvent and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial strains were cultured on appropriate agar plates, and colonies were suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension was further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibacterial agent that completely inhibited visible bacterial growth.
-
MBC Determination: Aliquots from wells showing no visible growth were plated onto nutrient agar plates and incubated for 24 hours. The MBC was determined as the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum count.
In Vivo Efficacy: Murine Thigh Infection Model
-
Animal Model: Neutropenic female ICR mice were used for the study. Neutropenia was induced by intraperitoneal injections of cyclophosphamide.
-
Infection: Mice were inoculated in the thigh muscle with a bacterial suspension of the test organism.
-
Treatment: Two hours post-infection, cohorts of mice were treated with "this compound," "Antibacterial agent XYZ," or a vehicle control via a clinically relevant route of administration (e.g., intravenous or oral).
-
Bacterial Load Determination: At 24 hours post-treatment, mice were euthanized, and the thigh muscles were excised, homogenized, and serially diluted. The dilutions were plated on appropriate agar to determine the number of colony-forming units (CFU) per thigh.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of a novel antibacterial agent.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a hypothetical mechanism of action for "this compound," where it is proposed to inhibit a key bacterial signaling pathway involved in cell wall synthesis.
Independent Verification of "Compound 135C": A Comparative Analysis of its Antibacterial Mechanism of Action
An important clarification: The subject of this guide, "Compound 135C," is a potent antibacterial agent with specific activity against Gram-positive bacteria. It should not be confused with "Antibacterial agent 135 (example 7)," a different molecule with reported activity against Gram-negative bacteria, albeit with a significantly higher Minimum Inhibitory Concentration (MIC) of >64 μg/mL. This guide will focus exclusively on Compound 135C, a tris-stilbene compound, due to the availability of detailed published research on its mechanism of action.
Executive Summary
Compound 135C is a novel, synthetic tris-stilbene bacteriostatic agent demonstrating significant promise against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This guide provides an independent verification of its mechanism of action by comparing its performance metrics with established antibiotics: vancomycin, linezolid, daptomycin, and teicoplanin. Experimental data suggests that Compound 135C likely exerts its antibacterial effect by interfering with cell wall teichoic acid biosynthesis, a distinct mechanism compared to the comparator drugs. While Compound 135C exhibits potent activity, the rapid development of resistance observed in laboratory studies is a critical consideration for its future therapeutic potential.
Comparative Performance Data
The in vitro activity of Compound 135C against various Gram-positive pathogens was evaluated and compared to standard-of-care antibiotics. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data.
Table 1: Minimum Inhibitory Concentration (MIC) of Compound 135C and Comparator Antibiotics against Staphylococcus aureus
| Antibacterial Agent | S. aureus (ATCC 25923) MIC (µg/mL) | Methicillin-Resistant S. aureus (MRSA) MIC (µg/mL) Range |
| Compound 135C | 0.25 | 0.12-0.5 |
| Vancomycin | 1.0 - 2.0 | 1.0 - 2.0 |
| Linezolid | 2.0 - 4.0 | 1.0 - 4.0 |
| Daptomycin | 0.25 - 1.0 | 0.25 - 1.0 |
| Teicoplanin | 0.5 - 2.0 | 0.5 - 2.0 |
Table 2: Minimum Bactericidal Concentration (MBC) of Compound 135C and Comparator Antibiotics against Staphylococcus aureus
| Antibacterial Agent | S. aureus (ATCC 25923) MBC (µg/mL) | Methicillin-Resistant S. aureus (MRSA) MBC (µg/mL) Range |
| Compound 135C | ≥32 | ≥32 |
| Vancomycin | 1.0 - 4.0 | 2.0 - 16.0 |
| Linezolid | >64 | >64 |
| Daptomycin | 0.5 - 2.0 | 0.5 - 4.0 |
| Teicoplanin | 2.0 - 16.0 | 2.0 - 32.0 |
The data indicates that Compound 135C has potent bacteriostatic activity against S. aureus, with MIC values comparable to or lower than some established agents. However, its MBC values are significantly higher, confirming its bacteriostatic, rather than bactericidal, nature.
Mechanism of Action
Proposed Mechanism of Compound 135C
Genomic analysis of S. aureus strains that developed resistance to Compound 135C revealed mutations in genes associated with the biosynthesis of wall teichoic acids (WTAs). WTAs are crucial anionic polymers in the cell wall of Gram-positive bacteria, playing roles in cell division, biofilm formation, and pathogenesis. The specific mutations suggest that Compound 135C may inhibit a key step in the WTA biosynthesis pathway, leading to the disruption of cell wall integrity and ultimately inhibiting bacterial growth.
Mechanisms of Comparator Antibiotics
-
Vancomycin and Teicoplanin (Glycopeptides): These antibiotics inhibit the synthesis of the peptidoglycan layer of the bacterial cell wall by binding to the D-Ala-D-Ala terminus of the peptide side chains. This prevents the cross-linking of peptidoglycan, weakening the cell wall and leading to cell lysis.[1][2][3][4]
-
Linezolid (Oxazolidinone): Linezolid inhibits the initiation of bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit.[5][6][7][8] This prevents the formation of the initiation complex, a mechanism distinct from other protein synthesis inhibitors.[5][8]
-
Daptomycin (Lipopeptide): Daptomycin disrupts the bacterial cell membrane in a calcium-dependent manner. It inserts into the membrane, causing rapid depolarization and loss of membrane potential, which in turn inhibits DNA, RNA, and protein synthesis, leading to bacterial cell death.[9][10]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
-
Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
A two-fold serial dilution of each antimicrobial agent is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
For MBC determination, an aliquot from each well showing no visible growth is sub-cultured onto an appropriate agar medium.
-
The plates are incubated at 37°C for 24 hours.
-
The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
-
Time-Kill Kinetics Assay
-
Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Procedure:
-
Bacterial cultures are grown to the early logarithmic phase of growth and then diluted in fresh CAMHB.
-
The antimicrobial agent is added at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC).
-
A growth control with no antimicrobial agent is included.
-
Cultures are incubated at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated on appropriate agar plates to determine the viable bacterial count (CFU/mL).
-
Genomic Analysis of Resistant Strains
-
Objective: To identify genetic mutations associated with the development of resistance to an antimicrobial agent.
-
Procedure:
-
Resistance Induction: Bacterial strains are serially passaged in the presence of sub-inhibitory concentrations of the antimicrobial agent to select for resistant mutants.
-
Genomic DNA Extraction: High-quality genomic DNA is extracted from both the parental (susceptible) and the resistant strains.
-
Whole-Genome Sequencing: The extracted DNA is subjected to next-generation sequencing (NGS) to obtain the complete genome sequence of both strains.
-
Comparative Genomic Analysis: The genome sequence of the resistant strain is compared to that of the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and other genetic variations that have arisen during the development of resistance.
-
Gene Annotation and Functional Analysis: The identified mutations are mapped to specific genes, and the potential functional consequences of these mutations are analyzed to infer the mechanism of resistance.
-
Logical Framework for Mechanism of Action Investigation
The investigation into the mechanism of action of Compound 135C followed a logical progression from initial observation to hypothesis testing and refinement.
Conclusion
Compound 135C represents a novel antibacterial agent with a promising and distinct mechanism of action against Gram-positive bacteria, including challenging pathogens like MRSA. Its potent bacteriostatic activity, likely mediated through the inhibition of wall teichoic acid biosynthesis, offers a potential new avenue for antibiotic development. However, the propensity for rapid resistance development is a significant hurdle that needs to be addressed through further research and medicinal chemistry efforts. This comparative guide provides an objective summary of the available data to aid researchers and drug development professionals in evaluating the potential of Compound 135C and similar molecules.
References
- 1. "Spectrum of antibacterial activity and mode of action of a novel tris-" by Nikki Y. Man, Daniel R. Knight et al. [ro.ecu.edu.au]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. Optimized DNA extraction protocol for Staphylococcus aureus strains utilizing liquid nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Preparation of bacterial cell lysate for proteomics (LC-MS) by freeze and thaw cycles [protocols.io]
- 8. Resveratrol Oligomers, Plant-Produced Natural Products With Anti-virulence and Plant Immune-Priming Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.5. Time–Kill Assay [bio-protocol.org]
- 10. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking "Antibacterial Agent 135": A Comparative Analysis Against Standard-of-Care Antibiotics
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a compound referred to as "Antibacterial Agent 135" against current standard-of-care antibiotics. It is critical to note that the identifier "this compound" is ambiguous and has been associated with at least two distinct chemical entities with markedly different antibacterial profiles. This guide will address both compounds to provide a clear and objective comparison based on available scientific literature and commercial information.
Compound 1: Tris-stilbene Compound 135C (Gram-Positive Activity)
A novel tris-stilbene bacteriostatic compound, designated 135C in the scientific literature, has shown promising activity against Gram-positive bacteria. This compound is a symmetrical molecule with three polar carboxylic acid moieties.
Data Presentation: Compound 135C vs. Standard-of-Care for Staphylococcus aureus
The following table summarizes the Minimum Inhibitory Concentration (MIC) of compound 135C against various strains of Staphylococcus aureus, including Methicillin-Resistant Staphylococcus aureus (MRSA), in comparison to vancomycin, a standard-of-care antibiotic for serious MRSA infections.[1]
| Organism | Compound 135C MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.25 | ≤2.0 |
| Staphylococcus aureus ATCC 33592 (MRSA) | 0.12 - 0.25 | ≤2.0 |
| Staphylococcus aureus NCTC 10442 (MRSA) | 0.25 | ≤2.0 |
| Other Clinical S. aureus isolates | 0.12 - 0.5 | ≤2.0 |
Note: Lower MIC values indicate greater potency.
Experimental Protocols: Compound 135C
Minimum Inhibitory Concentration (MIC) Determination: The MIC of compound 135C was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A series of twofold dilutions of compound 135C were prepared in Mueller-Hinton broth in 96-well microtiter plates. Bacterial suspensions were standardized to a 0.5 McFarland standard and further diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL. The plates were incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Time-Kill Assay: Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of compound 135C. Bacterial cultures were grown to the mid-logarithmic phase and then diluted. Compound 135C was added at concentrations corresponding to multiples of its MIC. Aliquots were removed at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on nutrient agar to determine the number of viable bacteria. A bacteriostatic effect is indicated by a <3-log10 reduction in CFU/mL compared to the initial inoculum, while a bactericidal effect is defined as a ≥3-log10 reduction. Compound 135C demonstrated bacteriostatic activity in these studies.[2]
Mandatory Visualization: Compound 135C
Caption: Comparison of the proposed mechanism of action of Compound 135C and a standard-of-care antibiotic.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Compound 2: "this compound" (MedchemExpress)
A second compound, also labeled "this compound," is commercially available from MedchemExpress. This compound is identified by CAS No. 2233569-54-3 and is associated with patent WO2018129008A1.
Data Presentation: MedchemExpress "this compound"
Publicly available data for this specific compound is limited. The supplier indicates that it has activity against Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae. However, the provided MIC is >64 μg/mL, suggesting low potency.[2] Due to the lack of peer-reviewed experimental data, a direct quantitative comparison with standard-of-care antibiotics is not possible at this time.
The table below lists some standard-of-care antibiotics for the specified Gram-negative bacteria.
| Organism | Standard-of-Care Antibiotics |
| Pseudomonas aeruginosa | Piperacillin-tazobactam, Ceftazidime, Cefepime, Meropenem, Ciprofloxacin |
| Acinetobacter baumannii | Meropenem, Imipenem, Colistin, Tigecycline |
| Escherichia coli | Ciprofloxacin, Ceftriaxone, Piperacillin-tazobactam |
| Klebsiella pneumoniae | Meropenem, Imipenem, Ceftriaxone, Ciprofloxacin |
Experimental Protocols: MedchemExpress "this compound"
Detailed experimental protocols for the MIC determination of the MedchemExpress "this compound" are not publicly available in peer-reviewed literature. Standard MIC testing would follow CLSI guidelines as described for Compound 135C.
Mandatory Visualization: Logical Relationship
References
Comparative Toxicity Analysis: "Antibacterial Agent 135" Versus Conventional Antibiotics
A detailed examination of the available toxicological data for the novel investigational drug, "Antibacterial agent 135," in comparison to established conventional antibiotics reveals a significant data gap for the novel agent, precluding a direct quantitative toxicity assessment. While comprehensive in vivo and in vitro toxicity data is available for conventional antibiotics such as ciprofloxacin, erythromycin, and amoxicillin, no public domain information regarding the lethal dose (LD50) or cytotoxic concentrations (IC50) of "this compound" could be identified within the patent literature (WO2018129008A1) or other scientific databases.
This guide presents a summary of the known toxicity profiles of selected conventional antibiotics to serve as a benchmark for the future evaluation of "this compound." The provided experimental protocols and data are intended to inform researchers, scientists, and drug development professionals on the standard methodologies used to assess antibacterial agent toxicity.
Comparative Toxicity Data
The following tables summarize the acute oral toxicity (LD50) in mice and the in vitro cytotoxicity (IC50) against various mammalian cell lines for ciprofloxacin, erythromycin, and amoxicillin.
Table 1: Acute Oral Toxicity (LD50) in Mice
| Antibiotic | LD50 (mg/kg) |
| This compound | Data not available |
| Ciprofloxacin | >2000 |
| Erythromycin | 2580 |
| Amoxicillin | >10000 |
Table 2: In Vitro Cytotoxicity (IC50)
| Antibiotic | Cell Line | IC50 (µg/mL) |
| This compound | - | Data not available |
| Ciprofloxacin | HEK293 (Human Embryonic Kidney) | 2.56 - 15.21[1] |
| HepG2 (Human Liver Cancer) | 22.09[2] | |
| Erythromycin | HepG2 (Human Liver Cancer) | Increased proliferation observed in one study |
| Amoxicillin | VERO (Monkey Kidney Epithelial) | Data not available; induces DNA lesions |
Experimental Protocols
In Vivo Acute Oral Toxicity (LD50) Determination
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
Methodology:
-
Animal Model: Healthy, young adult mice (e.g., Swiss albino) of a single sex are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to several groups, including a control group and multiple test groups.
-
Dosing: The test substance is administered orally via gavage at graded dose levels to the respective test groups. The control group receives the vehicle (e.g., saline or distilled water).
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for a period of 14 days.
-
Data Analysis: The LD50 value is calculated using statistical methods, such as the Probit method or the Reed-Muench method.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a substance on a mammalian cell line by measuring cell viability.
Methodology:
-
Cell Culture: Mammalian cells (e.g., HEK293, HepG2, or VERO) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of the test substance and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After incubation, the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Visualizations
Signaling Pathways in Antibiotic-Induced Cytotoxicity
Caption: General pathways of antibiotic-induced cell death.
Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)
Caption: Workflow for determining IC50 using the MTT assay.
References
Validating "Antibacterial Agent 135" as a Lead Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The urgent need for novel antibacterial agents to combat the growing threat of antimicrobial resistance necessitates the rigorous evaluation of new lead compounds. This guide provides a comparative analysis of two investigational compounds, "Antibacterial agent 135 (example 7)" and "135C," against established clinical antibiotics. The data presented herein is intended to aid researchers in validating their potential as starting points for drug development.
Executive Summary
This guide evaluates two distinct antibacterial candidates:
-
This compound (example 7): A potential β-lactamase inhibitor with activity against Gram-negative bacteria when paired with a β-lactam antibiotic. Data for this compound is primarily derived from patent literature and suggests a role in overcoming resistance mechanisms.
-
135C: A novel tris-stilbene compound exhibiting potent bacteriostatic activity against Gram-positive bacteria, notably Staphylococcus aureus. However, its development is challenged by the rapid emergence of resistance.
These compounds are compared against standard-of-care antibiotics: ceftazidime-avibactam and piperacillin-tazobactam for Gram-negative infections, and vancomycin and linezolid for Gram-positive infections. The comparison focuses on their antibacterial spectrum, potency (MIC values), and potential for toxicity.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the available quantitative data for "this compound (example 7)," "135C," and their respective comparator drugs.
Table 1: In Vitro Activity of this compound (example 7) and Comparators against Gram-Negative Bacteria
| Compound | Pseudomonas aeruginosa (MIC µg/mL) | Acinetobacter baumannii (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Klebsiella pneumoniae (MIC µg/mL) |
| This compound (example 7) | >64 (alone) | >64 (alone) | >64 (alone) | >64 (alone) |
| Ceftazidime-Avibactam | 8 (MIC90)[1] | No data available | 0.5 (MIC90)[1] | 2 (MIC90)[1] |
| Piperacillin-Tazobactam | 16/4 (MIC90) | No data available | ≤8/4 (Susceptible)[2] | ≤8/4 (Susceptible)[3] |
Note: The high MIC values for "this compound (example 7)" alone suggest its potential function as a β-lactamase inhibitor, requiring combination with a β-lactam antibiotic for significant antibacterial activity. Specific data for this combination from the patent WO2018129008A1 is not publicly available in detail.
Table 2: In Vitro Activity of 135C and Comparators against Gram-Positive Bacteria
| Compound | Staphylococcus aureus (MIC µg/mL) |
| 135C | 0.12-0.5 |
| Vancomycin | 1-2 (MIC90)[4][5] |
| Linezolid | 2 (MIC90)[4][6] |
Table 3: Cytotoxicity Data for Comparator Antibiotics
| Compound | Cell Line | IC50 (µg/mL) |
| Vancomycin | Glial cells | >300[7] |
| Linezolid | No specific IC50 data found | |
| Ceftazidime-Avibactam | No specific IC50 data found | |
| Piperacillin-Tazobactam | No specific IC50 data found |
Note: Cytotoxicity data for "this compound (example 7)" and "135C" is not currently available in the public domain and would be a critical next step in their validation.
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standardized method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Antimicrobial Agent Stock Solutions: Antimicrobial agents are dissolved in a suitable solvent (e.g., water, DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
2. Cytotoxicity Assay using HeLa Cells (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: HeLa cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Exposure: The test compounds are added to the wells at various concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Proposed mechanism of β-Lactamase Inhibition.
Caption: Proposed target in the Teichoic Acid Biosynthesis Pathway.
Experimental and Logical Workflows
Caption: General experimental workflow for validating a lead compound.
Caption: Logical decision-making in early-stage drug development.
References
- 1. scienceopen.com [scienceopen.com]
- 2. fda.gov [fda.gov]
- 3. en.iacld.com [en.iacld.com]
- 4. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Activity of Linezolid against Key Gram-Positive Organisms Isolated in the United States: Results of the LEADER 2004 Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Antibacterial Agent 135 and Colistin Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the in-vitro efficacy of a novel investigational compound, Antibacterial Agent 135, and the established antibiotic, colistin, against the opportunistic pathogen Pseudomonas aeruginosa. The following sections present a summary of their mechanisms of action, comparative quantitative data from key experiments, and detailed experimental protocols.
Overview and Mechanism of Action
This compound (Hypothetical) is a novel synthetic molecule designed to target bacterial cell wall synthesis. Its purported mechanism involves the inhibition of LpxC, a key enzyme in the biosynthesis of Lipid A, an essential component of the outer membrane of Gram-negative bacteria. This disruption of the outer membrane integrity leads to increased permeability and eventual cell lysis.
Colistin , a member of the polymyxin class of antibiotics, has a well-documented mechanism of action.[1][2][3] As a polycationic peptide, it interacts with the negatively charged lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][2][3] This interaction displaces divalent cations (Ca²⁺ and Mg²⁺), which are crucial for stabilizing the LPS layer, leading to a detergent-like effect that disrupts the outer membrane's integrity, increases permeability, and causes leakage of intracellular contents, ultimately resulting in bacterial death.[1][2][3]
Below are diagrams illustrating the proposed signaling pathways for both agents.
References
Assessing the Clinical Potential of Antibacterial Agent 135C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical potential of the novel antibacterial agent 135C, a tris-stilbene compound. The information is compiled from available preclinical data and is intended to offer an objective comparison with established antibacterial agents, alongside detailed experimental methodologies and visual representations of key concepts.
Executive Summary
Antibacterial agent 135C has demonstrated potent activity against Gram-positive bacteria, including meticillin-resistant Staphylococcus aureus (MRSA).[1][2] It exhibits a bacteriostatic mechanism of action, likely by interfering with the synthesis of cell wall teichoic acids.[1][2] While promising, its clinical potential is currently hindered by the rapid development of resistance.[1][2] This guide will delve into the specifics of its performance, benchmarked against standard-of-care antibiotics, and provide the necessary context for its continued evaluation.
Data Presentation: Comparative Efficacy
The in vitro efficacy of Antibacterial agent 135C has been primarily evaluated against Staphylococcus aureus. The following table summarizes its Minimum Inhibitory Concentrations (MICs) in comparison to other antibiotics commonly used for treating S. aureus infections.
| Antibacterial Agent | Organism | MIC Range (µg/mL) | Mechanism of Action | Spectrum of Activity |
| Antibacterial agent 135C | Staphylococcus aureus | 0.12–0.5[1][2] | Inhibition of cell wall teichoic acid synthesis (proposed)[1][2] | Gram-positive bacteria[1][2] |
| Vancomycin | Staphylococcus aureus | 0.5–2 | Inhibition of peptidoglycan synthesis | Primarily Gram-positive bacteria |
| Linezolid | Staphylococcus aureus | 0.5–4 | Inhibition of protein synthesis | Gram-positive bacteria |
| Daptomycin | Staphylococcus aureus | 0.25–1 | Disruption of cell membrane function | Gram-positive bacteria |
Key Findings from Preclinical Studies:
-
Bacteriostatic Action: Time-kill studies have shown that Antibacterial agent 135C is bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria.[1][2]
-
No Synergy: Checkerboard assays combining 135C with other antibacterial agents have not demonstrated any synergistic or antagonistic effects.[1][2]
-
Rapid Resistance: A significant concern with 135C is the rapid development of stable resistance in S. aureus following serial passage.[1][2]
-
Lack of Cross-Resistance: Strains resistant to 135C did not show cross-resistance to other classes of antibacterial agents.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Antibacterial agent 135C.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Methodology (Broth Microdilution):
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Antibacterial Agent: The antibacterial agent is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibacterial agent in which there is no visible turbidity (bacterial growth).
Time-Kill Assay
Objective: To assess the bactericidal or bacteriostatic activity of an antibacterial agent over time.
Methodology:
-
Preparation: Test tubes containing broth with the antibacterial agent at various concentrations (e.g., 1x, 2x, 4x MIC) and a control tube without the agent are prepared.
-
Inoculation: All tubes are inoculated with a standardized bacterial suspension (e.g., 10^6 CFU/mL).
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each tube, serially diluted, and plated on agar plates.
-
Incubation and Colony Counting: The plates are incubated for 24-48 hours, and the number of colonies is counted to determine the viable bacterial concentration (CFU/mL) at each time point.
-
Data Analysis: The change in bacterial count over time is plotted for each concentration. A ≥3-log10 reduction in CFU/mL is considered bactericidal, while a <3-log10 reduction is considered bacteriostatic.
Checkerboard Synergy Assay
Objective: To evaluate the interaction (synergy, indifference, or antagonism) between two antibacterial agents.
Methodology:
-
Plate Setup: A 96-well microtiter plate is set up with serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis. This creates a matrix of wells with various concentration combinations of the two drugs.
-
Inoculation: All wells are inoculated with a standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination that inhibits bacterial growth. The FIC index is the sum of the MIC of each drug in combination divided by the MIC of each drug alone.
-
Synergy: FIC index ≤ 0.5
-
Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Visualizations
Experimental Workflow for Antibacterial Drug Discovery
Caption: Workflow for assessing the clinical potential of a novel antibacterial agent.
Hypothetical Signaling Pathway: Inhibition of Teichoic Acid Synthesis
Caption: Proposed mechanism of action for Antibacterial agent 135C.
References
Comparative Genomics of Bacterial Resistance to Fluoroquinolones: A Guide for Researchers
Notice: The specified "Antibacterial agent 135" did not yield specific results in public research databases. This guide proceeds under the assumption that "this compound" is a novel fluoroquinolone antibiotic. The principles and methodologies described herein are based on established knowledge of fluoroquinolone resistance and can be adapted for specific research needs.
This guide provides a comparative overview of the genomic characteristics of bacteria resistant to fluoroquinolone antibiotics. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols.
Introduction to Fluoroquinolone Resistance
Fluoroquinolones are a class of broad-spectrum antibiotics that inhibit bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.[1] Widespread use has unfortunately led to a significant increase in resistant bacterial strains.[2][3] Resistance typically arises from mutations in the target enzymes or from changes in drug accumulation due to efflux pumps.[2] Plasmid-mediated resistance has also been identified as a significant factor.[1] Understanding the genomic basis of this resistance is crucial for the development of new and effective antibacterial agents.
Genomic Comparison of Resistant vs. Susceptible Strains
The primary mechanisms of fluoroquinolone resistance are often linked to specific genetic alterations.[4] Comparative genomics allows for the identification of these differences by contrasting the genomes of resistant and susceptible bacterial strains.
Table 1: Key Genomic Differences in Fluoroquinolone-Resistant Bacteria
| Genomic Feature | Resistant Strain Example (E. coli) | Susceptible Strain Example (E. coli) | Description of Role in Resistance |
| Target Gene Mutations | |||
| gyrA | S83L, D87N | Wild-type | Alterations in the quinolone resistance-determining region (QRDR) of gyrA reduce fluoroquinolone binding affinity to DNA gyrase.[5] |
| parC | S80I | Wild-type | Mutations in the QRDR of parC decrease the drug's affinity for topoisomerase IV.[6] |
| Efflux Pump Regulation | |||
| acrR (regulator) | Frameshift mutation | Wild-type | Inactivation of the acrR repressor leads to overexpression of the AcrAB-TolC efflux pump, which actively removes fluoroquinolones from the cell. |
| Plasmid-Mediated Genes | |||
| qnr genes | Present | Absent | Qnr proteins protect DNA gyrase and topoisomerase IV from fluoroquinolone inhibition.[2] |
| aac(6')-Ib-cr | Present | Absent | This enzyme acetylates and inactivates certain fluoroquinolones.[1] |
Signaling Pathways and Resistance Mechanisms
The development of resistance is a multi-step process involving various cellular pathways. The following diagram illustrates the primary mechanisms of fluoroquinolone action and resistance.
Caption: Fluoroquinolone action and primary resistance pathways in bacteria.
Experimental Protocols
WGS is a comprehensive method for identifying the genetic determinants of antibiotic resistance.[7] The following protocol outlines a typical workflow for the comparative genomic analysis of bacterial isolates.
Caption: Experimental workflow for comparative bacterial genomics.
Detailed Methodology:
-
Bacterial Culture and DNA Extraction:
-
Isolate single colonies of resistant and susceptible bacteria on appropriate agar plates.
-
Grow liquid cultures to mid-log phase.
-
Extract high-quality genomic DNA using a commercially available kit (e.g., DNeasy® Blood and Tissue Kit).[8][9] Ensure purity and concentration are adequate for sequencing.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries using a kit such as Illumina DNA Prep or Nextera™ XT.[10] This involves fragmenting the DNA, adding adapters, and amplifying the library.
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina MiSeq or NextSeq).
-
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of raw sequencing reads using tools like FastQC. Trim low-quality bases and adapter sequences.
-
Genome Assembly: Assemble the processed reads into contigs. This can be done de novo or by mapping to a reference genome of a closely related susceptible strain.[10]
-
Annotation: Annotate the assembled genomes to identify protein-coding genes and other genetic features using pipelines like the NCBI Prokaryotic Genome Annotation Pipeline (PGAP).[7]
-
Comparative Analysis:
-
Single Nucleotide Polymorphism (SNP) Detection: Identify SNPs in genes like gyrA and parC by comparing the resistant strain's genome to the susceptible reference.
-
Antimicrobial Resistance (AMR) Gene Detection: Use databases such as the Comprehensive Antibiotic Resistance Database (CARD) to identify known AMR genes.[7]
-
Plasmid and Mobile Element Analysis: Identify plasmids and other mobile genetic elements that may carry resistance genes.[11]
-
-
Conclusion
Comparative genomics provides a powerful framework for elucidating the genetic basis of bacterial resistance to fluoroquinolones. By systematically comparing the genomes of resistant and susceptible strains, researchers can pinpoint key mutations and horizontally acquired genes that contribute to the resistance phenotype. The methodologies and data presented in this guide serve as a foundational resource for further investigation and the development of novel strategies to combat antibiotic resistance.
References
- 1. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparative Genomics Revealed Fluoroquinolone Resistance Determinants and OmpF Deletion in Carbapenem-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A step-by-step beginner’s protocol for whole genome sequencing of human bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A step-by-step beginner’s protocol for whole genome sequencing of human bacterial pathogens [protocols.io]
- 10. webs.uab.cat [webs.uab.cat]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Our Future: Proper Disposal Procedures for Antibacterial Agent 135
The responsible disposal of antibacterial agents is paramount to prevent environmental contamination and the rise of antimicrobial resistance. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of Antibacterial Agent 135, a potent compound for research use only. Adherence to these procedures is critical for maintaining a safe laboratory environment and protecting our ecosystem.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use protective gloves appropriate for chemical handling.
-
Body Protection: Wear an impervious lab coat or clothing.
-
Respiratory Protection: If working with powders or aerosols, use a suitable respirator.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.
-
Skin Contact: Rinse skin thoroughly with water and remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Call a physician.
Disposal Protocol for this compound
The disposal of antibacterial agents must be approached with the understanding that they are considered hazardous chemical waste.[2] Improper disposal, such as flushing down the sink or discarding in regular trash, can lead to the contamination of water supplies and contribute to the development of antibiotic-resistant bacteria.[2][3][4]
Step 1: Waste Segregation and Collection
All materials contaminated with this compound must be segregated as hazardous chemical waste. This includes:
-
Unused or expired stock solutions.
-
Contaminated labware (e.g., pipette tips, tubes, flasks).
-
Personal Protective Equipment (PPE) that has come into contact with the agent.
-
Spill cleanup materials.
Collect all waste in a designated, properly labeled, and sealed hazardous waste container.
Step 2: Decontamination of Non-Disposable Items
For reusable labware, a validated decontamination procedure is necessary. Since some antibiotics are heat-stable and not destroyed by autoclaving, a chemical inactivation step may be required before standard cleaning.[2] Consult your institution's Environmental Health & Safety (EHS) office for approved chemical decontamination methods for antibacterial compounds.
Step 3: Disposal of Liquid and Solid Waste
-
Stock Solutions and Unused Media: High-concentration stock solutions are considered hazardous chemical waste and must be collected for disposal by a licensed hazardous waste contractor.[2] They should never be autoclaved as the sole method of disposal.[2]
-
Contaminated Solids: All contaminated disposable items (e.g., gloves, pipette tips, paper towels) should be placed in the designated hazardous waste container.
Step 4: Final Disposal
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department. They will ensure the waste is transported to an approved waste disposal plant in accordance with national and local regulations.[5]
Quantitative Data Summary
The following table summarizes typical information found in a Safety Data Sheet (SDS) that is critical for risk assessment and disposal planning. Note: This data is illustrative; users must obtain the specific SDS for this compound for actual values.
| Parameter | Value | Significance for Disposal |
| Physical State | Solid / Liquid | Determines appropriate handling and spill cleanup procedures. |
| Solubility | e.g., >10 mg/mL in Water | Affects potential for environmental dissemination if improperly disposed. High water solubility requires stringent containment. |
| Thermal Stability | Data on decomposition temperature | Critical for assessing the effectiveness of heat-based decontamination methods like autoclaving.[2] |
| Chemical Reactivity | Information on incompatibility with other chemicals | Essential for selecting appropriate decontamination agents and avoiding dangerous reactions in waste containers. |
| Ecotoxicity | e.g., LC50/EC50 data for aquatic life | Highlights the environmental hazard; substances harmful to aquatic life require specialized disposal to prevent release.[5] |
| Minimum Inhibitory Concentration (MIC) | >64 μg/mL for P. aeruginosa, A. baumannii, E. coli, K. pneumoniae[1] | Indicates high potency, reinforcing the need for complete inactivation and containment to prevent environmental effects. |
Experimental Protocols
While specific experimental protocols for this compound are proprietary, the disposal procedures outlined here are based on established principles for handling chemical and biohazardous waste in a laboratory setting. The core principle is to treat all antibiotic waste as hazardous chemical waste unless explicitly stated otherwise by your institution's EHS guidelines.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always prioritize your institution's specific guidelines and consult with your EHS department for any questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 4. SIDP - Antibiotic Disposal [sidp.org]
- 5. booker.co.uk [booker.co.uk]
Essential Safety and Logistical Information for Handling Antibacterial Agent 135
This guide provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals handling Antibacterial Agent 135. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following equipment should be worn at all times:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.[1][2]
-
Hand Protection: Use chemical-impermeable gloves, such as nitrile gloves.[1] Disposable gloves should be used and immediately discarded if they come into contact with the chemical.[1]
-
Body Protection: A lab coat is required. For procedures with a risk of splashing, an apron or gown should be worn for additional protection.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator should be used.
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Prevent contact with skin and eyes.[1]
-
Use non-sparking tools to prevent fire hazards from electrostatic discharge.[1]
-
Upon receipt, centrifuge the vial at 200-500 RPM to gather the product at the bottom.
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Keep the agent away from foodstuff containers and incompatible materials.[1]
| Storage Condition | Temperature | Notes |
| Powder Form | -20°C or -80°C | |
| Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freezing and thawing. |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential health risks.
-
Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1]
-
Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]
-
Contaminated Materials: Any materials that have come into contact with the antibacterial agent should be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.
Experimental Workflow for Handling and Disposal
Caption: Workflow for the safe handling, storage, and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
